Product packaging for 2-Hydroxybenzofuran-3(2H)-one(Cat. No.:CAS No. 17392-15-3)

2-Hydroxybenzofuran-3(2H)-one

Numéro de catalogue: B101677
Numéro CAS: 17392-15-3
Poids moléculaire: 150.13 g/mol
Clé InChI: ZQTSZNMSFMNMLZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Hydroxybenzofuran-3(2H)-one, characterized by a reactive hemiacetal moiety, is a versatile chemical scaffold in organic and medicinal chemistry research. This compound serves as a critical precursor in photochemically-enabled synthesis; a recent innovative method utilizes 365 nm irradiation to efficiently convert 2-acyloxybenzaldehydes into 2-hydroxybenzofuranones via an umpolung mechanism, providing an atom-economical route to this structural motif . The benzofuranone core is a privileged structure in the development of biologically active molecules. Specifically, synthetic aurones (2-benzylidenebenzofuran-3(2H)-one), which are derived from related structures, have been identified as a potent new class of alkaline phosphatase (AP) inhibitors, with certain derivatives exhibiting exceptional inhibitory activity that surpasses traditional standards . Furthermore, 3,3-disubstituted derivatives of the benzofuran-2-one scaffold are of significant interest for their antioxidant properties. These compounds are synthesized to mimic natural antioxidants and are evaluated for their capacity to act as radical scavengers, showing potential as stabilizers and therapeutic agents for oxidative stress-related conditions . Researchers value this compound for its role in exploring structure-activity relationships (SAR) in drug discovery and as a building block for complex heterocyclic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O3 B101677 2-Hydroxybenzofuran-3(2H)-one CAS No. 17392-15-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTSZNMSFMNMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzofuran-3(2H)-one, a heterocyclic compound, forms the core structure of a variety of naturally occurring and synthetic molecules with significant biological activities. This guide provides a comprehensive overview of its fundamental chemical and physical properties, experimental protocols for its synthesis and characterization, and an exploration of its biological activities and associated signaling pathways. The information is tailored for professionals in research and drug development, presenting quantitative data in accessible formats and detailing experimental methodologies.

Chemical and Physical Properties

This compound, with the molecular formula C₈H₆O₃ and a molecular weight of 150.13 g/mol , is a key intermediate in the synthesis of various bioactive compounds.[1] Its structure features a benzofuran core with a hydroxyl group at the 2-position and a carbonyl group at the 3-position. This arrangement imparts unique physicochemical characteristics that are foundational to its utility in medicinal chemistry and organic synthesis.

While specific experimental data for the parent compound is not consistently reported in a single source, the following table summarizes its known properties along with those of closely related derivatives to provide a comparative overview.

PropertyThis compound6-Hydroxybenzofuran-3(2H)-oneBenzofuran-3(2H)-one
Molecular Formula C₈H₆O₃C₈H₆O₃C₈H₆O₂
Molecular Weight 150.13 g/mol [1]150.13 g/mol [2]134.13 g/mol
Melting Point Not reported242-246 °C (decomposes)[2]101-103 °C
Solubility Slightly soluble in water[2]Slightly soluble in water[2]Data not available
Appearance Solid (predicted)Solid[2]Solid

Experimental Protocols

The synthesis and characterization of this compound and its derivatives are crucial for their investigation and application. Below are detailed methodologies for key experimental procedures.

Synthesis of Benzofuran-3(2H)-one Derivatives

A common and effective method for the synthesis of the benzofuran-3(2H)-one core involves the intramolecular cyclization of phenoxyacetic acid intermediates.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of Benzofuran-3(2H)-one Core Phenol Substituted Phenol NaH_DMF NaH in DMF (Room Temperature, 12h) Phenol->NaH_DMF ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->NaH_DMF PhenoxyaceticAcid Phenoxyacetic Acid Intermediate NaH_DMF->PhenoxyaceticAcid Step 1: Alkylation PPA Polyphosphoric Acid (80°C, 8h) PhenoxyaceticAcid->PPA Benzofuranone Benzofuran-3(2H)-one Derivative PPA->Benzofuranone Step 2: Intramolecular Cyclization

Caption: General workflow for the synthesis of benzofuran-3(2H)-one derivatives.

Protocol:

  • Alkylation: To a solution of the appropriately substituted phenol in dimethylformamide (DMF), sodium hydride (NaH) is added portion-wise at 0 °C. Chloroacetic acid is then added, and the reaction mixture is stirred at room temperature for 12 hours. This step yields the corresponding phenoxyacetic acid intermediate.

  • Intramolecular Cyclization: The phenoxyacetic acid intermediate is heated in polyphosphoric acid (PPA) at 80 °C for 8 hours. Upon cooling and quenching with water, the benzofuran-3(2H)-one derivative precipitates and can be collected by filtration.

Characterization Techniques

The structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic methods.

TechniqueKey Observables
¹H NMR Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The chemical shifts of protons on the furanone ring are characteristic and can be used to determine substitution patterns.
¹³C NMR The carbonyl carbon of the furanone ring gives a characteristic signal around δ 180-190 ppm. Aromatic carbons and other carbons in the structure appear at their expected chemical shifts.
Infrared (IR) Spectroscopy A strong absorption band corresponding to the C=O stretching of the ketone is typically observed around 1700-1720 cm⁻¹. The O-H stretching of the hydroxyl group appears as a broad band in the region of 3200-3600 cm⁻¹. C-O stretching vibrations are also observable.[3][4]
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the compound is observed, confirming its molecular weight. Fragmentation patterns can provide further structural information.

Biological Activities and Signaling Pathways

Derivatives of this compound, particularly the aurones, have garnered significant interest due to their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.

Anticancer Activity and Mechanism of Action

Numerous studies have demonstrated the potential of benzofuran derivatives as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells. While the specific signaling pathway for the parent this compound is not yet fully elucidated, studies on its derivatives suggest the involvement of key signaling cascades.

One of the proposed mechanisms involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-dependent pathways.[5] Benzofuran derivatives have also been shown to target the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation in many cancers.[6] Furthermore, some aurones have been found to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[7]

Representative Apoptosis Signaling Pathway for Benzofuran Derivatives

G cluster_pathway Proposed Apoptotic Pathway for Benzofuran Derivatives Benzofuran Benzofuran Derivative ROS ↑ Reactive Oxygen Species (ROS) Benzofuran->ROS Bax ↑ Bax Benzofuran->Bax Bcl2 ↓ Bcl-2 Benzofuran->Bcl2 Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys CytoC Cytochrome c Release Mito_Dys->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bax->Mito_Dys Bcl2->Mito_Dys

Caption: A representative signaling pathway for benzofuran-induced apoptosis.

This proposed pathway illustrates that benzofuran derivatives can increase the levels of reactive oxygen species, leading to mitochondrial dysfunction. This, in turn, triggers the release of cytochrome c from the mitochondria. The expression of the pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, further promoting mitochondrial permeabilization. Released cytochrome c complexes with Apaf-1 to activate caspase-9, which then activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[5]

Conclusion

This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the development of novel therapeutic agents. Its basic properties and the biological activities of its derivatives highlight its potential for further investigation, particularly in the context of anticancer drug discovery. The experimental protocols and the representative signaling pathway detailed in this guide offer a solid starting point for researchers and drug development professionals interested in exploring the therapeutic promise of this class of compounds. Further research is warranted to fully elucidate the specific mechanisms of action of the parent compound and to optimize its structure for enhanced therapeutic efficacy.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 2-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-Hydroxybenzofuran-3(2H)-one, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways.

Physicochemical Data Summary

The following table summarizes the available physicochemical data for this compound and its closely related derivatives. Direct experimental values for the parent compound are limited in the literature; therefore, data from substituted analogs are included to provide a comparative context.

PropertyThis compound6-Hydroxybenzofuran-3(2H)-one(Z)-2-(3,4-Dihydroxybenzylidene) derivative2-Benzyl-2-hydroxy-1-benzofuran-3-one
Molecular Formula C₈H₆O₃[1]C₈H₆O₃C₁₅H₁₀O₅[1]C₁₅H₁₂O₃[2]
Molecular Weight 150.13 g/mol [1]150.13 g/mol 270.24 g/mol [1]240.26 g/mol [2]
Melting Point Not Reported242-246 °C (decomposes)225.4–226.0 °C[1]Not Reported
Boiling Point Not Reported369.3 ± 42.0 °C (Predicted)Not ReportedNot Reported
Solubility Not ReportedSlightly soluble in waterNot ReportedNot Reported
pKa Not ReportedNot ReportedNot ReportedNot Reported
Appearance Solid (predicted)SolidNot ReportedNot Reported

Spectral Data

  • ¹H and ¹³C NMR Spectroscopy : The NMR spectra of benzofuranone derivatives show characteristic signals for the aromatic and heterocyclic rings. For instance, in 2-benzylidenebenzofuran-3(2H)-ones, the olefinic hydrogen typically appears as a singlet around δ 7.20 ppm in the ¹H NMR spectrum. The ¹³C NMR spectra show a distinct signal for the ketonic carbon at approximately δ 180.0 ppm.[3]

  • Infrared (IR) Spectroscopy : The IR spectra of aurone derivatives, which are related to this compound, display characteristic absorption bands for the α,β-unsaturated ketone system in the regions of 1670–1698 cm⁻¹ and 1635–1649 cm⁻¹.[4]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of these compounds.[4]

  • UV-Vis Spectroscopy : The UV-Vis absorption spectra of benzofuranone derivatives are recorded to study their electronic transitions. For example, various substituted 2-benzylidenebenzofuran-3(2H)-ones exhibit maximum absorption wavelengths (λmax) in the range of 379 to 455 nm.[3]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A common method involves using a capillary melting point apparatus.[5]

Procedure:

  • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.[6]

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[5] A narrow melting range typically indicates a high degree of purity.

Solubility Determination

Solubility tests are performed to understand the polarity and functional groups present in a molecule.

Procedure:

  • A small amount of the compound (approximately 10-20 mg) is added to a test tube containing about 1 mL of the solvent (e.g., water, ethanol, diethyl ether).

  • The mixture is agitated vigorously for about 1-2 minutes.

  • Visual inspection determines if the compound has dissolved completely, partially, or not at all.

  • For compounds insoluble in water, solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions can be tested to identify acidic or basic functional groups.

pKa Determination

The acid dissociation constant (pKa) can be determined using various methods, including potentiometric titration and UV-Vis spectrophotometry.[7]

Potentiometric Titration:

  • A precise weight of the compound is dissolved in a suitable solvent, often a water-alcohol mixture for compounds with low water solubility.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.[7]

Biological Activity and Signaling Pathways

Benzofuran and its derivatives are known to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[8] These effects are often mediated through their interaction with key cellular signaling pathways.

NF-κB and MAPK Signaling Pathways

Several benzofuran derivatives have been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9][10] These pathways are critical regulators of the inflammatory response.

The diagram below illustrates the general workflow for investigating the anti-inflammatory mechanism of a benzofuran derivative.

experimental_workflow Experimental Workflow for Anti-Inflammatory Activity cluster_cell_culture Cell Culture and Treatment cluster_assays Biological Assays cluster_pathway_analysis Pathway Analysis raw_cells RAW264.7 Macrophages lps_stimulation LPS Stimulation raw_cells->lps_stimulation Induce Inflammation compound_treatment Treatment with Benzofuran Derivative lps_stimulation->compound_treatment Test Compound no_assay Nitric Oxide (NO) Assay compound_treatment->no_assay Measure NO Production cytokine_assay Cytokine Measurement (TNF-α, IL-6) compound_treatment->cytokine_assay Measure Cytokine Levels western_blot Western Blot Analysis compound_treatment->western_blot Protein Expression mapk_pathway MAPK Pathway Proteins (p-ERK, p-JNK, p-p38) western_blot->mapk_pathway Analyze nfkb_pathway NF-κB Pathway Proteins (p-IKK, p-IκBα, p-p65) western_blot->nfkb_pathway Analyze

Workflow for investigating anti-inflammatory effects.

The following diagram illustrates the simplified NF-κB and MAPK signaling pathways and the potential points of intervention by benzofuran derivatives.

signaling_pathways NF-κB and MAPK Signaling Pathways cluster_nucleus Inside Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapkkk MAPKKK (e.g., TAK1) tlr4->mapkkk ikk IKK Complex tlr4->ikk mapkk MAPKK (MKK3/6, MKK4/7) mapkkk->mapkk mapk MAPK (p38, JNK, ERK) mapkk->mapk ap1 AP-1 mapk->ap1 nucleus Nucleus ap1->nucleus Translocation inflammatory_genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) ap1->inflammatory_genes ikb IκBα ikk->ikb Phosphorylates nfkb_inactive NF-κB (p50/p65) (Inactive) ikk->nfkb_inactive Activates ikb->nfkb_inactive Inhibits nfkb_active NF-κB (p50/p65) (Active) nfkb_inactive->nfkb_active IκBα degradation nfkb_active->nucleus Translocation nfkb_active->inflammatory_genes benzofuran Benzofuran Derivatives benzofuran->mapk Inhibit benzofuran->ikk Inhibit

Intervention of Benzofuran Derivatives in NF-κB and MAPK Pathways.
mTOR Signaling Pathway

Certain benzofuran derivatives have also been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is frequently dysregulated in cancer.[11][12]

The diagram below outlines the simplified mTOR signaling pathway and the inhibitory action of benzofuran derivatives.

mtor_pathway mTOR Signaling Pathway Inhibition growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis four_ebp1->protein_synthesis Inhibits when unphosphorylated benzofuran Benzofuran Derivatives benzofuran->mtorc1 Inhibits

Inhibition of the mTOR signaling pathway by benzofuran derivatives.

References

An In-Depth Technical Guide to 2-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzofuran-3(2H)-one, a heterocyclic organic compound, serves as a pivotal scaffold in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into the current understanding of the biological activities of its derivatives, particularly in the realms of antimicrobial and anticancer research, and explores the potential signaling pathways implicated in their mechanisms of action. This document aims to be a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the benzofuranone core.

Introduction

This compound (CAS Number: 17392-15-3) is a bicyclic compound featuring a benzofuranone core with a hydroxyl group at the 2-position.[1] This structural motif imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis. The broader family of benzofuranones, including various substituted derivatives, has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities span from antimicrobial and anti-inflammatory to potent enzyme inhibition and anticancer effects.[2][3] Understanding the core properties and synthesis of this compound is crucial for the rational design and development of new therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fused benzene and furanone ring system. The presence of a hydroxyl group at the chiral center (C2) and a ketone at C3 are key functional features.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative physicochemical data for this compound is limited in publicly available literature. However, data for related benzofuranone derivatives provide insights into the expected properties of this class of compounds.

PropertyValueReference
CAS Number 17392-15-3[1]
Molecular Formula C₈H₆O₃
Molecular Weight 150.13 g/mol
IUPAC Name 2-hydroxy-1-benzofuran-3-one
Melting Point Not reported
Solubility Slightly soluble in water.[4]

Synthesis

General Synthetic Workflow

A plausible synthetic route could involve the steps outlined below. This workflow is a generalized representation based on known syntheses of related compounds.

synthesis_workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Product start1 o-Halophenol step1 Williamson Ether Synthesis start1->step1 Reacts with start2 Glycolic Acid Derivative start2->step1 step2 Intramolecular Cyclization step1->step2 Forms Intermediate product This compound step2->product Yields

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound is not explicitly available. However, the characteristic spectral features of the benzofuranone core and its derivatives can be inferred from the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, typically in the range of δ 7.0-8.0 ppm. The proton at the C2 position, adjacent to the hydroxyl group, would likely appear as a distinct singlet or doublet depending on its coupling with the hydroxyl proton. The chemical shift of the hydroxyl proton can be broad and variable.[7][8]

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon (C3) in the downfield region (around δ 180-200 ppm). The carbon bearing the hydroxyl group (C2) would also have a characteristic chemical shift, and the aromatic carbons would appear in their typical range.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[9]

  • C=O stretch: A strong, sharp absorption band around 1700-1740 cm⁻¹ for the ketone carbonyl group.[9]

  • C-O stretch: Bands in the region of 1000-1300 cm⁻¹ for the ether and alcohol C-O bonds.[9]

  • Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.[9]

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to its molecular weight (150.13 g/mol ). The fragmentation pattern would likely involve the loss of small molecules such as CO, H₂O, and fragments from the aromatic ring.[10][11]

Biological Activities and Drug Development Potential

While direct studies on the biological activity of this compound are scarce, numerous derivatives have shown significant promise in various therapeutic areas. This suggests that the benzofuranone scaffold is a "privileged structure" in drug discovery.

Antimicrobial Activity

Derivatives of 6-hydroxybenzofuran-3(2H)-one linked to 1,3-thiazoles have been synthesized and shown to possess antibacterial and antifungal activities.[2] Molecular docking studies of these compounds have suggested that they may target N-myristoyltransferase (NMT), an enzyme crucial for the viability of certain microbes.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity

Various benzofuran derivatives have demonstrated potent anticancer activities through different mechanisms. Some derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as the mTOR pathway.[12] Others have been found to inhibit enzymes like Pin1, which plays an oncogenic role in several human cancers.[13]

Potential Signaling Pathway Involvement:

Based on studies of related benzofuran compounds, potential signaling pathways that could be modulated by this compound derivatives in cancer cells include:

anticancer_pathway cluster_drug Benzofuranone Derivative cluster_pathway Potential Cellular Targets cluster_outcome Cellular Outcomes Drug This compound Derivative mTOR mTOR Pathway Drug->mTOR Inhibits Pin1 Pin1 Enzyme Drug->Pin1 Inhibits HIF1 HIF-1 Pathway Drug->HIF1 Inhibits Apoptosis Induction of Apoptosis mTOR->Apoptosis Suppression leads to Proliferation Inhibition of Proliferation mTOR->Proliferation Leads to Pin1->Proliferation Leads to Angiogenesis Inhibition of Angiogenesis HIF1->Angiogenesis Leads to

Caption: Potential anticancer signaling pathways targeted by benzofuranone derivatives.

Enzyme Inhibition

Derivatives of 2-benzylidenebenzofuran-3(2H)-one have been identified as potent inhibitors of alkaline phosphatase (AP).[3] Additionally, a series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones were found to be effective inhibitors of bacterial chorismate synthase, an enzyme in the shikimate pathway, which is essential for the survival of many pathogens.[14]

Experimental Protocol: Enzyme Inhibition Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, the enzyme, and the inhibitor at various concentrations.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific period to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Measurement of Activity: The rate of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate, often using spectrophotometry.

  • Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Conclusion

This compound is a chemically significant molecule that serves as a building block for a wide array of bioactive compounds. While detailed characterization and biological evaluation of the parent compound are still needed, the extensive research on its derivatives highlights the immense potential of the benzofuranone scaffold in drug discovery. The demonstrated antimicrobial, anticancer, and enzyme-inhibiting properties of these derivatives warrant further investigation into the structure-activity relationships and mechanisms of action. This technical guide provides a solid foundation for researchers to explore the therapeutic potential of this fascinating class of compounds. Future work should focus on the targeted synthesis and biological screening of novel this compound derivatives to uncover new lead compounds for the treatment of various diseases.

References

Unveiling the Chemistry of 2-Hydroxybenzofuran-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of 2-Hydroxybenzofuran-3(2H)-one and its closely related derivatives. This document delves into the foundational chemistry, experimental methodologies, and key quantitative data pertinent to this class of compounds, which are significant precursors in the synthesis of various bioactive molecules.

Introduction and Historical Context

The benzofuranone core is a fundamental structural motif in a variety of natural products and pharmacologically active compounds. While the specific discovery of this compound is not well-documented in readily available historical records, the foundational chemistry of its isomeric counterpart, 2-coumaranone (3H-benzofuran-2-one), provides significant historical context. In 1884, Adolf von Baeyer and Paul Fritsch reported the synthesis of 2-coumaranone via the distillation of (2-hydroxyphenyl)acetic acid.[1] This early work on the intramolecular cyclization of phenolic acids laid the groundwork for the synthesis of the broader benzofuranone class.

The first documented, albeit accidental, synthesis of a 2-coumaranone derivative was reported by Tuck.[2] Later, more efficient and intentional synthetic routes were developed, such as the Tscherniac-Einhorn reaction, for the preparation of various 2-coumaranone derivatives.[2] The synthesis of 2-hydroxy-3(2H)-benzofuranones has been explored through methods like the one-stop oxidative cyclization of ortho-functionalized acetophenones.[3] This class of compounds, including the title molecule, serves as crucial intermediates in the synthesis of more complex molecules like aurones (2-benzylidenebenzofuran-3(2H)-ones), which are naturally occurring flavonoids with a range of biological activities.[4]

Physicochemical and Spectroscopic Data

Comprehensive experimental data for the parent this compound is limited in the literature. The following tables summarize available computed data for the parent compound and experimental data for a closely related derivative, 6-Hydroxybenzofuran-3(2H)-one, to provide a comparative reference.

Table 1: Computed Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₆O₃
Molecular Weight150.13 g/mol
XLogP3-AA1.0
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Exact Mass150.0317 g/mol
Topological Polar Surface Area46.5 Ų

Data sourced from PubChem.

Table 2: Experimental Data for 6-Hydroxybenzofuran-3(2H)-one

PropertyValueReference
CAS Number6272-26-0[5]
Molecular FormulaC₈H₆O₃[5]
Molecular Weight150.13 g/mol [5]
Melting Point240-245 °C[5]
AppearanceGray powder[5]

Table 3: Spectroscopic Data for Benzofuranone Derivatives

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)Mass Spec (m/z)
2-(2-(3-methylbut-2-enyloxy)benzylidene)benzofuran-3(2H)-one7.7 (d, J=7.7 Hz, 1H), 7.51 (s, 1H), 7.34 (dd, J=15.6, 7.2 Hz, 2H), 7.21 (t, J=7.4 Hz, 1H), 7.06 (t, J=7.4 Hz, 1H)181.5, 167.9, 166.6, 156.3, 147.8, 138.0, 133.1, 132.9, 125.7, 123.0, 118.9, 114.2, 113.0, 112.7, 112.6, 102.6, 98.6, 65.5, 25.5, 18.03032, 1698, 1647, 1297, 1242, 996, 887307 (M+1)
Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate9.52 (s, 1H), 7.93 (dd, J=6.7, 3.0 Hz, 2H), 7.53-7.44 (m, 4H), 7.43 (d, J=2.5 Hz, 1H), 6.89 (dd, J=8.8, 2.6 Hz, 1H), 4.30 (q, J=7.1 Hz, 2H), 1.30 (t, J=7.1 Hz, 3H)163.0, 160.2, 154.4, 147.4, 130.2, 129.1 (2C), 128.4, 128.0 (2C), 127.4, 114.3, 111.6, 108.3, 106.6, 60.3, 13.9Not Specified282.0892 [M]⁺

Data for 2-(2-(3-methylbut-2-enyloxy)benzylidene)benzofuran-3(2H)-one sourced from[6]. Data for Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate sourced from[7].

Experimental Protocols

General Procedure for the Synthesis of Benzofuran-3(2H)-ones via Diels-Alder Cascade

This method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes.

Materials:

  • 3-Hydroxy-2-pyrone (2 equivalents)

  • Nitroalkene (1 equivalent)

  • Butylated hydroxytoluene (BHT) (0.1 equivalents)

  • Aluminum chloride (AlCl₃) (0.1 equivalents)

  • 1,2-Dichlorobenzene (DCB)

  • Trifluoroacetic acid (TFA)

Protocol:

  • To a thick-walled reaction vessel, add the 3-hydroxy-2-pyrone, nitroalkene, BHT, and AlCl₃.[8]

  • Flush the vessel with Argon gas for 5 minutes.[8]

  • Add DCB (to a concentration of 0.5 M) and TFA (0.2 equivalents).[8]

  • Quickly seal the reaction vessel.[8]

  • Heat the reaction mixture to 120 °C for 16 hours.[8]

  • Cool the reaction mixture to room temperature.[8]

  • Directly purify the mixture by flash column chromatography on silica gel without an aqueous workup to yield the benzofuranone product.[8]

experimental_workflow reagents Reagents: 3-Hydroxy-2-pyrone Nitroalkene BHT, AlCl3 reaction_setup Reaction Setup: - Add reagents to vessel - Flush with Argon reagents->reaction_setup solvent_addition Solvent Addition: - Add DCB and TFA reaction_setup->solvent_addition heating Heating: - Seal vessel - Heat to 120°C for 16h solvent_addition->heating purification Purification: - Cool to RT - Flash Column Chromatography heating->purification product Benzofuranone Product purification->product

Figure 1: General workflow for benzofuranone synthesis.
Synthesis of Aurones from Benzofuran-3(2H)-one Derivatives

Aurones, or 2-benzylidenebenzofuran-3(2H)-ones, are commonly synthesized from benzofuran-3(2H)-one precursors through an Aldol-type condensation.

Materials:

  • Benzofuran-3(2H)-one derivative

  • Substituted benzaldehyde derivative

  • Ethylenediamine diacetate (EDDA)

  • Acetonitrile

Protocol:

  • Dissolve the benzofuran-3(2H)-one derivative and the substituted benzaldehyde in acetonitrile.[6]

  • Add a catalytic amount of ethylenediamine diacetate (EDDA).[6]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

aldol_condensation start Benzofuran-3(2H)-one + Substituted Benzaldehyde reaction Aldol Condensation start->reaction catalyst EDDA in Acetonitrile catalyst->reaction product Aurone (2-Benzylidenebenzofuran-3(2H)-one) reaction->product

Figure 2: Synthesis of Aurones via Aldol Condensation.

Signaling Pathways and Biological Relevance

Direct involvement of this compound in specific biological signaling pathways is not extensively documented. However, its derivatives, particularly aurones, have been investigated for their biological activities. For instance, certain 2-benzylidenebenzofuran-3(2H)-one derivatives have been identified as inhibitors of alkaline phosphatases.[4] The general structure of these compounds allows for diverse substitutions, leading to a wide range of potential biological targets.

The core benzofuranone scaffold is a key component in a variety of natural products and synthetic compounds with medicinal properties, including antifungal and anticancer activities. The exploration of this chemical space remains an active area of research in drug discovery.

logical_relationship parent This compound (Core Structure) intermediate Key Synthetic Intermediate parent->intermediate serves as derivatives Derivatives (e.g., Aurones) intermediate->derivatives leads to bioactivity Biological Activities: - Enzyme Inhibition - Antifungal - Anticancer derivatives->bioactivity exhibit drug_dev Drug Development Applications bioactivity->drug_dev potential for

Figure 3: Role in drug development.

Conclusion

This compound represents an important class of heterocyclic compounds that serve as valuable intermediates in organic synthesis. While the historical details of its initial discovery are not as clear as those of its isomers, the fundamental chemistry for its synthesis is well-established through various modern methodologies. The lack of extensive experimental data on the parent compound is contrasted by the wealth of information on its derivatives, highlighting the importance of this scaffold in the generation of chemical diversity for biological screening. Further research into the specific properties and biological activities of the parent this compound could unveil new opportunities in medicinal chemistry and materials science.

References

The Natural Realm of 2-Hydroxybenzofuran-3(2H)-one Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The 2-hydroxybenzofuran-3(2H)-one core represents a significant heterocyclic scaffold found in a variety of naturally occurring and synthetic bioactive compounds. These molecules are a subclass of flavonoids and are structurally related to aurones, which are known for providing yellow pigmentation to flowers. The versatile biological properties of these derivatives, ranging from antioxidant and anti-inflammatory to anticancer and antimicrobial activities, have garnered substantial interest from medicinal chemists and drug development professionals. This guide provides a comprehensive overview of their natural occurrence, biological activities, and the experimental methodologies used for their study.

Natural Occurrence and Distribution

This compound derivatives, particularly in their more stable tautomeric form as aurones (2-benzylidenebenzofuran-3(2H)-ones), are found in various plant species. Their presence is also noted in fungi and marine organisms, though less frequently. These compounds play roles in plant defense mechanisms and pigmentation.[1] The following table summarizes the natural sources of several key derivatives.

Compound NameNatural SourcePlant PartReference
(Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-oneGlycyrrhiza yunnanensisNot Specified[2][3]
AureusidinCyperus capitatusNot Specified[4]
4-ChloroauroneSpatoglossum variabile (Brown Alga)Not Specified[5]
Cathafuran A, B, C, DMorus cathayanaStem Bark[6]
EuparoneRuscus aculeatusNot Specified[7]
Euparone methyl etherRuscus aculeatusNot Specified[7]
Iteafuranal A & BItea ilicifoliaAerial Parts[2][3]
ShoreaketoneDipterocarpaceaeous speciesNot Specified[2]

Biosynthesis and Chemical Synthesis

Naturally, these compounds are biosynthesized from chalcones. The key enzymatic step involves the conversion of chalcones to aurones, catalyzed by aureusidin synthase.[1] This pathway highlights their classification within the broader flavonoid family.

Many derivatives are also accessible through laboratory synthesis, which allows for the creation of diverse analogues for structure-activity relationship (SAR) studies. A common and effective method is the Aldol-type condensation of benzofuran-3(2H)-one derivatives with appropriately substituted benzaldehydes.[5] Other strategies include the oxidative cyclization of ortho-functionalized acetophenones and the cyclization of 2'-hydroxychalcones.[4]

Biological Activities and Therapeutic Potential

Derivatives of this compound exhibit a wide spectrum of pharmacological activities. Their potential as therapeutic agents is an active area of research.

Key Biological Activities:
  • Antioxidant Activity: Many derivatives are potent antioxidants and free radical scavengers. For instance, compounds isolated from Glycyrrhiza yunnanensis and Itea ilicifolia have demonstrated significant DPPH free radical scavenging capacity.[2][3]

  • Anticancer Activity: Certain derivatives have shown cytotoxicity against various human cancer cell lines, including myeloid leukemia (K562, HL-60), nasopharyngeal carcinoma (CNE-1), liver cancer (HepG2), and breast cancer (MCF-7).[2] The mechanisms often involve the induction of apoptosis.[4][8]

  • Anti-inflammatory Activity: Several compounds exhibit anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3][9]

  • Enzyme Inhibition: This class of compounds has been investigated as inhibitors for various enzymes. Notably, they have shown inhibitory activity against alkaline phosphatase, tyrosinase, and α-glucosidase.[1][2][6]

  • Antimicrobial Activity: Natural and synthetic benzofuran derivatives have demonstrated activity against pathogenic bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[2][9][10][11]

The table below presents quantitative data on the biological activities of selected derivatives.

Compound/DerivativeBiological ActivityAssay/ModelQuantitative Data (IC₅₀/MIC)Reference
(Z)-2-(5-bromo-2-hydroxybenzylidene) benzofuran-3(2H)-one (3a)SIRT1 InhibitionIn vitro enzyme assayIC₅₀ = 1 μM[4]
Iteafuranal AAntioxidantDPPH radical scavengingIC₅₀ = 0.34 mg/mL[2]
1-[6-hydroxy-2-isopropenyl-1-benzofuran-5yl]-1-ethanone (28)AnticancerHuman breast cancer (MCF-7) cellsIC₅₀ = 58 µmole/litre[2]
Synthetic Aurone (Compound 20)Alkaline Phosphatase InhibitionIn vitro enzyme assayIC₅₀ = 1.055 ± 0.029 μM[1]
Synthetic Aza-benzofuran (Compound 1)Anti-inflammatoryNO release in LPS-stimulated RAW 264.7 cellsIC₅₀ = 17.3 μM[9]
Synthetic Aza-benzofuran (Compound 4)Anti-inflammatoryNO release in LPS-stimulated RAW 264.7 cellsIC₅₀ = 16.5 μM[9]
Synthetic Hybrid (Compound 3f)AntibacterialS. aureus, B. subtilis, E. coli, P. aeruginosaMIC = 50 μg/mL[11]
Synthetic Hybrid (Compound 3f)AntifungalC. albicans, A. nigerMIC = 50 μg/mL[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide standard protocols for the isolation, synthesis, and biological evaluation of these compounds.

Protocol 1: General Extraction and Isolation from Plant Material

This protocol outlines a general workflow for isolating benzofuran-3(2H)-one derivatives from a plant source.

  • Preparation of Plant Material: Air-dry the collected plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with a suitable solvent, such as methanol or a methylene chloride/methanol mixture (1:1), at room temperature for 72 hours. Repeat the extraction three times.

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a water/methanol mixture (e.g., 9:1 v/v) and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • Evaporate the solvent from each fraction to yield the respective sub-extracts.

  • Chromatographic Separation:

    • Subject the most active fraction (e.g., the ethyl acetate fraction) to column chromatography over silica gel.

    • Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

  • Purification:

    • Combine fractions with similar TLC profiles and re-chromatograph them using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to isolate the pure compounds.

  • Structure Elucidation: Characterize the structure of the isolated pure compounds using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[5][11]

Protocol 2: Synthesis of (Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one

This protocol describes a typical Claisen-Schmidt condensation for synthesizing an aurone derivative.[8]

  • Reactant Preparation: Dissolve 6-hydroxy-1-benzofuran-3(2H)-one (1 mmol) and a substituted benzaldehyde (e.g., 3-hydroxy-4-methoxybenzaldehyde, 1 mmol) in a suitable solvent like ethanol (20 mL).

  • Catalysis: Add a few drops of a strong acid catalyst, such as concentrated hydrochloric acid (HCl), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or under gentle reflux for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. If not, reduce the volume of the solvent under vacuum.

  • Purification: Collect the solid product by filtration, wash it with cold ethanol, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure aurone derivative.

  • Characterization: Confirm the structure and purity of the synthesized compound using IR, NMR, and MS analysis. The Z-configuration is often stabilized by intramolecular hydrogen bonding.[8]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound derivatives.

biosynthesis_pathway Chalcone Chalcone Aurone Aurone (2-benzylidenebenzofuran-3(2H)-one) Chalcone->Aurone Oxidative Cyclization Enzyme Aureusidin Synthase Enzyme->Chalcone isolation_workflow Plant 1. Powdered Plant Material Extract 2. Solvent Extraction (e.g., Methanol) Plant->Extract Partition 3. Liquid-Liquid Partitioning (Hexane, Chloroform, EtOAc) Extract->Partition Column 4. Column Chromatography (Silica Gel) Partition->Column HPLC 5. Purification (Prep. TLC / HPLC) Column->HPLC Compound Pure Compound HPLC->Compound synthesis_scheme R1 Benzofuran-3(2H)-one Plus + Arrow -> R1->Arrow R2 Aromatic Aldehyde R2->Arrow P1 2-benzylidene-benzofuran-3(2H)-one (Aurone) Arrow->P1 Conditions Acid/Base Catalyst Ethanol, RT/Reflux Arrow->Conditions

References

Spectroscopic Profile of 2-Hydroxybenzofuran-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Hydroxybenzofuran-3(2H)-one, a heterocyclic compound with a benzofuranone core structure. The information compiled herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: NMR Spectroscopic Data for this compound in CDCl₃ [1]

Nucleus Chemical Shift (δ) in ppm Description
¹H NMR7.64–7.67Multiplet, aromatic protons
¹H NMR5.58Singlet, lactone proton
¹³C NMR197.72Carbonyl carbon (C=O)
Mass Spectrometry (MS)

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound [1]

Ion Calculated m/z
[M+H]⁺151.0390
Infrared (IR) Spectroscopy

While specific peak values for this compound are not extensively detailed in the reviewed literature, the presence of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is a key characteristic feature for this class of compounds[1]. For related benzofuranone derivatives, this peak typically appears in the range of 1670-1720 cm⁻¹[2].

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on methodologies reported for the characterization of benzofuranone derivatives[2][3].

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon atom.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

G General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR DataAnalysis Spectral Data Analysis NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis StructureElucidation Structure Confirmation DataAnalysis->StructureElucidation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

The 2-Hydroxybenzofuran-3(2H)-one Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

The 2-Hydroxybenzofuran-3(2H)-one scaffold, the core structure of a class of flavonoids known as aurones, has emerged as a privileged motif in medicinal chemistry.[1] Historically less explored than their flavone and flavonol isomers, aurones are now gaining significant attention for their diverse and potent biological activities.[2][3] These compounds, responsible for the vibrant yellow pigmentation of many ornamental flowers, possess a unique (Z)-2-benzylidenebenzofuran-3(2H)-one structure that serves as a foundation for a wide array of pharmacologically active derivatives.[2][3][4][5] This technical guide provides an in-depth overview of the biological activities of the aurone scaffold, presenting quantitative data, experimental methodologies, and key mechanistic pathways for researchers, scientists, and professionals in drug development.

Diverse Pharmacological Profile

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities. These include antioxidant, antiparasitic, antitumor, antiviral, antibacterial, anti-inflammatory, and neuropharmacological effects.[2][3][4][6] Their potential has also been noted in the context of modern health challenges, with reported activity against SARS-CoV-2 and as inhibitors of various enzymes crucial in disease pathways.[2][3][4][5]

Quantitative Analysis of Biological Activities

The therapeutic potential of aurone derivatives is substantiated by a growing body of quantitative data from various in vitro and in vivo studies. The following tables summarize the inhibitory concentrations (IC50) and other relevant metrics for key biological activities.

Table 1: Anticancer and Enzyme Inhibitory Activity
Compound/DerivativeTargetActivity (IC50)Cell Line/ModelReference(s)
Heterocyclic variant of (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-oneCell ProliferationLow NanomolarVarious Cancer Cell Lines[2][3][4]
(Z)-2-(5-bromo-2-hydroxybenzylidene)benzofuran-3(2H)-one (3a)SIRT1 Inhibition1 µM-[7]
Compound 20 (an aurone derivative)Alkaline Phosphatase (AP)1.055 ± 0.029 µM-[1][8][9]
Compound 18 (an aurone derivative)Alkaline Phosphatase (AP)1.154 ± 0.043 µM-[1][8][9]
Compound 16 (an aurone derivative)Alkaline Phosphatase (AP)2.132 ± 0.034 µM-[1][8][9]
Compound 15 (an aurone derivative)Alkaline Phosphatase (AP)2.146 ± 0.056 µM-[1][8][9]
Compound 12 (an aurone derivative)Alkaline Phosphatase (AP)2.163 ± 0.048 µM-[1][8][9]
KH2PO4 (Standard)Alkaline Phosphatase (AP)2.80 ± 0.065 µM-[1][8]
Table 2: Antifungal Activity
Compound/DerivativeTarget Organism(s)Activity (IC50)Reference(s)
Aurone SH1009C. albicans, C. glabrata, C. tropicalis4–29 µM[4]
Table 3: Anti-Alzheimer's Disease Activity (Cholinesterase Inhibition)
Compound/DerivativeTarget EnzymeActivity (IC50)Reference(s)
Compound 20 (a 2-arylbenzofuran)Acetylcholinesterase (AChE)0.086 ± 0.01 µmol·L⁻¹[10]
Donepezil (Standard)Acetylcholinesterase (AChE)0.079 ± 0.01 µmol·L⁻¹[10]
Compound 20 (a 2-arylbenzofuran)Butyrylcholinesterase (BuChE)16.450 ± 2.12 µmol·L⁻¹[10]

Mechanisms of Action and Signaling Pathways

The biological effects of aurones are underpinned by their interaction with various molecular targets and signaling pathways. For instance, certain derivatives have been shown to induce cell cycle arrest at the G0/G1 or G2/M phase in cancer cells, leading to apoptosis.[7][11] This process is often accompanied by a loss of mitochondrial membrane potential.[7]

In the context of inflammation, the aureusidin derivative has been reported to suppress the NF-κB pathway while activating the Nrf2/HO-1 signaling cascade, which is crucial for cellular defense against oxidative stress.[3]

G cluster_pro_inflammatory Pro-inflammatory Pathway cluster_anti_inflammatory Anti-inflammatory Pathway LPS LPS (Inflammatory Stimulus) NFkB NF-κB Pathway LPS->NFkB Activates Aureusidin Aureusidin (Aurone Derivative) Aureusidin->NFkB Inhibits ROS ROS / MAPKs Aureusidin->ROS Activates Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Promotes Nrf2 Nrf2 Activation ROS->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Induces AntiInflammatory Anti-inflammatory Effect HO1->AntiInflammatory

Anti-inflammatory signaling pathway of Aureusidin.

Experimental Protocols

The synthesis and evaluation of aurone derivatives involve established chemical and biological methodologies.

General Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones (Aurones)

A common and effective method for synthesizing aurones is the base-catalyzed condensation of 2'-hydroxychalcones, which are themselves formed from the reaction of substituted 2'-hydroxyacetophenones and aromatic benzaldehydes.[1]

G cluster_step1 Step 1: Chalcone Formation cluster_step2 Step 2: Aurone Synthesis Start_A 2'-Hydroxy- acetophenone Reagent1 NaOH (aq) / MeOH Room Temperature Start_A->Reagent1 Start_B Aromatic Benzaldehyde Start_B->Reagent1 Intermediate 2'-Hydroxychalcone (Intermediate) Reagent1->Intermediate Reagent2 Oxidative Cyclization (e.g., Hg(OAc)2) Intermediate->Reagent2 Product Aurone (2-Benzylidene- benzofuran-3(2H)-one) Reagent2->Product

General workflow for the synthesis of aurones.

Protocol Outline:

  • Step 1: Synthesis of 2'-Hydroxychalcones:

    • A mixture of a substituted 2'-hydroxyacetophenone and an aqueous sodium hydroxide solution is dissolved in methanol and stirred at room temperature.

    • A substituted aryl aldehyde is added dropwise to the mixture.

    • The reaction is stirred for several hours, with progress monitored by Thin Layer Chromatography (TLC).[1]

  • Step 2: Oxidative Cyclization to Aurones:

    • The intermediate 2'-hydroxychalcone is subjected to oxidative cyclization. Various reagents can be employed for this step, such as mercury(II) acetate in acetic acid, to yield the final aurone product.[7]

    • Alternative methods include ultrasound-assisted synthesis, which can offer faster reaction times and higher yields.[12]

Biological Evaluation Protocols
  • Antifungal Susceptibility Testing: The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) or the IC50 of a compound against fungal strains. This involves exposing the fungi to serial dilutions of the aurone derivative in a liquid broth medium.[4]

  • Enzyme Inhibition Assays: To determine the inhibitory potential against enzymes like alkaline phosphatase or cholinesterases, specific spectrophotometric assays are used. These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor compound, allowing for the calculation of IC50 values.[1][10]

  • Cell Viability and Proliferation Assays: The MTT assay is commonly used to assess the cytotoxic effects of aurone derivatives on cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability and proliferation rate.[13]

  • Apoptosis and Cell Cycle Analysis: Flow cytometry is a powerful technique used to analyze the cell cycle distribution (e.g., arrest at G0/G1 or G2/M phases) and to quantify apoptosis in cells treated with the test compounds. Staining with specific dyes like Hoechst or Annexin V can reveal chromatin condensation and other hallmarks of apoptosis.[7][13]

G Compound Aurone Derivative Treatment Incubation Compound->Treatment Cells Cancer Cells (e.g., MCF-7) Cells->Treatment CellCycle Cell Cycle Arrest (G0/G1 Phase) Treatment->CellCycle Mito Mitochondrial Membrane Potential Loss CellCycle->Mito Apoptosis Apoptosis Induction (Chromatin Condensation) Mito->Apoptosis Result Anticancer Effect Apoptosis->Result

Anticancer mechanism of action for select aurones.

Structure-Activity Relationship (SAR)

Preliminary SAR studies have provided insights into the structural requirements for the biological activity of aurones. For instance, in the inhibition of alkaline phosphatase, the nature and position of substituents on the benzofuranone and benzylidene rings significantly influence the inhibitory potency.[1][9][14] Similarly, for antibacterial activity, the introduction of electron-withdrawing groups or hydroxyl moieties has been shown to be beneficial.[5] These findings are crucial for the rational design and optimization of new, more potent aurone-based therapeutic agents.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The extensive range of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties, underscores the importance of aurones in drug discovery. The availability of clear synthetic pathways and the growing understanding of their mechanisms of action and structure-activity relationships will undoubtedly fuel further research into this valuable class of natural product-inspired compounds.

References

Potential Therapeutic Applications of Benzofuranones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of benzofuranone-based therapeutics. Benzofuranones, a class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This document collates quantitative data, detailed experimental methodologies, and key signaling pathways associated with their therapeutic potential in oncology, inflammation, infectious diseases, and neurodegenerative disorders.

Anticancer Applications

Benzofuranone derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2][3][4] Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.

In Vitro Cytotoxicity

The anticancer efficacy of benzofuranone compounds is typically evaluated by their half-maximal inhibitory concentration (IC₅₀), with numerous derivatives showing potency in the low micromolar range against various cancer cell lines.[1][2]

Table 1: Anticancer Activity of Selected Benzofuranone Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC₅₀ (µM)Reference
Benzofuran Lignan (Benfur)Jurkat T-cellsMTT AssayNot specified, but effective[5][6]
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)MTT Assay3.01[1]
3-Amidobenzofuran (28g)HCT-116 (Colon)MTT Assay5.20[1]
Benzofuran-chalcone (33d)A-549 (Lung)MTT Assay2.74[1]
Benzofuran-chalcone (33d)MCF-7 (Breast)MTT Assay3.22[1]
Benzofuran-chalcone (33d)HT-29 (Colon)MTT Assay7.29[1]
Diarylpentadienone DerivativeHCT116 (Colon)SRB Assay0.59[7]
Diarylpentadienone DerivativeHT29 (Colon)SRB Assay0.35[7]
Diarylpentadienone DerivativeA549 (Lung)SRB Assay2.85[7]
Diarylpentadienone DerivativeH1299 (Lung)SRB Assay1.46[7]
Compound 1cK562 (Leukemia)Not specified< 50[8]
Compound 1eK562 (Leukemia)Not specified< 50[8]
Compound 2dK562 (Leukemia)Not specified< 50[8]
Key Signaling Pathways

Benzofuranones exert their anticancer effects by modulating critical cellular signaling pathways that control cell survival and proliferation. Two prominent mechanisms are the induction of apoptosis and cell cycle arrest.

1.2.1 Induction of Apoptosis

Many benzofuranone derivatives trigger programmed cell death in cancer cells through the intrinsic mitochondrial pathway.[9][10] This involves the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins such as Bcl-2.[9][10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-3, a key executioner of apoptosis.[9][10]

cluster_0 Benzofuranone Action cluster_1 Mitochondrial Apoptosis Pathway Benzofuranone Benzofuranone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzofuranone->Bcl2 Downregulates Bax Bax / Bak (Pro-apoptotic) Benzofuranone->Bax Upregulates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Benzofuranone-Induced Mitochondrial Apoptosis Pathway

1.2.2 Cell Cycle Arrest

Benzofuranones have been observed to halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M or G0/G1 phase.[6][11][12] One identified mechanism involves the p53 tumor suppressor pathway.[5][6][11] Activation of p53 can lead to the upregulation of cyclin-dependent kinase inhibitors like p21, which in turn inhibit the activity of cyclin B-CDK1 complexes required for entry into mitosis, thereby causing G2/M arrest.[5][13]

cluster_0 Benzofuranone Action cluster_1 G2/M Cell Cycle Checkpoint Control Benzofuranone Benzofuranone Derivative p53 p53 (Tumor Suppressor) Benzofuranone->p53 Activates p21 p21 (CDK Inhibitor) p53->p21 Activates CyclinB_CDK1 Cyclin B / CDK1 Complex p21->CyclinB_CDK1 Inhibits Arrest G2/M Arrest p21->Arrest M_Phase Mitosis (M Phase) CyclinB_CDK1->M_Phase Promotes Progression G2_Phase G2 Phase

Mechanism of Benzofuranone-Induced G2/M Cell Cycle Arrest
Experimental Protocols

1.3.1 MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[14][15][16]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[14][15][16] The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 0.5-1.0 x 10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[17]

    • Compound Treatment: Treat the cells with serial dilutions of the benzofuranone compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[16]

    • Formazan Solubilization: Carefully remove the medium and add a solubilization agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14]

    • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[16]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Anti-inflammatory Applications

Benzofuranone derivatives have demonstrated potent anti-inflammatory properties, primarily by inhibiting the production of key pro-inflammatory mediators and modulating the signaling pathways that orchestrate the inflammatory response.

Inhibition of Inflammatory Mediators

The anti-inflammatory potential of benzofuranones is quantified by their ability to inhibit the production of mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).

Table 2: Anti-inflammatory Activity of Selected Benzofuranone Derivatives

Compound/DerivativeTarget/AssayCell/Model SystemIC₅₀ (µM)Reference
Piperazine/Benzofuran Hybrid (5d)NO ProductionLPS-stimulated RAW 264.752.23 ± 0.97[14]
Benzofuran Derivative (38)NO ProductionIn vitro screen5.28[9]
Aza-benzofuran (1)NO ProductionLPS-stimulated RAW 264.717.31[17]
Aza-benzofuran (3)NO ProductionLPS-stimulated RAW 264.716.5[17]
Fluorinated BenzofuranNO ProductionMacrophages2.4 - 5.2[18]
Fluorinated BenzofuranIL-6 SecretionMacrophages1.2 - 9.04[18]
Fluorinated BenzofuranPGE₂ SecretionMacrophages1.1 - 20.5[18]
Spiroindolone-Benzofuran (5a)COX-1 InhibitionIn vitro enzyme assay20.42[13][19]
Kuwanon ACOX-2 InhibitionIn vitro enzyme assay14[20]
Key Signaling Pathways

The anti-inflammatory mechanism of benzofuranones is strongly linked to the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of inflammation.[14][21]

2.2.1 NF-κB Pathway Inhibition

In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the transcription factor NF-κB (p65/p50) to translocate into the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. Benzofuranone derivatives can inhibit this pathway by preventing the phosphorylation of IKK and IκBα, thereby blocking NF-κB nuclear translocation.[14]

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα - p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates p_IkBa p-IκBα (Phosphorylated) IkBa_p65->p_IkBa p65 p65/p50 (Active NF-κB) p_IkBa->p65 Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p65->Genes Binds to DNA Benzofuranone Benzofuranone Derivative Benzofuranone->IKK Inhibits Transcription Transcription Genes->Transcription

Inhibition of the NF-κB Signaling Pathway by Benzofuranones
Experimental Protocols

2.3.1 LPS-Stimulated Macrophage Assay

This in vitro assay assesses the anti-inflammatory activity of compounds on cultured macrophages.

  • Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce inflammatory mediators. The ability of a test compound to reduce the production of these mediators indicates its anti-inflammatory potential.

  • Procedure:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics. Seed cells in 24- or 96-well plates at a density of approximately 5 x 10⁵ cells/mL and allow them to adhere overnight.[8]

    • Pre-treatment: Pre-treat the cells with various concentrations of the benzofuranone compound for 1 hour.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours).[3]

    • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable product of NO, using the Griess reagent.[8] Measure the absorbance at approximately 540 nm.

    • Cytokine Measurement (TNF-α, IL-6): Measure the concentration of cytokines in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][8]

    • Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-only treated group. Determine IC₅₀ values from the dose-response curves.

2.3.2 Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute inflammation.[22]

  • Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a systemically or locally administered compound to reduce this swelling indicates its anti-inflammatory activity.[11]

  • Procedure:

    • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Compound Administration: Administer the benzofuranone compound (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[5]

    • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[16]

    • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5]

    • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

Antimicrobial Applications

Benzofuranone derivatives have been identified as a promising class of antimicrobial agents, with activity against a variety of pathogenic bacteria and fungi.

Antimicrobial and Antifungal Activity

The efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of Selected Benzofuranone Derivatives

Compound/DerivativeMicroorganismAssay TypeMIC (µg/mL)Reference
Aza-benzofuran (1)Staphylococcus aureusBroth Microdilution12.5[2][4]
Aza-benzofuran (1)Escherichia coliBroth Microdilution25[2][4]
Aza-benzofuran (1)Salmonella typhimuriumBroth Microdilution12.5[2][4]
Oxa-benzofuran (5)Penicillium italicumBroth Microdilution12.5[2][4]
Oxa-benzofuran (6)Colletotrichum musaeBroth Microdilution12.5 - 25[2][4]
Benzofuran-Triazole (3f)Staphylococcus aureusNot specified50[13]
Benzofuran-Triazole (3h)Staphylococcus aureusNot specified50[13]
Benzofuran-Triazole (3n)Staphylococcus aureusNot specified50[13]
Benzofuran-Triazole (3b)Candida albicansNot specified50[13]
Benzofuran-Triazole (3f)Candida albicansNot specified50[13]
Benzofuran-Triazole (3h)Aspergillus nigerNot specified50[13]
Ketoxime Derivative (7d)Staphylococcus aureusNot specified0.039 (mg/mL)
Ketoxime Derivative (2)Candida albicansNot specified0.625 (mg/mL)
Experimental Workflow and Protocols

The discovery and evaluation of new antimicrobial agents typically follow a standardized workflow, beginning with broad screening followed by quantitative assessment.

cluster_workflow Antimicrobial Drug Discovery Workflow Lib Compound Library (Benzofuranones) Screen Primary Screening (e.g., Agar Well Diffusion) Lib->Screen Hits Identify 'Hits' (Compounds with Zones of Inhibition) Screen->Hits MIC Quantitative Assay (Broth Microdilution for MIC) Hits->MIC Lead Lead Compound Identification MIC->Lead

General Workflow for Antimicrobial Compound Screening

3.2.1 Agar Well Diffusion Method

This method is a preliminary test to screen for antimicrobial activity.[12][17]

  • Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar. If the agent is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well.[12] The diameter of this zone is proportional to the agent's activity.

  • Procedure:

    • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

    • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

    • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[8]

    • Sample Loading: Add a fixed volume (e.g., 100 µL) of the benzofuranone solution (dissolved in a suitable solvent like DMSO) into each well.[12] Use a negative control (solvent only) and a positive control (a known antibiotic).

    • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

    • Measurement: Measure the diameter of the zone of inhibition in millimeters.

3.2.2 Broth Microdilution Method

This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][15]

  • Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the microorganism is added to each well. The MIC is the lowest concentration of the compound that completely inhibits visible growth after incubation.[10]

  • Procedure:

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the benzofuranone compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to span the expected MIC.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to the final required concentration (e.g., 5 x 10⁵ CFU/mL).

    • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Incubation: Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).

    • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration in which no visible growth is observed. This can also be determined by measuring the optical density with a plate reader.

Conclusion

The benzofuranone scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating significant therapeutic potential across oncology, inflammation, and infectious diseases. The compelling quantitative data, coupled with an increasing understanding of their mechanisms of action at the molecular level, positions benzofuranones as a highly promising platform for the development of novel therapeutics. The detailed experimental protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing these compounds from the laboratory to clinical applications. Further structure-activity relationship (SAR) studies and optimization of lead compounds are warranted to enhance efficacy, selectivity, and drug-like properties.

References

An In-depth Technical Guide to 2-Hydroxybenzofuran-3(2H)-one and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-hydroxybenzofuran-3(2H)-one core structure and its derivatives, particularly the aurone class of flavonoids, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds, characterized by a benzofuranone ring system, are of interest for their potential applications in treating a wide range of diseases, including cancer, neurodegenerative disorders, and microbial infections. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic promise of this compound and its analogs, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of this compound and Its Analogs

The synthesis of the benzofuran-3(2H)-one scaffold and its derivatives can be achieved through several synthetic routes. A common and versatile method is the Aldol-type condensation of benzofuran-3(2H)-ones with various aromatic aldehydes to yield aurones (2-benzylidenebenzofuran-3(2H)-ones).[1][2]

General Synthetic Scheme for Aurones

A prevalent method for synthesizing aurones involves the condensation of a benzofuran-3(2H)-one with a substituted benzaldehyde. This reaction is often catalyzed by a mild base, such as ethylenediamine diacetate (EDDA), in a suitable solvent like acetonitrile.[1]

Benzofuran-3(2H)-one Benzofuran-3(2H)-one Reaction Aldol Condensation Benzofuran-3(2H)-one->Reaction Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Reaction Aurone (2-Benzylidenebenzofuran-3(2H)-one) Aurone (2-Benzylidenebenzofuran-3(2H)-one) Reaction->Aurone (2-Benzylidenebenzofuran-3(2H)-one) EDDA, Acetonitrile

Caption: General synthetic route for aurone synthesis.

Experimental Protocol: Synthesis of 2-(2-(3-methylbut-2-enyloxy)benzylidene)benzofuran-3(2H)-one

To a solution of benzofuran-3(2H)-one in acetonitrile, ethylenediamine diacetate (EDDA) (10 mol%) is added, followed by the addition of the appropriately substituted benzaldehyde. The reaction mixture is then stirred, and the progress is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified.[1]

Microwave-assisted synthesis has also emerged as a rapid and efficient method for producing benzofuran-3(2H)-ones, often leading to higher yields and shorter reaction times compared to conventional heating methods.[3]

Biological Activities of this compound Analogs

Analogs of this compound, particularly aurones, exhibit a broad spectrum of biological activities. The following sections summarize key findings and quantitative data.

Anticancer Activity

Certain aurone derivatives have demonstrated potent anticancer activity. For instance, (Z)-2-(5-bromo-2-hydroxybenzylidene)benzofuran-3(2H)-one was identified as a potent inhibitor of SIRT1 with an IC50 of 1µM.[2] This inhibition leads to a dose-dependent increase in the acetylation of p53, ultimately inducing apoptosis in cancer cells.[2] Some aurones have also shown low nanomolar potency against various cancer cell lines, including prostate cancer models, by targeting the colchicine-binding site on tubulin.[4]

Compound Cell Line IC50 (nM) Reference
Aurone 5aPC-3300[4]
Aurone 5bMCF-7Low micromolar[4]
(Z)-2-(5-bromo-2-hydroxybenzylidene) benzofuran-3(2H)-one-1000 (SIRT1 inhibition)[2]
Neuroprotective Effects

Several aurone analogs have been evaluated for their potential as neuroprotective agents. Their mechanism of action in this context is often attributed to their antioxidant properties and their ability to inhibit enzymes such as monoamine oxidase (MAO).[5][6] Specifically, 2-aroylbenzofuran derivatives have been identified as potent and selective hMAO-B inhibitors, with IC50 values in the low nanomolar range.[6]

2-Aroylbenzofuran 2-Aroylbenzofuran hMAO-B hMAO-B 2-Aroylbenzofuran->hMAO-B Inhibition Neuroprotection Neuroprotection hMAO-B->Neuroprotection Promotes Neurodegeneration Neurodegeneration hMAO-B->Neurodegeneration

Caption: Inhibition of hMAO-B by 2-aroylbenzofurans.

Antimicrobial Activity

Derivatives of this compound have shown significant antimicrobial properties.[4] For example, a series of 6-hydroxybenzofuran-3(2H)-one based 2,4-disubstituted 1,3-thiazoles were synthesized and evaluated for their antibacterial and antifungal activities.[7] Some of these compounds exhibited potent activity against Gram-positive bacteria, particularly Micrococcus luteus, with a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL.[7]

Compound Class Microorganism MIC (μg/mL) Reference
6-hydroxybenzofuran-3(2H)-one based 1,3-thiazolesMicrococcus luteus31.25[7]
Antioxidant Activity

The antioxidant potential of aurone analogs has been investigated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[5] These studies indicate that certain aurones possess significant free radical scavenging capabilities, which may contribute to their overall therapeutic effects.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

Different concentrations of the test compounds are prepared in methanol. A solution of DPPH in methanol (0.002%) is prepared. To 1 mL of each concentration of the test compound, 1 mL of the DPPH solution is added. The mixture is incubated, and the absorbance is measured at a specific wavelength. The percentage of radical scavenging activity is then calculated.[5]

Prepare Test Compound Dilutions Prepare Test Compound Dilutions Mix Compound and DPPH Mix Compound and DPPH Prepare Test Compound Dilutions->Mix Compound and DPPH Prepare DPPH Solution Prepare DPPH Solution Prepare DPPH Solution->Mix Compound and DPPH Incubate Incubate Mix Compound and DPPH->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Calculate Scavenging Activity Calculate Scavenging Activity Measure Absorbance->Calculate Scavenging Activity

Caption: Workflow for DPPH antioxidant assay.

Conclusion and Future Directions

This compound and its analogs, especially aurones, represent a privileged scaffold in drug discovery. Their synthetic accessibility and the wide array of biological activities make them attractive candidates for further development. Future research should focus on elucidating the detailed mechanisms of action, optimizing the structure-activity relationships for enhanced potency and selectivity, and conducting in vivo studies to validate their therapeutic potential. The development of novel synthetic methodologies that are more efficient and environmentally friendly will also be crucial in advancing the exploration of this promising class of compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Aurones from 2'-Hydroxychalcones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of aurones, specifically 2-benzylidenebenzofuran-3(2H)-ones, through the oxidative cyclization of 2'-hydroxychalcones. Aurones are a class of flavonoids that exhibit a range of biological activities, making them valuable scaffolds in drug discovery. The synthesis involves two primary stages: the Claisen-Schmidt condensation to form the 2'-hydroxychalcone precursor, followed by an intramolecular oxidative cyclization to yield the aurone. This note details the reaction mechanisms, experimental workflows, and specific protocols with a summary of various reaction conditions and their corresponding yields.

Introduction

Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are a subclass of flavonoids characterized by their distinctive yellow color.[1] They are structural isomers of flavones and are found in various flowering plants, mosses, and even marine algae.[1][2] The core structure of these compounds is of significant interest to medicinal chemists due to a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and antibacterial properties.[1]

A reliable and common method for synthesizing aurones is the oxidative cyclization of 2'-hydroxychalcones.[2] This reaction is inspired by the natural biosynthesis of these compounds.[2] This document outlines the key procedures for this synthetic route, providing researchers with the necessary information to replicate and adapt these methods for the development of novel aurone derivatives.

Reaction Pathway and Mechanism

The synthesis of aurones from 2'-hydroxychalcones is a two-step process. First, a 2'-hydroxyacetophenone is condensed with a substituted benzaldehyde in a base-catalyzed Claisen-Schmidt reaction to form the 2'-hydroxychalcone intermediate. The subsequent and key step is the oxidative cyclization of this intermediate.

The oxidative cyclization is typically mediated by transition metal salts, such as mercury(II) acetate (Hg(OAc)₂), which selectively yield aurones.[2][3] The proposed mechanism involves the coordination of the metal salt to the double bond of the chalcone. This coordination renders the α-carbon susceptible to intramolecular electrophilic attack by the 2'-hydroxy group, forming a heterocyclic intermediate. A subsequent elimination step then yields the thermodynamically stable Z-isomer of the aurone.[2]

G cluster_chalcone 2'-Hydroxychalcone cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Product Chalcone 2'-Hydroxychalcone Reagent Transition Metal Salt (e.g., Hg(OAc)₂) Intermediate Cyclized Intermediate Chalcone->Intermediate Intramolecular Oxidative Cyclization Reagent:e->Intermediate:w Aurone Aurone (2-Benzylidenebenzofuran-3(2H)-one) Intermediate->Aurone Elimination G Start Starting Materials: 2'-Hydroxyacetophenone Substituted Benzaldehyde Condensation Step 1: Claisen-Schmidt Condensation (Base Catalyst, e.g., KOH/NaOH) Start->Condensation Chalcone Intermediate: 2'-Hydroxychalcone Condensation->Chalcone Isolation & Purification Cyclization Step 2: Oxidative Cyclization (e.g., Hg(OAc)₂ in Pyridine) Chalcone->Cyclization CrudeAurone Crude Aurone Product Cyclization->CrudeAurone Reaction Workup Purification Purification (e.g., Column Chromatography) CrudeAurone->Purification FinalProduct Final Product: Pure Aurone Purification->FinalProduct Characterization Structural Characterization (NMR, MS, etc.) FinalProduct->Characterization

References

Application Notes and Protocols for Ultrasound-Assisted Synthesis of 2-Hydroxybenzofuran-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydroxybenzofuran-3(2H)-one derivatives, commonly known as aurones, represent a significant class of oxygen-containing heterocyclic compounds within the flavonoid family.[1][2][3] These compounds are of considerable interest in drug development due to their wide range of biological activities, including antioxidant, antifungal, anticancer, and enzyme inhibitory properties.[1][2][3][4] Ultrasound-assisted synthesis has emerged as a green and efficient method for the preparation of these derivatives, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods.[1][2][5] This document provides detailed protocols and application notes for the ultrasound-assisted synthesis of this compound derivatives.

The application of high-frequency sound waves (>20 kHz) in chemical reactions, a field known as sonochemistry, facilitates reactions through a phenomenon called acoustic cavitation.[5][6][7] This process involves the formation, growth, and implosive collapse of microscopic bubbles in a liquid, which generates localized hot spots with extremely high temperatures (around 5000 °C) and pressures (about 1000 atm).[5][6] These extreme conditions enhance mass transfer and accelerate chemical reactions.[7][8]

General Reaction Scheme:

The primary synthetic route for 2-benzylidenebenzofuran-3(2H)-ones (aurones) under ultrasonic irradiation involves the oxidative cyclization of 1-(2'-hydroxyphenyl)-3-phenyl-propenones (2'-hydroxychalcones).[1][2]

Reaction_Scheme cluster_reactants Reactants cluster_products Products 2_hydroxychalcone 2'-Hydroxychalcone reagents Cu(OAc)2 / EtOH Ultrasound 2_hydroxychalcone->reagents aurone 2-Benzylidenebenzofuran-3(2H)-one (Aurone) reagents->aurone Oxidative Cyclization

Caption: General reaction scheme for the synthesis of aurones.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis using Copper Acetate

This protocol details the synthesis of 2-benzylidenebenzofuran-3(2H)-ones from 1-(2'-hydroxyphenyl)-3-phenyl-propenones using copper acetate as a catalyst under ultrasonic irradiation.[1][2]

Materials:

  • Substituted 1-(2'-Hydroxyphenyl)-3-phenyl-propenones (1 mmol)

  • Copper (II) acetate (Cu(OAc)2) (1 mmol)

  • Ethanol (10 mL)

  • Ice-cold water

  • Concentrated HCl

  • Ultrasonicator bath

  • Thin-layer chromatography (TLC) apparatus

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, combine the substituted 1-(2'-hydroxyphenyl)-3-phenyl-propenone (1 mmol) and copper (II) acetate (1 mmol).

  • Add 10 mL of ethanol to the mixture.

  • Place the reaction vessel in an ultrasonicator bath and sonicate for approximately 5 minutes.

  • Monitor the progress of the reaction using thin-layer chromatography.

  • Upon completion, dilute the reaction mixture with ice-cold water.

  • Acidify the mixture with concentrated HCl to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylidenebenzofuran-3(2H)-one derivative.

Protocol 2: Conventional Synthesis using Mercuric Acetate (for comparison)

This protocol describes a conventional method for the synthesis of aurones using mercuric acetate, which can be compared with the ultrasound-assisted method to highlight the improvements.[4]

Materials:

  • Substituted 2'-hydroxychalcones (1-11)

  • Mercuric acetate (Hg(OAc)2)

  • Pyridine

  • Ethanol (for recrystallization)

  • Standard laboratory glassware for reflux

Procedure:

  • Dissolve the substituted 2'-hydroxychalcone in pyridine in a round-bottom flask.

  • Add mercuric acetate to the solution.

  • Reflux the reaction mixture.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash it with water, and dry it.

  • Purify the crude product by recrystallization from ethanol.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various 2-benzylidenebenzofuran-3(2H)-one derivatives using the ultrasound-assisted method with copper acetate.

EntrySubstituent (R)ProductReaction Time (min)Yield (%)Melting Point (°C)
1H2-Benzylidenebenzofuran-3(2H)-one592108-110
24-CH32-(4-Methylbenzylidene)benzofuran-3(2H)-one590120-122
34-Cl2-(4-Chlorobenzylidene)benzofuran-3(2H)-one595150-152
44-OCH32-(4-Methoxybenzylidene)benzofuran-3(2H)-one588130-132
52-Cl2-(2-Chlorobenzylidene)benzofuran-3(2H)-one591142-144
62-NO22-(2-Nitrobenzylidene)benzofuran-3(2H)-one585160-162
76-OCH32-Benzylidene-6-methoxybenzofuran-3(2H)-one589118-120

Data compiled from Batra et al. (2023).[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the ultrasound-assisted synthesis of this compound derivatives.

Experimental_Workflow start Start reactants Mix 2'-Hydroxychalcone, Cu(OAc)2, and Ethanol start->reactants sonication Ultrasonic Irradiation (approx. 5 min) reactants->sonication monitoring Monitor Reaction by TLC sonication->monitoring workup Dilute with Ice-Cold Water and Acidify with HCl monitoring->workup isolation Filter and Wash Precipitate workup->isolation purification Recrystallize from Ethanol isolation->purification product Pure this compound Derivative purification->product

Caption: Workflow for ultrasound-assisted synthesis.

Mechanism of Sonochemistry

The diagram below outlines the fundamental principle of sonochemistry, which drives the enhanced reactivity in ultrasound-assisted synthesis.

Sonochemistry_Mechanism ultrasound Ultrasound Waves (>20 kHz) cavitation Acoustic Cavitation ultrasound->cavitation bubble_formation Formation and Growth of Microscopic Bubbles cavitation->bubble_formation bubble_collapse Implosive Collapse of Bubbles bubble_formation->bubble_collapse hot_spots Generation of Localized 'Hot Spots' (~5000 °C, ~1000 atm) bubble_collapse->hot_spots reaction_acceleration Enhanced Mass Transfer and Chemical Reactivity hot_spots->reaction_acceleration

Caption: Mechanism of acoustic cavitation in sonochemistry.

Applications in Drug Development

This compound derivatives are valuable scaffolds in medicinal chemistry. Their diverse biological activities make them promising candidates for the development of new therapeutic agents. For instance, certain derivatives have shown potent inhibitory activity against alkaline phosphatase, an enzyme implicated in various diseases.[4] The efficient and environmentally friendly synthesis facilitated by ultrasound makes these compounds more accessible for further biological screening and lead optimization in drug discovery programs.[9][10] The ability to rapidly generate a library of derivatives allows for comprehensive structure-activity relationship (SAR) studies, which are crucial for identifying drug candidates with improved potency and selectivity.[4]

References

Application Notes and Protocols for Photocatalytic Synthesis of 2-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydroxybenzofuran-3(2H)-one and its derivatives are important structural motifs found in various biologically active molecules. Traditional synthetic methods often require harsh conditions, multi-step procedures, and the use of stoichiometric, often toxic, reagents. Photocatalytic synthesis offers a greener and more efficient alternative, utilizing light energy to drive chemical transformations under mild conditions. This document provides detailed protocols and application notes for the photocatalytic synthesis of functionalized 2-hydroxybenzofuran-3(2H)-ones from 4-hydroxycoumarins, focusing on a sustainable method using lead-free double perovskite nanocrystals as a photocatalyst.

Photocatalytic Aerobic Oxidative Transformation of 4-Hydroxycoumarins

This section details a method for the synthesis of 2-oxycarbonyl- and 2-aminocarbonyl-substituted 2-hydroxybenzofuran-3(2H)-ones using lead-free Cs₂AgBiBr₆ nanocrystals as a heterogeneous photocatalyst. The reaction proceeds at room temperature under a normal air atmosphere, using blue light-emitting diodes (LEDs) as the light source.[1][2] This approach is environmentally friendly, activating molecular oxygen as a green oxidant.[1]

Quantitative Data Summary

The following tables summarize the yields of various substituted 2-hydroxybenzofuran-3(2H)-ones synthesized via this photocatalytic method.[2]

Table 1: Synthesis of 2-Oxycarbonyl-Substituted 2-Hydroxybenzofuran-3(2H)-ones [2]

EntryR² (Alcohol)Yield (%)
1HMethyl80
2HEthyl82
3HIsobutyl69
4Hn-Octyl65
5MethylEthyl71
6FluoroEthyl54
7ChloroEthyl63
8BromoEthyl62
9MethoxyEthyl86

Table 2: Synthesis of 2-Aminocarbonyl-Substituted 2-Hydroxybenzofuran-3(2H)-ones [2]

EntryR² (Amine)Yield (%)
1HMethyl71
2Ht-Butyl64
3HPhenyl59
4HBenzyl83
5H1-Naphthyl69
6H2-Thienyl76
7FluoroBenzyl67
8ChloroBenzyl65
9BromoBenzyl72
10IodoBenzyl47
11TrifluoromethylBenzyl54
12MethoxyBenzyl70
Experimental Protocols

1. Preparation of Cs₂AgBiBr₆ Nanocrystal Photocatalyst:

The Cs₂AgBiBr₆ nanocrystals can be prepared following established literature procedures. A notable method involves a hot-injection approach.

2. General Procedure for Photocatalytic Synthesis of 2-Oxycarbonyl-Substituted 2-Hydroxybenzofuran-3(2H)-ones:

  • To a reaction vessel, add 4-hydroxycoumarin (0.2 mmol), Cs₂AgBiBr₆ nanocrystals (10 mg), and the corresponding alcohol (used as the solvent).

  • Seal the vessel and stir the mixture at room temperature under an air atmosphere.

  • Irradiate the reaction mixture with a 50 W, 457 nm blue LED.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 6 hours), the catalyst can be recovered by centrifugation for reuse.[2]

  • Purify the product by column chromatography on silica gel.

3. General Procedure for Photocatalytic Synthesis of 2-Aminocarbonyl-Substituted 2-Hydroxybenzofuran-3(2H)-ones:

  • To a reaction vessel, add 4-hydroxycoumarin (0.2 mmol), the corresponding amine (0.3 mmol), Cs₂AgBiBr₆ nanocrystals (15 mg), and acetonitrile (MeCN) as the solvent.

  • Seal the vessel and stir the mixture at room temperature under an air atmosphere.

  • Irradiate the reaction mixture with a 50 W, 457 nm blue LED.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 8 hours), recover the catalyst by centrifugation.[2]

  • Purify the product by column chromatography on silica gel.

Catalyst Reusability and Scale-Up: The Cs₂AgBiBr₆ nanocrystal catalyst can be recovered by centrifugation and reused up to four times with only a slight decrease in catalytic performance (e.g., from 82% to 78% yield in the fifth run for the synthesis with ethanol).[2] A gram-scale synthesis has been demonstrated, affording the desired product in good yield (78%).[2]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_workup Work-up & Purification start Start reactants Mix 4-Hydroxycoumarin, Nucleophile (Alcohol/Amine), & Cs₂AgBiBr₆ Nanocrystals start->reactants irradiate Irradiate with Blue LED (457 nm) (Room Temperature, Air Atmosphere) reactants->irradiate centrifuge Centrifugation irradiate->centrifuge purify Column Chromatography centrifuge->purify Supernatant catalyst Recovered Catalyst (for reuse) centrifuge->catalyst Solid product This compound Product purify->product

Caption: General workflow for the photocatalytic synthesis.

Proposed Reaction Mechanism

The reaction is proposed to proceed through the generation of reactive oxygen species (ROS).[1]

G catalyst Cs₂AgBiBr₆ NCs excited_catalyst Cs₂AgBiBr₆ NCs* catalyst->excited_catalyst Blue Light (hν) excited_catalyst->catalyst Energy Transfer ros Reactive Oxygen Species (ROS) excited_catalyst->ros e⁻ transfer o2 O₂ (from Air) o2->ros coumarin 4-Hydroxycoumarin + Nucleophile intermediate Reaction Intermediate coumarin->intermediate Oxidation by ROS product This compound Product intermediate->product Cyclization/ Rearrangement

Caption: Proposed photocatalytic reaction mechanism.

References

Application Note and Protocol for the Purification of 2-Hydroxybenzofuran-3(2H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Hydroxybenzofuran-3(2H)-one via recrystallization. This method is designed to effectively remove impurities commonly associated with its synthesis, yielding a product of high purity suitable for further research and development applications.

Introduction

This compound is a heterocyclic organic compound of interest in medicinal chemistry and materials science. Synthetic routes to this and related benzofuranones can result in co-eluting impurities, including unreacted starting materials and side-products from cyclization reactions. Recrystallization is a robust and scalable purification technique that relies on the differential solubility of the compound of interest and its impurities in a given solvent system at varying temperatures. This protocol details the use of an ethanol/water mixed solvent system, which has been determined to be effective for the recrystallization of moderately polar, phenolic compounds such as this compound.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the successful execution of the recrystallization protocol and for the characterization of the purified product.

PropertyValueReference
Molecular FormulaC₈H₆O₃[1][2]
Molecular Weight150.13 g/mol [1][2]
Melting Point108.5-110 °C[1]
AppearanceOff-white to pale yellow solidGeneral knowledge
Solubility ProfileSoluble in hot ethanol; sparingly soluble in cold water.Inferred from related compounds
Predicted LogP0.58010[1]

Experimental Protocol

This protocol outlines the step-by-step procedure for the recrystallization of this compound.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection and Preparation: Based on the polarity of this compound, an ethanol/water mixture is an effective solvent system. The compound is expected to be soluble in hot ethanol and less soluble in cold water.

  • Dissolution of the Crude Product:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask, just enough to wet the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add ethanol portion-wise until the solid completely dissolves in the boiling solvent. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Pre-heat a separate Erlenmeyer flask and a glass funnel on the hot plate.

    • Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot flask. This step should be performed quickly to prevent premature crystallization.

  • Induction of Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

    • Ensure the filter paper is properly seated in the funnel and wet it with a small amount of the cold ethanol/water filtrate before pouring the crystal slurry.

  • Washing the Crystals:

    • Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities from the mother liquor.

    • It is important to use a minimal amount of cold solvent for washing to avoid significant loss of the purified product.

  • Drying the Crystals:

    • Dry the crystals on the filter paper by drawing air through the Buchner funnel for several minutes.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a temperature well below the melting point (e.g., 50-60 °C) or in a vacuum desiccator.

  • Characterization:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (108.5-110 °C) is indicative of high purity.

    • Calculate the percent recovery of the purified compound.

Experimental Workflow

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in minimum hot ethanol start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool Clear Solution ice_bath Cool in ice bath cool->ice_bath filter Vacuum filter to collect crystals ice_bath->filter wash Wash with ice-cold ethanol/water filter->wash dry Dry the purified crystals wash->dry end End: Pure this compound dry->end Recrystallization_Logic cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude_compound Crude Compound dissolved_solution Saturated Hot Solution crude_compound->dissolved_solution hot_solvent Hot Solvent hot_solvent->dissolved_solution cooling Cooling dissolved_solution->cooling crystallization Crystallization cooling->crystallization impurities_in_solution Impurities Remain in Solution cooling->impurities_in_solution filtration Filtration crystallization->filtration impurities_in_solution->filtration pure_crystals Pure Crystals filtration->pure_crystals mother_liquor Mother Liquor (contains impurities) filtration->mother_liquor

References

Application Notes and Protocols for the Characterization of 2-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural characterization and purity assessment of 2-Hydroxybenzofuran-3(2H)-one. This compound, a core structure in various biologically active molecules, requires precise analytical verification. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) for its unambiguous identification.

Overview of Analytical Techniques

The structural elucidation of this compound, a heterocyclic compound, relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information about the molecule's structure, functional groups, and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Provides detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment of each proton and carbon atom, their connectivity, and the stereochemistry.

  • Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : Analyzes the electronic transitions within the molecule, providing information about the extent of conjugation and the presence of chromophores.

  • Mass Spectrometry (MS) : Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, aiding in structural confirmation.

  • High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the compound and can be coupled with other detectors (like UV-Vis or MS) for quantitative analysis.

A logical workflow for the characterization of a synthesized compound like this compound is presented below.

G General Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_spectroscopy Spectroscopic Techniques cluster_confirmation Final Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification purity Purity Assessment (HPLC) purification->purity structural Structural Elucidation purification->structural nmr NMR Spectroscopy (¹H, ¹³C) structural->nmr ir IR Spectroscopy structural->ir ms Mass Spectrometry structural->ms uv UV-Vis Spectroscopy structural->uv data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis uv->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed G Interrelation of Spectroscopic Data for Structural Elucidation cluster_compound Target Molecule cluster_techniques Spectroscopic Analysis cluster_information Derived Information cluster_elucidation Structural Confirmation compound This compound ms MS compound->ms ir IR compound->ir nmr NMR (¹H, ¹³C) compound->nmr uv UV-Vis compound->uv ms_info Molecular Weight Elemental Composition ms->ms_info ir_info Functional Groups (e.g., C=O, O-H) ir->ir_info nmr_info Carbon-Hydrogen Framework Connectivity nmr->nmr_info uv_info Conjugated System uv->uv_info elucidation Final Structure ms_info->elucidation ir_info->elucidation nmr_info->elucidation uv_info->elucidation

Application Notes and Protocols: 2-Hydroxybenzofuran-3(2H)-one as a Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzofuran-3(2H)-one, and its derivatives, represent a privileged scaffold in medicinal chemistry and drug discovery. This versatile precursor is instrumental in the synthesis of a wide array of biologically active molecules. Notably, it is a key starting material for the synthesis of aurones (2-benzylidenebenzofuran-3(2H)-ones), a subclass of flavonoids known for their diverse pharmacological properties.[1][2] These synthetic derivatives have demonstrated significant potential in the development of novel therapeutic agents, exhibiting activities such as antimicrobial, enzyme inhibition, and antimalarial effects.[1][3] This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery of novel drug candidates.

Applications in Drug Discovery

The core structure of this compound can be readily modified to generate libraries of compounds for screening against various therapeutic targets. Key areas of application include:

  • Enzyme Inhibition: Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in disease. These include alkaline phosphatases (APs) and poly(ADP-ribose)polymerase-1 (PARP-1).[2][4]

  • Antimicrobial Agents: The benzofuranone scaffold is a recurring motif in compounds exhibiting antimicrobial properties. Certain derivatives have shown promising activity against various bacterial strains.[1]

  • Antimalarial Drug Development: (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives have been synthesized and evaluated for their antiplasmodial activity, showing potent inhibition of parasite growth.[3]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various derivatives synthesized from this compound precursors.

Table 1: PARP-1 Inhibition by 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives [2]

CompoundStructureIC50 (µM)
36 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide16.2
58 (Z)-2-(3,4-dihydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-7-carboxamide0.531
66 (Z)-2-((4-(1H-tetrazol-5-yl)phenyl)amino)methylene)-3-oxo-2,3-dihydrobenzofuran-7-carboxamide0.718 - 0.079
67 (Z)-2-((4-(1H-1,2,4-triazol-5-yl)phenyl)amino)methylene)-3-oxo-2,3-dihydrobenzofuran-7-carboxamide0.718 - 0.079
68 (Z)-2-((4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)amino)methylene)-3-oxo-2,3-dihydrobenzofuran-7-carboxamide0.718 - 0.079
70 (Z)-2-((4-(5-amino-1,3,4-oxadiazol-2-yl)phenyl)amino)methylene)-3-oxo-2,3-dihydrobenzofuran-7-carboxamide0.718 - 0.079
72 (Z)-2-((4-(1H-imidazol-2-yl)phenyl)amino)methylene)-3-oxo-2,3-dihydrobenzofuran-7-carboxamide0.718 - 0.079
73 (Z)-2-((4-(oxazol-2-yl)phenyl)amino)methylene)-3-oxo-2,3-dihydrobenzofuran-7-carboxamide0.718 - 0.079

Table 2: Alkaline Phosphatase (AP) Inhibition by 2-Benzylidenebenzofuran-3(2H)-one Derivatives [4]

CompoundStructureIC50 (µM)
12 4,6-Dibromo-2-(4-chlorobenzylidene)benzofuran-3(2H)-one2.163 ± 0.048
15 4,6-Dibromo-2-(3-nitrobenzylidene)benzofuran-3(2H)-one2.146 ± 0.056
16 4,6-Dibromo-2-(4-nitrobenzylidene)benzofuran-3(2H)-one2.132 ± 0.034
18 4,6-Dibromo-2-(4-(dimethylamino)benzylidene)benzofuran-3(2H)-one1.154 ± 0.043
20 4,6-Dibromo-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one1.055 ± 0.029
21 4,6-Dibromo-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzofuran-3(2H)-one2.326 ± 0.059
KH2PO4 (Standard) -2.80 ± 0.065

Table 3: Antiplasmodial Activity of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone Derivatives [3]

CompoundStructureIC50 (µM) vs. P. falciparum (3D7 strain)IC50 (nM) vs. P. falciparum (K1 strain)
5h (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone-0.654
10g (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone0.28-
Chloroquine -0.00313206.3

Experimental Protocols

Synthesis of 2-Benzylidenebenzofuran-3(2H)-one Derivatives (Aurones)

This protocol describes a general method for the synthesis of aurones via the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.

Materials:

  • Substituted this compound

  • Substituted aromatic aldehyde

  • Ethanol

  • 40% Sodium hydroxide solution

  • Ice-cold water

  • 1N Hydrochloric acid

Procedure:

  • Dissolve an equimolar quantity of the substituted this compound and the respective aromatic aldehyde in ethanol.

  • Add a catalytic amount of 40% sodium hydroxide solution to the mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with 1N hydrochloric acid until a precipitate forms.

  • Filter the precipitated product, wash it with cold water, and dry to obtain the desired 2-benzylidenebenzofuran-3(2H)-one derivative.[5]

PARP-1 Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+ (nicotinamide adenine dinucleotide)

  • Histone H1

  • ³H-NAD+

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing assay buffer, activated DNA, and histone H1.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding PARP-1 enzyme and a mixture of NAD+ and ³H-NAD+.

  • Incubate the reaction at room temperature for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a high concentration of a known PARP inhibitor (e.g., 3-aminobenzamide).

  • Precipitate the radiolabeled histones onto a filter membrane (e.g., by trichloroacetic acid precipitation).

  • Wash the filter membrane to remove unincorporated ³H-NAD+.

  • Measure the radioactivity on the filter membrane using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Alkaline Phosphatase (AP) Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of compounds on alkaline phosphatase activity.

Materials:

  • Alkaline phosphatase (e.g., from bovine intestinal mucosa)

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the test compound at various concentrations in the assay buffer.

  • Add the alkaline phosphatase enzyme to each well of the 96-well plate containing the test compound solution.

  • Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Monitor the formation of p-nitrophenol by measuring the absorbance at 405 nm at regular intervals using a microplate reader.

  • Calculate the rate of the reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC50 value of the test compound.[4]

β-Hematin Formation Inhibition Assay

This protocol is used to evaluate the potential of compounds to inhibit the formation of β-hematin, a crucial process for the survival of the malaria parasite.

Materials:

  • Hemin chloride

  • Sodium acetate

  • Glacial acetic acid

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of hemin chloride in DMSO.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the hemin chloride solution to each well.

  • Initiate the polymerization of hemin by adding a sodium acetate solution buffered with acetic acid (e.g., pH 4.8).

  • Incubate the plate at a specific temperature (e.g., 37 °C) for a defined period (e.g., 18-24 hours) to allow for β-hematin formation.

  • After incubation, centrifuge the plate to pellet the β-hematin.

  • Remove the supernatant and wash the pellet with DMSO to remove any unreacted hemin.

  • Dissolve the β-hematin pellet in a known volume of NaOH.

  • Measure the absorbance of the resulting solution at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition of β-hematin formation for each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway

PARP1_Signaling_Pathway cluster_legend Legend DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP-1 DNA_Damage->PARP1 Activates PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR Catalyzes Trapping PARP1 Trapping on DNA PARP1->Trapping NAD NAD+ NAD->PAR Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor PARP Inhibitor (e.g., Aurone Derivative) Inhibitor->PARP1 Inhibits Catalytic Activity & Traps PARP1 Replication_Fork_Collapse Replication Fork Collapse & Double-Strand Breaks Trapping->Replication_Fork_Collapse Apoptosis Apoptosis / Cell Death Replication_Fork_Collapse->Apoptosis in HR-deficient cells l1 Process/Entity l2 Activation l3 Inhibition l4 Biological Outcome key_process key_activation key_inhibition key_outcome

Caption: PARP-1 signaling pathway and the mechanism of action of PARP inhibitors.

Experimental Workflows

Aurone_Synthesis_Workflow Start Start: Starting Materials Reactants This compound + Aromatic Aldehyde Start->Reactants Reaction Claisen-Schmidt Condensation (Ethanol, NaOH) Reactants->Reaction Workup Aqueous Workup (Ice-water, HCl) Reaction->Workup Isolation Filtration & Washing Workup->Isolation Product Purified Aurone Derivative Isolation->Product End End: Characterization Product->End

Caption: General workflow for the synthesis of aurone derivatives.

Enzyme_Inhibition_Assay_Workflow Start Start: Assay Preparation Compound_Prep Prepare Test Compound Dilutions Start->Compound_Prep Enzyme_Mix Prepare Enzyme Solution in Assay Buffer Start->Enzyme_Mix Pre_incubation Pre-incubate Enzyme with Test Compound Compound_Prep->Pre_incubation Enzyme_Mix->Pre_incubation Reaction_Initiation Add Substrate to Initiate Reaction Pre_incubation->Reaction_Initiation Data_Acquisition Monitor Product Formation (e.g., Absorbance) Reaction_Initiation->Data_Acquisition Analysis Calculate % Inhibition & IC50 Value Data_Acquisition->Analysis End End: Results Analysis->End

Caption: General workflow for an enzyme inhibition assay.

References

Application Notes and Protocols: 2-Hydroxybenzofuran-3(2H)-one in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-hydroxybenzofuran-3(2H)-one as a versatile starting material for the construction of a diverse range of heterocyclic compounds. Detailed experimental protocols for the synthesis of aurones, pyrazoles, pyrimidines, isoxazoles, and spiro-pyrrolidines are provided, along with quantitative data to facilitate reproducibility and further research.

Synthesis of Aurones via Claisen-Schmidt Condensation

Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are a class of flavonoids known for their characteristic yellow color and a wide spectrum of biological activities, including anticancer, antioxidant, and antimicrobial properties.[1] The most common and straightforward method for their synthesis is the Claisen-Schmidt condensation of this compound (or its substituted derivatives) with various aromatic aldehydes.[2]

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 This compound p1 Aurone r1->p1 r2 Aromatic Aldehyde (Ar-CHO) r2->p1 c1 Base (e.g., NaOH, EDDA, Ba(OH)2) or Acid c1->p1 c2 Solvent (e.g., Ethanol) or Solvent-free c2->p1

Caption: General workflow for the synthesis of aurones.

Quantitative Data for Aurone Synthesis:
EntryAromatic AldehydeCatalyst/SolventYield (%)m.p. (°C)Reference
1BenzaldehydeNaOH / Ethanol82100-101[3]
24-MethylbenzaldehydeNaOH / Ethanol7393-94[3]
34-MethoxybenzaldehydeNaOH / Ethanol75135-136[3]
44-ChlorobenzaldehydeNaOH / Ethanol80156-157[3]
5BenzaldehydeActivated Ba(OH)₂ / Grinding95-[4]
6O-Prenylated SalicylaldehydeEDDA / Ethanol--[5]
Experimental Protocols:

Protocol 1.1: Base-Catalyzed Synthesis of (E)-2-benzylidenebenzofuran-3(2H)-one [3]

  • To a solution of 2-hydroxyacetophenone (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol, add a 40% aqueous solution of NaOH.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl (1N).

  • Filter the precipitated product, wash with cold water, and dry to obtain the desired aurone.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 1.2: Solvent-Free Synthesis of 6-Hydroxyaurone [4]

  • In a mortar, grind 6-hydroxybenzofuran-3(2H)-one with benzaldehyde and activated barium hydroxide for 5 minutes.

  • Let the reaction mixture stand at room temperature for 10 minutes. Monitor the completion of the reaction by TLC.

  • Acidify the ice-cooled reaction mixture to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 6-hydroxyaurone.

Synthesis of Pyrazole Derivatives

Pyrazole moieties are important pharmacophores found in numerous drugs. 3-Benzoylbenzofurans, which can be synthesized from this compound derivatives, serve as precursors for the synthesis of benzofuro[3,2-c]pyrazoles and other pyrazole derivatives through reaction with hydrazine hydrate.[6]

General Reaction Scheme:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product sm1 3-Benzoylbenzofuran p1 Pyrazole Derivative sm1->p1 re1 Hydrazine Hydrate re1->p1 re2 Methanol re2->p1

Caption: Synthetic route to pyrazole derivatives.

Quantitative Data for Pyrazole Synthesis:
Entry3-Benzoylbenzofuran DerivativeProductYield (%)m.p. (°C)Reference
13-(2,5-Dimethoxybenzoyl)-4-methoxy-3,5-dimethylbenzofuran2-[3-(2,5-Dimethoxyphenyl)-1H-pyrazol-4-yl]-4-methoxy-3,5-dimethylphenol72111-123[6]
Experimental Protocol:

Protocol 2.1: Synthesis of 2-[3-(2,5-Dimethoxyphenyl)-1H-pyrazol-4-yl]-4-methoxy-3,5-dimethylphenol [6]

  • Dissolve the 3-benzoylbenzofuran derivative (1 molar equiv) in methanol.

  • Add hydrazine hydrate (4 molar equiv) to the solution.

  • Stir the reaction mixture at room temperature for 2 to 5 hours.

  • Upon completion of the reaction, concentrate the mixture to remove methanol.

  • Wash the residue with distilled hexanes or ethyl acetate to obtain the pyrazole derivative.

Synthesis of Pyrimidine Derivatives

Pyrimidine-containing compounds exhibit a wide range of biological activities. Benzofuran chalcones, which are readily prepared from 2-acetylbenzofurans (derivable from this compound), can be cyclized with urea, thiourea, or guanidine hydrochloride to yield pyrimidine-fused benzofurans.[2]

General Reaction Scheme:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product sm1 Benzofuran Chalcone p1 Benzofuran-substituted Pyrimidine sm1->p1 re1 Urea, Thiourea, or Guanidine HCl re1->p1 re2 Ethanolic KOH re2->p1

Caption: Synthesis of pyrimidine-containing benzofurans.

Quantitative Data for Pyrimidine Synthesis:

| Entry | Benzofuran Chalcone | Reagent | Product | Yield (%) | m.p. (°C) | Reference | |---|---|---|---|---|---| | 1 | (2E)-1-(5-Methyl-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Urea | 4-(5-Methyl-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol | 83 | 168-170 |[2] | | 2 | (2E)-1-(1-Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiourea | 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol | 85 | 158-160 |[2] | | 3 | (2E)-1-(5-Substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Guanidine HCl | 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine | - | - |[2] |

Experimental Protocol:

Protocol 3.1: Synthesis of 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol [2]

  • Dissolve the corresponding benzofuran chalcone and thiourea in ethanolic KOH.

  • Reflux the reaction mixture. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice with constant stirring.

  • Neutralize the mixture with a 10% NaHCO₃ solution.

  • Filter the precipitated product, dry it, and recrystallize from ethanol.

Synthesis of Isoxazole Derivatives

Isoxazoles are another class of five-membered heterocycles with significant biological activities. Similar to pyrimidines, they can be synthesized from benzofuran chalcones by reaction with hydroxylamine hydrochloride.[7]

General Reaction Scheme:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product sm1 Benzofuran Chalcone p1 Benzofuran-substituted Isoxazole sm1->p1 re1 Hydroxylamine Hydrochloride re1->p1 re2 KOH / Ethanol re2->p1

Caption: General route for isoxazole synthesis.

Quantitative Data for Isoxazole Synthesis:
EntryBenzofuran ChalconeProductYield (%)m.p. (°C)Reference
13-(4-tolyl)-1-(5-methylbenzofuran-2-yl)prop-2-en-1-one4,5-dihydro-3-(5-methylbenzofuran-2-yl)-5-(p-tolyl)isoxazole70115[7]
23-(4-chlorophenyl)-1-(5-methylbenzofuran-2-yl)prop-2-en-1-one4,5-dihydro-3-(5-methylbenzofuran-2-yl)-5-(4-chlorophenyl)isoxazole64141[7]
Experimental Protocol:

Protocol 4.1: Synthesis of 4,5-dihydro-3-(5-methylbenzofuran-2-yl)-5-arylisoxazoles [7]

  • Reflux a mixture of the benzofuran chalcone and hydroxylamine hydrochloride in ethanol in the presence of potassium hydroxide.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent.

Synthesis of Spiro-pyrrolidine Derivatives

Spiro-heterocycles are an important class of compounds in drug discovery due to their rigid three-dimensional structures. Spiro-pyrrolidines can be synthesized from aurones via a [3+2] azomethine ylide cycloaddition reaction.

General Reaction Scheme:

G cluster_start Starting Materials cluster_conditions Conditions cluster_product Product sm1 Aurone p1 Spiro-pyrrolidine sm1->p1 sm2 Ninhydrin sm2->p1 sm3 Sarcosine sm3->p1 c1 Solvent (e.g., THF) c1->p1 c2 Heat (e.g., 60 °C) c2->p1

Caption: Three-component synthesis of spiro-pyrrolidines.

Quantitative Data for Spiro-pyrrolidine Synthesis:

| Entry | Aurone Derivative | Yield (%) | Diastereomeric Ratio (dr) | Reference | |---|---|---|---| | 1 | (Z)-3-benzylidenebenzofuran-2(3H)-one | 82 | 9:1 |[8] |

Experimental Protocol:

Protocol 5.1: Synthesis of Spiro-pyrrolidine Compound 4a [8]

  • To a round-bottom flask, add (Z)-3-benzylidenebenzofuran-2(3H)-one (1 equiv, 0.2 mmol), sarcosine (3 equiv, 0.6 mmol), and ninhydrin (2 equiv, 0.4 mmol).

  • Add 2 mL of tetrahydrofuran (THF) to dissolve the reactants.

  • Stir the reaction mixture at 60 °C and monitor its progress by TLC.

  • After the reaction is complete, evaporate the solvent.

  • Purify the resulting solid by silica gel column chromatography to obtain the desired spiro-pyrrolidine compound.

Logical Relationship of Synthesized Heterocycles

The following diagram illustrates the central role of this compound and its derivatives in the synthesis of a variety of heterocyclic compounds.

G cluster_aurone Aurone Synthesis cluster_chalcone Chalcone Derivatives cluster_pyrazole Pyrazole Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_isoxazole Isoxazole Synthesis cluster_spiro Spiro-pyrrolidine Synthesis start This compound aurone Aurones start->aurone Aldol Condensation chalcone Benzofuran Chalcones start->chalcone Intermediate Step pyrazole Pyrazoles start->pyrazole via 3-Benzoylbenzofuran spiro Spiro-pyrrolidines aurone->spiro [3+2] Cycloaddition pyrimidine Pyrimidines chalcone->pyrimidine Reaction with Urea/Thiourea/Guanidine isoxazole Isoxazoles chalcone->isoxazole Reaction with Hydroxylamine

Caption: Synthetic pathways from this compound.

References

Application Notes and Protocols: 2-Hydroxybenzofuran-3(2H)-one and its Derivatives in Antioxidant Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzofuran-3(2H)-one and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, their potential as antioxidants is noteworthy. This document provides an overview of the application of these compounds in antioxidant studies, summarizing key findings and providing detailed experimental protocols for their evaluation. While specific antioxidant data for the parent compound, this compound, is limited in the reviewed literature, numerous studies on its derivatives highlight the therapeutic potential of this scaffold in combating oxidative stress.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants can mitigate this damage by scavenging free radicals, chelating pro-oxidant metal ions, or modulating cellular antioxidant defense mechanisms. Benzofuranone derivatives have shown promise in this area, demonstrating significant radical scavenging activity and the ability to protect cells from oxidative damage.[2]

Mechanism of Antioxidant Action

The antioxidant activity of benzofuranone derivatives is primarily attributed to their chemical structure, particularly the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals.[3] Theoretical studies suggest that the antioxidant mechanism can proceed via Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET), depending on the solvent and the specific structure of the compound.[3][4]

In cellular systems, some benzofuran-2-one derivatives have been shown to exert their antioxidant effects by modulating endogenous antioxidant defense pathways. For instance, certain derivatives have been observed to upregulate the expression of Heme Oxygenase-1 (HO-1), a key enzyme with neuroprotective functions that plays a role in the cellular response to oxidative stress.[1][5]

Quantitative Antioxidant Activity Data

The antioxidant capacity of various benzofuranone derivatives has been quantified using several in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with lower values indicating higher activity.

Compound ClassAssayIC50 / ActivityReference
3-Arylbenzofuranone derivativesAcetylcholinesterase inhibitionCompound 20: 0.089 ± 0.01 μM[6]
2-Benzylidenebenzofuran-3(2H)-onesAlkaline Phosphatase inhibitionCompound 20: 1.055 ± 0.029 μM[7]
2,3-dihydrobenzo[b]furan-5-ol analoguesInhibition of lipid peroxidation in liver microsomesOrganotellurium derivative (2d): 0.13 μM[8]
2,3-dihydrobenzo[b]furan-5-ol analoguesInhibition of lipid peroxidation in liver microsomesSelenium derivative (2c): 13 μM[8]
2,3-dihydrobenzo[b]furan-5-ol analoguesInhibition of lipid peroxidation in liver microsomesSulfur derivative (2b): 25 μM[8]
2,3-dihydrobenzo[b]furan-5-ol analoguesInhibition of lipid peroxidation in liver microsomesOxygen derivative (2a): ~250 μM[8]

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below to facilitate the evaluation of this compound and its derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[9][10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound derivative)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM or 120 µM).[10][11] Store in the dark.

  • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add a specific volume of the test compound or standard to each well (e.g., 20 μl or 22 µL).[9][10]

  • Add the DPPH working solution to each well (e.g., 200 μl).[9][10]

  • Include a blank (methanol only) and a control (DPPH solution without the test compound).

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 20-30 minutes).[10][11]

  • Measure the absorbance at 517 nm using a microplate reader.[9][12]

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.[13]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Test compound

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).[14]

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[14]

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[14][15]

  • Prepare a series of dilutions of the test compound and the positive control.

  • In a 96-well plate, add a small volume of the test compound or standard to each well (e.g., 50 μl).[14]

  • Add the diluted ABTS•+ solution to each well (e.g., 3 mL).[14]

  • Incubate the plate at room temperature for a specified time (e.g., 6 minutes) in the dark.[14]

  • Measure the absorbance at 734 nm.[14]

  • Calculate the percentage of ABTS radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

  • Determine the IC50 value from the dose-response curve.

Cellular Antioxidant Assay (CAA)

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Materials:

  • Human cell line (e.g., SH-SY5Y neuroblastoma cells)[1]

  • Cell culture medium and supplements

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • Oxidative stress inducer (e.g., catechol, H₂O₂)[1]

  • Test compound

  • Positive control (e.g., Trolox)

  • Fluorescence microplate reader

Procedure:

  • Culture the cells in a 96-well plate until they reach the desired confluency.

  • Treat the cells with various concentrations of the test compound and positive control for a specified period.

  • Wash the cells with buffer and then incubate them with the DCFH-DA probe. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • After incubation, wash the cells to remove the excess probe.

  • Induce oxidative stress by adding an ROS-generating compound.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over time using a fluorescence microplate reader.

  • The antioxidant capacity of the test compound is determined by its ability to reduce the fluorescence signal compared to the control cells (treated only with the oxidative stress inducer).

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the proposed antioxidant mechanisms and experimental workflows can aid in understanding the complex biological processes.

G cluster_antioxidant_mechanism Antioxidant Mechanism of Benzofuranones ROS Reactive Oxygen Species (ROS) Benzofuranone Benzofuranone Derivative (with -OH) ROS->Benzofuranone Oxidative Attack Neutralized_ROS Neutralized ROS Benzofuranone->Neutralized_ROS H• Donation (HAT) or e- Transfer (SPLET) Oxidized_Benzofuranone Oxidized Benzofuranone (Stable Radical) Benzofuranone->Oxidized_Benzofuranone G cluster_workflow DPPH/ABTS Assay Workflow start Prepare Reagents (DPPH/ABTS, Sample) mix Mix Sample with DPPH or ABTS Solution start->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate G cluster_cellular_pathway Cellular Antioxidant Response Modulation Oxidative_Stress Oxidative Stress (e.g., Catechol) Cell Cell (e.g., SH-SY5Y) Oxidative_Stress->Cell Benzofuranone Benzofuranone Derivative Benzofuranone->Cell HO1_Induction Upregulation of Heme Oxygenase-1 (HO-1) Cell->HO1_Induction Modulation of Signaling Neuroprotection Neuroprotection & Reduced ROS HO1_Induction->Neuroprotection

References

Probing the Anti-Inflammatory Potential of 2-Hydroxybenzofuran-3(2H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory properties of 2-Hydroxybenzofuran-3(2H)-one derivatives. The information herein is intended to guide researchers in the screening and characterization of these compounds as potential anti-inflammatory agents.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key focus of drug discovery is the identification of novel compounds that can modulate inflammatory pathways. This compound derivatives have emerged as a promising class of heterocyclic compounds with a diverse range of biological activities. This document outlines the methodologies to investigate their anti-inflammatory effects, focusing on key inflammatory mediators and signaling pathways.

While specific quantitative data for the anti-inflammatory activity of this compound derivatives are not extensively available in the public domain, the following table summarizes the inhibitory concentrations (IC50) of various other benzofuran derivatives against nitric oxide (NO) production, a key inflammatory mediator. This data serves as a reference for the potential anti-inflammatory efficacy of the broader benzofuran class.

Data Presentation: Anti-inflammatory Activity of Benzofuran Derivatives

Compound ClassDerivativeAssayCell LineIC50 (µM)Reference
Aza-benzofuranCompound 1Nitric Oxide (NO) ProductionRAW 264.717.3[1]
Aza-benzofuranCompound 4Nitric Oxide (NO) ProductionRAW 264.716.5[1]
Fluorinated BenzofuranCompound 2Prostaglandin E2 (PGE2)Macrophages1.92[2]
Fluorinated BenzofuranCompound 3Prostaglandin E2 (PGE2)Macrophages1.48[2]
Fluorinated Benzofuran-Interleukin-6 (IL-6)Macrophages1.2 - 9.04[2]
Fluorinated Benzofuran-Nitric Oxide (NO)Macrophages2.4 - 5.2[2]
2-Benzylidenebenzofuran-3(2H)-oneCompound 20Alkaline Phosphatase-1.055 ± 0.029[3]
2-Benzylidenebenzofuran-3(2H)-oneCompound 18Alkaline Phosphatase-1.154 ± 0.043[3]
2-Benzylidenebenzofuran-3(2H)-oneCompound 16Alkaline Phosphatase-2.132 ± 0.034[3]
2-Benzylidenebenzofuran-3(2H)-oneCompound 15Alkaline Phosphatase-2.146 ± 0.056[3]
2-Benzylidenebenzofuran-3(2H)-oneCompound 12Alkaline Phosphatase-2.163 ± 0.048[3]

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol details the measurement of nitric oxide production by murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives (test compounds)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[4]

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4] Include a vehicle control (cells with LPS and vehicle) and a negative control (cells without LPS).

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (equal volumes of Solution A and Solution B, freshly mixed).[4]

  • Incubation: Incubate the mixture at room temperature for 10 minutes in the dark.[5]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[4][5]

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)

This protocol describes the quantification of pro-inflammatory cytokines in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatants (from the NO assay or a separate experiment)

  • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β

  • Wash buffer (as provided in the kit)

  • Assay diluent (as provided in the kit)

  • TMB substrate solution (as provided in the kit)

  • Stop solution (as provided in the kit)

  • Microplate reader

Protocol:

  • Plate Preparation: Prepare the ELISA plate pre-coated with the specific capture antibody for the target cytokine (TNF-α, IL-6, or IL-1β).

  • Standard and Sample Addition: Add 100 µL of standards and cell culture supernatants to the appropriate wells.

  • Incubation: Incubate the plate for 2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash the plate three times with wash buffer.[6]

  • Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Addition: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the cytokine concentration from the standard curve.

Prostaglandin E2 (PGE2) Measurement (Enzyme Immunoassay)

This protocol outlines the determination of PGE2 levels in cell culture supernatants using a competitive enzyme immunoassay.

Materials:

  • Cell culture supernatants

  • Commercially available PGE2 EIA kit

  • Wash buffer (as provided in the kit)

  • Assay buffer (as provided in the kit)

  • PGE2 conjugate (e.g., PGE2-alkaline phosphatase)

  • Monoclonal Anti-PGE2 antibody

  • Substrate solution (e.g., pNPP)

  • Stop solution

  • Microplate reader

Protocol:

  • Sample and Standard Preparation: Prepare a standard curve with known concentrations of PGE2.

  • Plate Loading: Add 100 µL of standards and cell culture supernatants to the appropriate wells of the anti-mouse IgG antibody-coated microplate.[7]

  • Competitive Binding: Add 50 µL of PGE2-alkaline phosphatase conjugate and 50 µL of monoclonal anti-PGE2 antibody to all wells except the blank and total activity wells.[7]

  • Incubation: Cover the plate and incubate for 2 hours at room temperature on an orbital shaker.[7]

  • Washing: Aspirate the contents and wash the wells four times with wash buffer.

  • Substrate Addition: Add 200 µL of pNPP substrate to all wells.[7]

  • Incubation: Incubate for 45 minutes at room temperature without shaking.[7]

  • Stop Reaction: Add 50 µL of stop solution to each well.[7]

  • Absorbance Measurement: Read the absorbance at 405 nm.[7]

  • Quantification: The intensity of the color is inversely proportional to the concentration of PGE2. Calculate the PGE2 concentration from the standard curve.

Signaling Pathway and Experimental Workflow Diagrams

The anti-inflammatory effects of this compound derivatives are likely mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Transcription Compound This compound Derivative Compound->IKK Inhibition Compound->NFkB_nucleus Inhibition

Caption: NF-κB Signaling Pathway Inhibition.

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK36 MKK3/6 TAK1->MKK36 MKK47 MKK4/7 TAK1->MKK47 MEK12 MEK1/2 TAK1->MEK12 p38 p38 MKK36->p38 Phosphorylation AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK JNK MKK47->JNK Phosphorylation JNK->AP1 ERK ERK MEK12->ERK Phosphorylation ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Compound This compound Derivative Compound->p38 Inhibition Compound->JNK Inhibition Compound->ERK Inhibition

Caption: MAPK Signaling Pathway Inhibition.

G start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Treat with this compound Derivatives & LPS cell_culture->treatment supernatant Collect Supernatant treatment->supernatant no_assay Nitric Oxide (NO) Assay (Griess Assay) supernatant->no_assay cytokine_assay Cytokine Assays (ELISA) (TNF-α, IL-6, IL-1β) supernatant->cytokine_assay pge2_assay PGE2 Assay (Enzyme Immunoassay) supernatant->pge2_assay data_analysis Data Analysis (IC50 Determination) no_assay->data_analysis cytokine_assay->data_analysis pge2_assay->data_analysis end End data_analysis->end

Caption: Experimental Workflow.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Novel Benzofuranones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuranones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1] The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. This document provides detailed protocols for evaluating the in vitro antimicrobial activity of newly synthesized benzofuranone derivatives, ensuring reproducible and standardized results. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted in the field of microbiology.[2][3]

The primary assays detailed herein are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental parameters for assessing the antimicrobial potency of a compound.[4][5] Additionally, protocols for the Kirby-Bauer disk diffusion method and time-kill kinetics assays are provided for a comprehensive evaluation of the antimicrobial profile of novel benzofuranones.[6][7]

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8] The broth microdilution method is a widely used and accurate technique for determining MIC values.[4][9]

Protocol: Broth Microdilution Method

  • Preparation of Benzofuranone Stock Solutions:

    • Dissolve the novel benzofuranone compounds in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

    • Prepare serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of test concentrations.[4]

  • Preparation of Bacterial Inoculum:

    • From a fresh 18-24 hour agar plate, select several isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[10]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Microtiter Plate Setup:

    • In a sterile 96-well microtiter plate, add 50 µL of the appropriate benzofuranone dilution to each well.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[4]

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.[9]

  • Interpretation of Results:

    • The MIC is the lowest concentration of the benzofuranone that completely inhibits visible growth of the microorganism.[12] This can be assessed visually or by measuring the optical density at 600 nm.[13]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5] It is determined after the MIC has been established.

Protocol: MBC Determination

  • Subculturing from MIC Plates:

    • Following the MIC reading, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

    • From each of these wells, take a 10-100 µL aliquot and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).[14][15]

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.[14]

  • Interpretation of Results:

    • The MBC is the lowest concentration of the benzofuranone that results in a ≥99.9% reduction in the initial inoculum count.[5][16]

Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility.[6] It is based on the diffusion of the antimicrobial agent from a paper disk into the agar, resulting in a zone of growth inhibition.

Protocol: Disk Diffusion Assay

  • Preparation of Inoculum and Plates:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[17]

    • Allow the plate to dry for 3-5 minutes.[6]

  • Application of Disks:

    • Impregnate sterile paper disks (6 mm diameter) with a known concentration of the novel benzofuranone.

    • Using sterile forceps, place the disks on the surface of the inoculated agar plate, ensuring firm contact.[18]

    • Disks should be spaced at least 24 mm apart.[17]

  • Incubation:

    • Incubate the plates at 35-37°C for 16-24 hours.[17][19]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[17] Results are typically reported as susceptible, intermediate, or resistant based on standardized interpretive charts, although for novel compounds, these will need to be established.[2]

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism and can help differentiate between bactericidal and bacteriostatic effects.[7][20]

Protocol: Time-Kill Assay

  • Assay Setup:

    • Prepare flasks containing CAMHB with the novel benzofuranone at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control flask without the compound.

    • Inoculate each flask with the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.[21]

  • Sampling and Plating:

    • Incubate the flasks at 35-37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[7][21]

    • Perform serial dilutions of the aliquots in sterile saline and plate onto a suitable agar medium.

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of viable colonies (CFU/mL) for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[7][22] A bacteriostatic effect is observed when there is no significant change in the bacterial count over time compared to the initial inoculum.[7]

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Benzofuranones against various bacterial strains (µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Enterococcus faecalis (ATCC 29212)
Benzofuranone-11632648
Benzofuranone-2816>1284
Benzofuranone-3326412816
Ciprofloxacin0.250.0150.50.5
Vancomycin1>128>1282

Table 2: Minimum Bactericidal Concentration (MBC) of Novel Benzofuranones against various bacterial strains (µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Enterococcus faecalis (ATCC 29212)
Benzofuranone-1326412816
Benzofuranone-21632>1288
Benzofuranone-364128>12832
Ciprofloxacin0.50.0311
Vancomycin2>128>1284

Table 3: Zone of Inhibition (mm) of Novel Benzofuranones in Disk Diffusion Assay

Compound (30 µ g/disk )Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Enterococcus faecalis (ATCC 29212)
Benzofuranone-118151020
Benzofuranone-22219824
Benzofuranone-31512917
Ciprofloxacin30352825
Vancomycin187716

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_downstream Further Analysis Compound_Prep Prepare Benzofuranone Stock Solutions MIC_Assay MIC Assay (Broth Microdilution) Compound_Prep->MIC_Assay Disk_Diffusion Disk Diffusion Assay Compound_Prep->Disk_Diffusion Time_Kill Time-Kill Kinetics Assay Compound_Prep->Time_Kill Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Diffusion Inoculum_Prep->Time_Kill MBC_Assay MBC Assay MIC_Assay->MBC_Assay Subculture from clear wells Data_Analysis Data Analysis and Interpretation MIC_Assay->Data_Analysis Disk_Diffusion->Data_Analysis Time_Kill->Data_Analysis MBC_Assay->Data_Analysis

Caption: Experimental workflow for antimicrobial activity testing.

MIC_MBC_Relationship MIC Minimum Inhibitory Concentration (MIC) Lowest concentration that inhibits visible growth Subculturing Subculturing from MIC plate wells with no visible growth MIC->Subculturing Bacteriostatic Bacteriostatic (MBC/MIC > 4) MIC->Bacteriostatic Compare Bactericidal Bactericidal (MBC/MIC ≤ 4) MIC->Bactericidal Compare MBC Minimum Bactericidal Concentration (MBC) Lowest concentration that kills ≥99.9% of bacteria MBC->Bacteriostatic Compare MBC->Bactericidal Compare Subculturing->MBC

Caption: Logical relationship between MIC and MBC determination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydroxybenzofuran-3(2H)-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common precursors for the synthesis of the benzofuran-3(2H)-one core structure include 2'-hydroxychalcones, 1-(2-hydroxyphenyl)-3-phenylprop-2-yn-1-ones, and ortho-alkynyl phenols.[1][2] The specific starting material will depend on the desired substitution pattern and the chosen synthetic route.

Q2: How can I improve the yield of my reaction?

A2: Improving the yield of this compound synthesis often involves optimizing several factors. Key parameters to consider include the choice of catalyst, solvent, reaction temperature, and reaction time. For instance, in syntheses starting from 2'-hydroxychalcones, the choice of base and solvent can significantly impact the yield of the cyclized product. Similarly, for metal-catalyzed cyclizations of ortho-alkynyl phenols, the specific catalyst system and ligands are crucial.

Q3: What are some common side products, and how can I minimize their formation?

A3: In the synthesis of this compound derivatives, particularly from 2'-hydroxychalcones, the formation of flavanones can be a competing reaction.[3] The reaction conditions, such as the base and solvent, can influence the ratio of the desired aurone (a derivative of 2-benzylidenebenzofuran-3(2H)-one) to the flavanone side product. Careful selection of reaction conditions, such as using a mild base like ethylenediamine diacetate (EDDA), can favor the formation of the desired benzofuranone.[1]

Q4: Are there any eco-friendly synthesis methods available?

A4: Yes, solvent-free and one-pot synthesis methods have been developed to be more environmentally friendly. For example, a one-pot synthesis of aurones (which can be precursors to this compound) has been reported using activated barium hydroxide under solvent-free grinding conditions, offering high yields in a short reaction time.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inefficient catalyst or reagent- Suboptimal reaction temperature- Incorrect solvent- Short reaction time- Poor quality starting materials- Screen different catalysts (e.g., various Lewis acids, transition metal catalysts).- Optimize the reaction temperature. Some reactions may require heating, while others proceed at room temperature.[5]- Conduct a solvent screen. Solvents like acetonitrile, dichloromethane, or greener alternatives can be tested.[5]- Monitor the reaction progress using TLC or another appropriate analytical technique to determine the optimal reaction time.[5]- Ensure the purity of starting materials through appropriate purification techniques.
Formation of Multiple Products/Side Reactions - Competing reaction pathways (e.g., flavanone formation)- Decomposition of starting material or product- Adjust the reaction conditions to favor the desired pathway. For example, the choice of a specific base can influence the product distribution.[3]- Use milder reaction conditions (e.g., lower temperature, weaker base) to minimize decomposition.- Consider a different synthetic route that may offer higher selectivity.
Difficulty in Product Isolation and Purification - Product is highly soluble in the workup solvent- Product co-elutes with impurities during chromatography- Modify the workup procedure, for example, by using a different extraction solvent.- Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase).- Consider recrystallization as an alternative or additional purification step.
Inconsistent Results - Variability in reagent quality- Atmospheric moisture or oxygen sensitivity- Inconsistent reaction setup- Use reagents from a reliable source and of consistent purity.- If the reaction is sensitive to air or moisture, perform it under an inert atmosphere (e.g., nitrogen or argon).- Ensure consistent experimental setup, including stirring speed, heating method, and glassware.

Data Presentation: Impact of Reaction Conditions on Yield

Table 1: Effect of Catalyst on the Yield of Benzofuranone Synthesis

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1AlCl₃DCB1201615[6]
2AlCl₃ + TFADCB1201665[6]
3Activated Ba(OH)₂Solvent-freeRoom Temp.0.2595[4]
4EDDAAcetonitrile--Good[1]

DCB: 1,2-Dichlorobenzene; TFA: Trifluoroacetic acid; EDDA: Ethylenediamine diacetate. Yields are for related benzofuranone structures.

Experimental Protocols

Protocol 1: Synthesis of Aurones via Aldol Condensation [1]

This protocol describes the synthesis of aurone derivatives, which are closely related to this compound, via an aldol-type condensation.

  • To a solution of the appropriate benzofuran-3(2H)-one derivative (1 equivalent) in acetonitrile, add ethylenediamine diacetate (EDDA) (10 mol%).

  • Add the suitably substituted benzaldehyde derivative (1 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aurone.

Protocol 2: One-Pot Synthesis of Hydroxyaurones [4]

This protocol details an environmentally friendly, one-pot synthesis of hydroxyaurones.

  • Grind a mixture of the appropriate 2-hydroxyphenacylchloride (1 equivalent), a substituted aryl aldehyde (1 equivalent), and activated barium hydroxide (3-4 equivalents) in a mortar with a pestle for 5 minutes.

  • Allow the reaction mixture to stand at room temperature for 10 minutes for the reaction to complete (monitor by TLC).

  • Acidify the ice-cooled reaction mixture.

  • Isolate the product, which is typically a solid, by filtration and wash with water.

  • The product can be further purified by recrystallization if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Starting Materials (e.g., 2-hydroxyphenacylchloride, aldehyde) reagents Prepare Reagents (e.g., Activated Ba(OH)₂) start->reagents grind Grind Reactants (Solvent-free) reagents->grind monitor Monitor Reaction (TLC) grind->monitor acidify Acidify Reaction Mixture monitor->acidify isolate Isolate Product (Filtration) acidify->isolate purify Purify Product (Recrystallization) isolate->purify end Final Product purify->end

Caption: Experimental workflow for the one-pot synthesis of hydroxyaurones.

troubleshooting_yield cluster_conditions Condition Optimization cluster_reagents Reagent Verification cluster_time Time Optimization start Low Product Yield check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents check_time Optimize Reaction Time start->check_time catalyst Screen Catalysts check_conditions->catalyst solvent Test Solvents check_conditions->solvent temperature Adjust Temperature check_conditions->temperature purity Check Purity check_reagents->purity storage Ensure Proper Storage check_reagents->storage tlc Monitor by TLC check_time->tlc end Improved Yield catalyst->end solvent->end temperature->end purity->end storage->end tlc->end

Caption: Troubleshooting logic for addressing low product yield.

References

common side reactions in the synthesis of aurones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of aurones. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aurones?

A1: The most prevalent methods for aurone synthesis include:

  • Claisen-Schmidt (or Knoevenagel) Condensation: This involves the reaction of a benzofuran-3(2H)-one with a substituted benzaldehyde under acidic or basic conditions.[1]

  • Oxidative Cyclization of 2'-Hydroxychalcones: This method uses various reagents to cyclize a 2'-hydroxychalcone precursor.

  • Palladium-Catalyzed Reactions: These include carbonylative cyclization and other cross-coupling reactions.

Q2: I obtained a mixture of (Z) and (E) isomers. How can I selectively synthesize the desired isomer?

A2: In many aurone syntheses, the (Z)-isomer is the thermodynamically more stable and, therefore, the major product.[1] Some synthetic routes are reported to yield only the (Z)-isomer. If you have a mixture, separation can be attempted by chromatography. To favor the formation of the (Z)-isomer, you can try adjusting the reaction conditions, such as temperature and reaction time, to allow for equilibration to the more stable isomer.

Q3: My reaction did not go to completion, and I have a significant amount of unreacted starting material. What should I do?

A3: Incomplete conversion is a common issue, particularly in the Claisen-Schmidt condensation. To address this, you can:

  • Increase the reaction time.

  • Use an excess of one reactant, typically the aldehyde, to drive the reaction towards the product. The unreacted aldehyde can then be removed using a scavenger resin or by extraction.

  • Optimize the catalyst concentration and reaction temperature.

Q4: I am having difficulty purifying my aurone product. What are some common purification challenges?

A4: Purification of aurones can be challenging due to:

  • Similar polarities of the aurone product and unreacted starting materials, making chromatographic separation difficult.

  • Poor solubility of some aurone products in common organic solvents.

  • Presence of catalyst residues, especially in palladium-catalyzed reactions, which may require special scavenging techniques for removal.

Troubleshooting Guides for Common Side Reactions

Below are troubleshooting guides for specific side reactions encountered in common aurone synthesis methods.

Claisen-Schmidt (Knoevenagel) Condensation

Issue: Low yield of the desired aurone with significant recovery of starting materials.

Potential Cause Troubleshooting Step
Insufficient reaction time or temperature.Monitor the reaction by TLC. If starting material is still present after the initial reaction time, consider extending the reaction duration or cautiously increasing the temperature.
Catalyst inefficiency.Ensure the catalyst (acid or base) is fresh and used in the appropriate amount. For base-catalyzed reactions, stronger bases may be required for less reactive substrates.
Reversibility of the reaction.Use an excess of the aldehyde to shift the equilibrium towards the product. The excess aldehyde can be removed later.
Oxidative Cyclization of 2'-Hydroxychalcones

Issue: Formation of isomeric flavones as a major byproduct.

Potential Cause Troubleshooting Step
Incorrect choice of oxidizing agent.The choice of metal salt is crucial. For selective aurone synthesis, reagents like Hg(OAc)₂, CuBr₂, and Tl(NO₃)₃ are preferred. Reagents such as I₂, SeO₂, and Fe³⁺ tend to favor flavone formation.
Influence of substituents on the chalcone.Electron-donating or withdrawing groups on the chalcone rings can influence the cyclization pathway. Review the literature for similar substrates to determine the likely outcome with your chosen conditions. If flavone formation is predominant, a different synthetic strategy might be necessary.
Reaction conditions favoring 6-endo-trig cyclization.Adjusting the solvent and temperature may influence the regioselectivity of the cyclization.
Palladium-Catalyzed Carbonylative Cyclization

Issue: Formation of Sonogashira coupling byproducts.

Potential Cause Troubleshooting Step
Suboptimal reaction parameters.The formation of Sonogashira byproducts is often due to the direct coupling of the alkyne and the aryl halide without CO insertion. To minimize this, carefully control the reaction temperature, CO pressure, and catalyst/ligand concentrations.
Catalyst deactivation or side reactions.Ensure the palladium catalyst is active and the ligands are stable under the reaction conditions. The use of specific phosphine ligands can sometimes suppress side reactions.

Quantitative Data on Side Product Formation

The following table provides a summary of reported yields for aurones and major side products in different synthetic methods. Note that yields can vary significantly based on the specific substrates and reaction conditions used.

Synthetic Method Desired Product (Aurone) Yield (%) Major Side Product Side Product Yield (%) Key Factors Influencing Selectivity
Claisen-Schmidt Condensation60-95%Unreacted starting materialsVariableReaction time, temperature, stoichiometry
Oxidative Cyclization of 2'-Hydroxychalcones (using Hg(OAc)₂)70-80%Flavone<5%Choice of oxidizing agent
Oxidative Cyclization of 2'-Hydroxychalcones (using other reagents)VariableFlavoneCan be the major productChoice of oxidizing agent, substituents
Palladium-Catalyzed Carbonylative Cyclization50-80%Sonogashira byproductVariableCO pressure, temperature, catalyst system

Experimental Protocols

Protocol 1: Synthesis of Aurones via Acid-Catalyzed Claisen-Schmidt Condensation

This protocol is adapted from a literature procedure for the synthesis of (Z)-aurones.[1]

Materials:

  • Benzofuran-3(2H)-one

  • Substituted benzaldehyde

  • Glacial acetic acid

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzofuran-3(2H)-one (1 equivalent) in glacial acetic acid.

  • To the resulting solution, add the substituted benzaldehyde (1.2 equivalents).

  • Add 3 drops of concentrated hydrochloric acid to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the crude aurone.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Troubleshooting Workflow for Aurone Synthesis

TroubleshootingWorkflow cluster_synthesis Aurone Synthesis cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions Start Start Synthesis Reaction Perform Reaction (e.g., Condensation, Cyclization) Start->Reaction Workup Reaction Work-up & Isolation Reaction->Workup Analysis Analyze Crude Product (TLC, NMR, etc.) Workup->Analysis PurificationIssue Purification Difficulty Workup->PurificationIssue Separation Issues LowYield Low Yield / Incomplete Reaction Analysis->LowYield Low Conversion SideProducts Significant Side Products Analysis->SideProducts End Pure Aurone Product Analysis->End Desired Purity & Yield OptimizeCond Optimize Conditions: - Increase Time/Temp - Adjust Stoichiometry LowYield->OptimizeCond ChangeReagent Change Reagent/Catalyst: - Different Oxidizing Agent - Different Pd Ligand SideProducts->ChangeReagent Scavenging Use Scavenger Resin/ Alternative Purification PurificationIssue->Scavenging OptimizeCond->Reaction Re-run Experiment OptimizeCond->End Successful Optimization ChangeReagent->Reaction Re-run Experiment ChangeReagent->End Successful Optimization Scavenging->Workup Re-process Scavenging->End Successful Purification

Caption: A workflow diagram for troubleshooting common issues in aurone synthesis.

References

stability issues of 2-Hydroxybenzofuran-3(2H)-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 2-Hydroxybenzofuran-3(2H)-one in solution. The following information is collated from available chemical literature and general best practices for handling related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on the chemical structure and data from related benzofuranone compounds, the primary stability concerns for this compound in solution are susceptibility to oxidation, potential for tautomerism, and degradation under certain pH and light conditions. It is advisable to handle this compound with precautions to minimize exposure to atmospheric oxygen, strong acids or bases, and intense light.

Q2: How should I prepare and store stock solutions of this compound?

A2: For maximum stability, it is recommended to prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. Solutions should be prepared fresh for each experiment whenever possible. For storage, aliquot the stock solution into small, tightly sealed vials and store at -20°C or -80°C, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of water into the solution.

Q3: Can I use aqueous buffers to dissolve this compound?

A3: While aqueous buffers are often necessary for biological experiments, they may decrease the stability of this compound. The pH of the buffer can significantly influence the rate and pathway of degradation. If aqueous buffers are required, it is best to prepare the working solution immediately before use from a concentrated stock in an organic solvent. It is also advisable to perform a preliminary stability test of the compound in your specific buffer system.

Q4: Is this compound sensitive to light?

A4: Photodegradation has been observed for related benzofuran compounds. Therefore, it is prudent to assume that this compound may also be light-sensitive. All solutions containing this compound should be stored in amber vials or containers wrapped in aluminum foil to protect them from light. Experiments should be conducted with minimal exposure to direct light.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of this compound in solution.Prepare fresh solutions for each experiment. If using a stored stock solution, qualify its integrity before use (e.g., by HPLC). Consider performing a time-course experiment in your experimental medium to assess stability.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.This is indicative of compound instability. Review your solution preparation and storage procedures. Consider the possibility of oxidative degradation, hydrolysis, or photodegradation. An inert atmosphere during solution preparation may be beneficial.
Color change in the solution. This may indicate oxidation or the formation of chromophoric degradation products.Discard the solution and prepare a fresh batch. If the color change is rapid, it suggests a significant instability in the current solvent or buffer system. Consider switching to a more suitable solvent or adjusting the pH.
Precipitation of the compound from the solution. Poor solubility or degradation leading to insoluble products.Ensure that the concentration of the compound is within its solubility limit in the chosen solvent. If precipitation occurs upon dilution into an aqueous buffer, consider using a lower concentration or adding a solubilizing agent (co-solvent), but be aware that this may also affect stability.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Specific Solvent/Buffer

This protocol outlines a general method to determine the stability of this compound in a solution of interest.

Materials:

  • This compound

  • High-purity solvent or buffer of interest

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Incubator or water bath set to the desired temperature

  • Amber vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent/buffer of interest to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC or LC-MS to determine the initial concentration and purity of the compound. This will serve as the baseline.

  • Incubation: Aliquot the remaining solution into several amber vials, seal them tightly, and place them in an incubator or water bath at the desired temperature(s).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.

  • Sample Analysis: Analyze the sample by HPLC or LC-MS to determine the concentration of the remaining this compound and to observe the appearance of any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time. From this data, you can calculate the degradation rate constant (k) and the half-life (t½) of the compound under the tested conditions.

Data Presentation

Table 1: Qualitative Stability of this compound in Common Solvents (Inferred from Chemical Principles)

SolventExpected StabilityRecommendations
DMSO (anhydrous)HighRecommended for long-term stock solution storage at -20°C or -80°C.
DMF (anhydrous)HighSuitable alternative to DMSO for stock solutions.
Ethanol/MethanolModerateMay be suitable for short-term storage. Protic nature may facilitate some degradation pathways.
AcetonitrileModerate to HighAprotic nature is favorable, but always use high-purity, anhydrous grade.
Aqueous Buffers (e.g., PBS)Low to ModerateStability is highly dependent on pH and temperature. Prepare fresh and use immediately.

Visualizations

G Potential Degradation Pathways of this compound A This compound B Oxidized Products A->B Oxidation (O2, metal ions) C Ring-Opened Products (e.g., via hydrolysis) A->C Hydrolysis (Acid/Base catalysis) D Tautomeric Forms A->D Tautomerization (Solvent-dependent equilibrium)

Caption: Potential degradation pathways for this compound.

G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution initial_analysis T=0 Analysis (HPLC/LC-MS) prep_stock->initial_analysis incubation Incubate at Desired Temperature initial_analysis->incubation timepoint_analysis Time-Point Analysis incubation->timepoint_analysis timepoint_analysis->timepoint_analysis Repeat at intervals data_analysis Calculate Degradation Rate timepoint_analysis->data_analysis

Caption: Workflow for assessing the stability of a compound in solution.

Technical Support Center: Optimization of Benzofuranone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benzofuranone synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzofuranone derivatives. Here you will find frequently asked questions, troubleshooting guides, optimized experimental protocols, and key data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or not reaching completion. What are the common causes and solutions?

A: Several factors can lead to slow or incomplete reactions. First, ensure your starting materials are pure and the reaction is conducted under an inert atmosphere if sensitive reagents are used.[1] Insufficient heating can also be a cause; for instance, some Diels-Alder based cascades for benzofuranone synthesis require temperatures around 120 °C to proceed efficiently.[1] Catalyst activity is also crucial. If you observe slow conversion, consider increasing the catalyst loading or switching to a more active catalyst system. For example, combining a Lewis acid like AlCl₃ with a protic acid such as trifluoroacetic acid (TFA) has been shown to markedly increase the rate of benzofuranone production in certain reactions.[1]

Q2: I am getting a low yield of my desired benzofuranone. How can I improve it?

A: Low yield is a common issue that can be addressed by systematically optimizing reaction conditions. Key parameters to investigate include:

  • Catalyst System: The choice of both Lewis and protic acids can be critical. While various Lewis acids like boronic acids or boron trifluoride may promote the reaction, they might not improve the yield over a more optimized system like AlCl₃/TFA.[1]

  • Temperature: Temperature can have a significant impact. In one study, lowering the reaction temperature slightly resulted in an increased chemical yield.[1]

  • Reaction Time: Allowing the reaction to proceed until complete consumption of starting materials and intermediates, as monitored by Thin Layer Chromatography (TLC), can improve the yield of the final product.[1]

  • Solvent: The choice of solvent can influence reaction rate and selectivity. For oxidative coupling reactions to form dihydrobenzofuran neolignans, acetonitrile was found to provide the best balance between conversion and selectivity.[2][3]

Q3: I am observing a major byproduct. How can I identify and minimize it?

A: Byproduct formation is often sequence-dependent. For example, in a cascade reaction starting from 3-hydroxy-2-pyrone and a nitroalkene, the formation of a phenol intermediate can be faster than its subsequent conversion to the final benzofuranone.[1] If this intermediate is observed as the major product, its conversion to the desired benzofuranone can be accelerated. In a control experiment, subjecting the isolated phenol intermediate to trifluoroacetic acid (TFA) rapidly converted it to the benzofuranone in good yield.[1] Therefore, ensuring the presence of an effective cyclization catalyst or reagent from the start can minimize the accumulation of such intermediates.

Q4: How do I choose the right synthetic strategy or catalyst for my target benzofuranone?

A: The optimal strategy depends on your available starting materials and the desired substitution pattern.

  • For intramolecular cyclization: A classic approach involves the cyclization of an α-phenoxycarbonyl compound.[1] Palladium-catalyzed C-H activation of phenylacetic acids is another powerful method.[4]

  • From phenols and alkynes: Gold-catalyzed cycloisomerization of o-alkynyl phenols offers a flexible route.[5] Alternatively, palladium-catalyzed oxidative annulation of phenols with unactivated internal alkynes can be employed.[6]

  • Mild Conditions: If harsh conditions are a concern, a palladium-catalyzed intramolecular carbonylation of vinyl phenols using a carbon monoxide surrogate can be performed at room temperature.[7]

  • Metal-Free Options: For certain substrates, a metal-free treatment of benzofurans with alcohols or acids can yield benzofuranones.[5] Another option is an efficient TfOH-catalyzed cascade of phenols with α-aryl-α-diazoacetates.[4]

Q5: Are there "greener" or milder reaction conditions available for benzofuranone synthesis?

A: Yes, significant efforts have been made to develop more sustainable methods. To avoid the use of toxic and gaseous carbon monoxide, N-formylsaccharin can be used as a CO surrogate in palladium-catalyzed intramolecular carbonylation reactions, allowing them to be run at room temperature.[7] In terms of solvents, acetonitrile has been identified as a "greener" alternative to dichloromethane and benzene for certain oxidative coupling reactions, providing an excellent balance between reaction conversion and selectivity.[2][3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive catalyst. 2. Reaction temperature too low. 3. Impure or degraded starting materials. 4. Incorrect stoichiometry.1. Use a fresh batch of catalyst or try a different catalyst system (e.g., different Lewis/protic acids).[1] 2. Gradually increase the reaction temperature and monitor progress by TLC.[1] 3. Verify the purity of starting materials by NMR or other analytical techniques. 4. Double-check all reagent measurements.
Multiple Products / Major Byproducts 1. Intermediate accumulation. 2. Lack of regioselectivity. 3. Over-reaction or degradation of product.1. Add a co-catalyst or reagent to promote the subsequent reaction step (e.g., adding TFA to drive cyclization).[1] 2. Modify substituents on the starting material to favor the desired regioisomer; sterically less-hindered products are often favored.[1] 3. Reduce reaction time or temperature once the starting material is consumed.[2]
Difficulty in Product Purification 1. Formation of multiple minor, unidentifiable products. 2. Product is unstable on silica gel.1. Optimize reaction conditions (temperature, catalyst) to improve selectivity and minimize byproducts.[1] 2. Attempt purification using a different stationary phase (e.g., alumina) or by recrystallization. Direct purification of the reaction mixture without an aqueous workup may also be beneficial.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Diels-Alder/Cascade Synthesis [1]

This table summarizes the optimization of a reaction between 3-hydroxy-2-pyrone (21) and nitroalkene (22) to form benzofuranone (24).

EntryLewis Acid (mol %)Protic Acid (mol %)Temp (°C)Time (h)Yield of 24 (%)
1AlCl₃ (10)-801615
2AlCl₃ (10)-804045
3AlCl₃ (10)TFA (10)801661
4AlCl₃ (10)TFA (20)601665
5AlCl₃ (10)TFA (20)1201655*
6AlCl₃ (10) TFA (20) 120 16 71
7PhB(OH)₂ (10)TFA (20)1201658
8BF₃·OEt₂ (10)TFA (20)1201663
9Al(OiPr)₃ (10)TFA (20)1201645
10AlCl₃ (10)TsOH (20)1201660
11AlCl₃ (10)HCl (20)1201651

*Note for Entry 5: TFA was added after initial consumption of starting materials.

Table 2: Optimization of Oxidant and Solvent for Dihydrobenzofuran Neolignan Synthesis [2][3]

This table shows the optimization for the oxidative coupling of methyl p-coumarate (I) to the corresponding dihydrobenzofuran neolignan (1).

EntryOxidant (equiv.)SolventTempTime (h)Conversion (%)Selectivity (%)
1Ag₂O (0.5)Benzene/AcetoneRoom Temp20HighModerate
2Ag₂CO₃ (0.5)Benzene/AcetoneRoom Temp20LowLow
3AgNO₃ (0.5)Benzene/AcetoneRoom Temp20ModerateLow
4Ag₂O (0.5)DichloromethaneReflux4HighModerate
5Ag₂O (0.5) Acetonitrile Reflux 4 High High
6Ag₂O (0.5)AcetonitrileReflux20HighReduced

Experimental Protocols

Protocol 1: General Procedure for Benzofuranone Synthesis via Diels-Alder Cascade [1]

  • To a thick-walled reaction vessel, add the pyrone (0.2 mmol, 2 equiv), nitroalkene (0.1 mmol, 1 equiv), BHT (0.01 mmol, 0.1 equiv), and AlCl₃ (0.01 mmol, 0.1 equiv).

  • Flush the vessel with Argon gas for 5 minutes.

  • Add o-dichlorobenzene (DCB) (0.2 mL, 0.5 M) and trifluoroacetic acid (TFA) (0.02 mmol, 0.2 equiv).

  • Quickly seal the tube and heat the reaction mixture to 120 °C for 16 hours.

  • Cool the reaction mixture to room temperature.

  • Directly purify the mixture by Flash Column Chromatography (FCC) without a prior aqueous workup to yield the benzofuranone product.

Protocol 2: Synthesis of a Benzofuranone Derivative [8]

  • Combine salicylaldehyde (2 mmol), 4-chlorophenacyl bromide (2 mmol), and potassium tertiary-butoxide (t-BuOK) (2 mmol) in a reaction vessel with 10 mL of Dichloromethane (DCM) containing molecular sieves.

  • Reflux the mixture at 30 °C for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (8:2) mobile phase.

  • Upon completion, wash the reaction mixture with a 10% HCl solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the solid product, benzofuran-2-yl(4-chlorophenyl)methanone.

Diagrams

Troubleshooting_Workflow start Start Synthesis monitor Monitor Reaction (TLC, GC, NMR) start->monitor problem Low Yield or Slow Reaction solution_temp Increase Temperature or Time problem->solution_temp solution_cat Change Catalyst or Increase Loading problem->solution_cat solution_sm Check Starting Material Purity problem->solution_sm solution_byproduct Identify Byproduct & Adjust Conditions problem->solution_byproduct decision1 Reaction Complete? monitor->decision1 decision3 Starting Material Consumed? decision1->decision3 No end_ok Purify Product decision1->end_ok Yes decision2 Byproducts Present? decision2->problem Yes decision2->end_ok No decision3->problem No decision3->decision2 Yes

Caption: A general workflow for troubleshooting common issues in benzofuranone synthesis.

Synthesis_Strategy_Selection sm1 Alkenylphenol goal1 Mild Conditions (Room Temp) sm1->goal1 sm2 o-Alkynyl Phenol method2 Au-Catalyzed Cycloisomerization sm2->method2 sm3 Phenylacetic Acid method3 Pd(II)-Catalyzed C-H Activation sm3->method3 sm4 Phenol + Diazoacetate goal2 Metal-Free sm4->goal2 method1 Pd-Catalyzed Intramolecular Carbonylation goal1->method1 method4 TfOH-Catalyzed Cascade Reaction goal2->method4

Caption: A decision tree for selecting a benzofuranone synthesis strategy.

References

troubleshooting guide for the synthesis of 2-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Hydroxybenzofuran-3(2H)-one, a key intermediate in the development of various bioactive molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Yield Issues

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A primary route to this compound is the oxidative cyclization of 2'-hydroxychalcones.

  • Incomplete Chalcone Formation: The precursor, 2'-hydroxychalcone, may not have formed in high yield. Ensure the initial Claisen-Schmidt condensation between the 2'-hydroxyacetophenone and benzaldehyde goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Suboptimal Oxidizing Agent: The choice and quality of the oxidizing agent are critical. For instance, when using mercuric acetate (Hg(OAc)₂), ensure it is fresh and anhydrous. Alternative oxidizing agents like phenyliodine(III) diacetate (PIDA) may offer better results depending on the substrate.[1]

  • Reaction Conditions: Temperature and reaction time are crucial. For the oxidative cyclization step, ensure the reaction is refluxed for a sufficient period. Prolonged reaction times, however, can lead to degradation. Optimization of the reaction time by periodic TLC analysis is recommended.

  • Side Reactions: The formation of side products, such as flavanones, can significantly reduce the yield of the desired aurone.[2] The choice of solvent and base can influence the reaction pathway.

Q2: I am observing the formation of a significant amount of a side product. How can I identify and minimize it?

A2: A common side product during the synthesis of aurones (the parent structure of this compound) from 2'-hydroxychalcones is the corresponding flavanone.[2]

  • Identification: Both aurones and flavanones can be visualized on a TLC plate under UV light. They can be differentiated by their characteristic spectroscopic data (¹H NMR, ¹³C NMR). Flavanones will show characteristic signals for the C2 and C3 protons of the pyranone ring, which are absent in aurones.

  • Minimization:

    • Oxidizing Agent: The choice of oxidizing agent can influence the product distribution. Some oxidizing conditions may favor the 6-endo-trig cyclization to form the flavanone over the 5-exo-trig cyclization to form the aurone.

    • Solvent and Base: The reaction conditions for the initial chalcone synthesis can also play a role. Using a milder base or a different solvent system might reduce the propensity for isomerization and subsequent cyclization to the flavanone.

Product Purity & Characterization

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of this compound can be challenging due to the presence of starting materials, reagents, and side products.

  • Column Chromatography: This is the most effective method for purification. A silica gel column with a gradient elution system of n-hexane and ethyl acetate is commonly used.[3] The polarity of the solvent system should be optimized based on the TLC analysis of the crude product.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents) can be an effective final purification step.

Q4: What are the key spectroscopic features to confirm the structure of this compound?

A4: The structure of this compound can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: Look for the characteristic signals of the aromatic protons on the benzofuran ring system. The proton at the 2-position will likely appear as a singlet. The hydroxyl proton will also be present, and its chemical shift may vary depending on the solvent and concentration.

  • ¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon (C3) typically in the range of 180-200 ppm. The carbon bearing the hydroxyl group (C2) will also have a distinct chemical shift.

  • FTIR: A strong absorption band corresponding to the carbonyl group (C=O) stretching vibration will be observed, typically around 1700-1720 cm⁻¹. A broad absorption band for the hydroxyl group (O-H) will also be present in the region of 3200-3600 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the compound should be observed.

Experimental Protocols

A common and effective method for the synthesis of the 2-benzylidenebenzofuran-3(2H)-one scaffold (aurones) is through a two-step process: Claisen-Schmidt condensation to form a 2'-hydroxychalcone, followed by oxidative cyclization.

Step 1: Synthesis of 2'-Hydroxychalcone (General Procedure)

  • Dissolve the substituted 2'-hydroxyacetophenone (1.0 mmol) in methanol (20 mL).

  • Add an aqueous solution of sodium hydroxide (30%, 5.0 mL) and stir the mixture at room temperature for 30 minutes.[4]

  • Add the substituted aryl aldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3-4 hours.[4]

  • Monitor the reaction progress by TLC using a mobile phase of cyclohexane:ethyl acetate (3:1).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude chalcone by recrystallization from ethanol.

Step 2: Oxidative Cyclization to this compound derivative (General Procedure)

  • Dissolve the 2'-hydroxychalcone (1.0 mmol) in pyridine.

  • Add mercuric acetate (Hg(OAc)₂) and reflux the mixture.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of aurones, the parent class of compounds for this compound.

Starting MaterialsReactionCatalyst/ReagentSolventTimeYield (%)Reference
Benzofuran-3(2H)-one and BenzaldehydeAldol CondensationEthylenediamine diacetate (EDDA)Acetonitrile5-30 minGood[5]
2'-hydroxyacetophenone and aromatic benzaldehydesClaisen-Schmidt Condensationaq. NaOHMethanol3-4 hModerate[4]
2'-hydroxychalconesOxidative CyclizationMercuric acetate (Hg(OAc)₂)PyridineRefluxModerate to Good[4]
2,4-dihydroxyphenacylchloride and benzaldehydeOne-pot cyclization/condensationActivated Ba(OH)₂Solvent-free15 min95%[6]

Visualizations

Synthetic Pathway: From 2'-Hydroxyacetophenone to this compound

Synthesis_Pathway cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Oxidative Cyclization 2_hydroxyacetophenone 2'-Hydroxyacetophenone chalcone 2'-Hydroxychalcone 2_hydroxyacetophenone->chalcone aq. NaOH, MeOH RT, 3-4h benzaldehyde Benzaldehyde benzaldehyde->chalcone aurone This compound (Aurone) chalcone->aurone Hg(OAc)₂, Pyridine Reflux

Caption: A two-step synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_chalcone Check Purity/Yield of 2'-Hydroxychalcone Precursor start->check_chalcone optimize_chalcone Optimize Step 1: - Reaction Time - Base Concentration - Purification check_chalcone->optimize_chalcone Low/Impure check_oxidation Evaluate Oxidative Cyclization Step (Step 2) check_chalcone->check_oxidation High Purity/Yield optimize_chalcone->check_oxidation optimize_oxidation Optimize Step 2: - Check Oxidizing Agent Quality - Vary Reaction Temperature/Time - Screen Alternative Oxidants (e.g., PIDA) check_oxidation->optimize_oxidation Problem Identified check_side_products Analyze for Side Products (e.g., Flavanone) via NMR/MS check_oxidation->check_side_products No Obvious Issue end Improved Yield optimize_oxidation->end modify_conditions Modify Reaction Conditions to Minimize Side Products: - Change Solvent - Use Milder Base in Step 1 check_side_products->modify_conditions Side Products Detected check_side_products->end No Significant Side Products modify_conditions->end

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Aurone Synthesis via Aldol Condensation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for aurone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Aldol condensation reaction for producing aurones, with a specific focus on minimizing byproduct formation and maximizing yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the Aldol condensation for aurone synthesis in a direct question-and-answer format.

Q1: My reaction is yielding a complex mixture of products instead of a clean aurone. What are the likely byproducts?

A: A complex mixture often points to several competing side reactions. The most common byproducts include:

  • Self-Condensation Products: If the aldehyde reactant possesses alpha-hydrogens, it can react with itself under basic conditions, leading to a self-condensation byproduct.[1]

  • (E/Z) Isomers: Aurones can form as two geometric isomers, (Z) and (E).[2][3] While the (Z)-isomer is typically the more thermodynamically stable and desired product, reaction conditions can lead to a mixture of both.[2]

  • Chalcone-type Impurities: Depending on the starting materials and reaction pathway (e.g., Algar-Flynn-Oyamada reaction conditions), 2'-hydroxychalcones can be formed as intermediates or byproducts.[4]

  • Unreacted Starting Materials: Incomplete conversion will leave residual benzofuran-3(2H)-one and aldehyde in the final mixture.

Q2: I am observing a significant amount of unreacted benzofuranone in my crude product. How can I improve the conversion rate?

A: To drive the reaction to completion, consider the following strategies:

  • Adjust Stoichiometry: Use a molar excess of the aldehyde (e.g., 2 equivalents). This shifts the equilibrium towards the product, ensuring the benzofuranone is fully consumed.[5]

  • Employ a Scavenging Purification Method: After driving the reaction with excess aldehyde, the unreacted aldehyde can be selectively removed using a scavenger like isoniazid. This reacts with the aldehyde, and the resulting adduct is easily removed by a simple acid wash, which avoids the need for column chromatography and can improve recovery.[5]

Q3: The reaction with a strong base like potassium hydroxide (KOH) is giving low yields and many side products. What are the alternatives?

A: Strong bases can promote undesirable side reactions.[6] For a cleaner reaction profile, consider these alternatives:

  • Neutral/Mildly Basic Conditions: Using neutral alumina in a solvent like dichloromethane has been shown to be effective and high-yielding.[5]

  • Acid Catalysis: A common and effective method involves using glacial acetic acid as the solvent with a catalytic amount of a strong acid like hydrochloric acid (HCl).[3] This approach is often cleaner and avoids the side reactions associated with strong bases.

  • Clay Catalysis: Montmorillonite clays, sometimes used in solventless conditions under microwave irradiation, can also serve as efficient catalysts.[7]

Q4: How can I control the stereoselectivity to exclusively favor the desired (Z)-aurone isomer?

A: The (Z)-isomer is generally the more thermodynamically stable product.[3] Most standard condensation protocols naturally yield the (Z)-isomer as the major or exclusive product.[8] Ensuring the reaction conditions allow for equilibration (e.g., sufficient reaction time, appropriate temperature) will favor the formation of the most stable isomer. If you are isolating a mixture, it may indicate that the reaction was stopped prematurely or that the kinetic (E)-product is unusually stable for your specific substrate.

Q5: Purification by silica gel column chromatography is leading to poor material recovery. What can I do?

A: Poor recovery on silica gel is a known issue for some aurone syntheses.[5] The acidic nature of silica can sometimes cause degradation or irreversible adsorption.

  • Alternative Purification: The recommended approach is to design the reaction to avoid chromatography altogether. The strategy of using excess aldehyde followed by selective scavenging with isoniazid is highly effective for obtaining pure aurones with simple filtration and extraction.[5]

  • Neutralize Silica Gel: If chromatography is unavoidable, consider pre-treating the silica gel with a base like triethylamine (typically 1% in the eluent) to neutralize acidic sites and reduce product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for aurone synthesis via Aldol condensation?

A: The reaction, also known as a Knoevenagel condensation in this context, proceeds via the following steps:

  • Enolate Formation: A base removes an acidic alpha-proton from the benzofuran-3(2H)-one to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a β-hydroxy carbonyl intermediate (the Aldol adduct).

  • Dehydration (Condensation): Under the reaction conditions (especially with heat), the intermediate readily loses a molecule of water (dehydration) to form the final α,β-unsaturated system, yielding the stable aurone product.[1][9]

Q2: How do substituents on the aromatic aldehyde affect the reaction?

A: The electronic nature of the substituents on the aldehyde can significantly impact reactivity.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) make the aldehyde's carbonyl carbon more electrophilic, which can increase the reaction rate.[8]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) make the carbonyl carbon less electrophilic, potentially slowing the reaction. In some cases, strong EDGs may require harsher conditions or alternative catalytic systems to achieve good yields.[8]

Q3: What are the primary advantages and disadvantages of acidic versus basic catalysis for this reaction?

A: The choice of catalyst is critical and involves trade-offs:

  • Basic Catalysis (e.g., NaOH, KOH):

    • Pros: Widely used, readily available, and often effective.

    • Cons: Can lead to side reactions, such as the self-condensation of aldehydes with α-hydrogens and other base-mediated decompositions, resulting in lower yields and purification challenges.[6]

  • Acid Catalysis (e.g., HCl in Acetic Acid):

    • Pros: Generally produces cleaner reactions with fewer byproducts, as it does not promote aldehyde self-condensation.[3]

    • Cons: May not be suitable for substrates with acid-sensitive functional groups. The reaction rates may be slower compared to base-catalyzed methods for certain substrates.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes different catalytic systems for aurone synthesis, highlighting their impact on yield and purity.

Catalyst System Solvent Temp. Typical Yields Key Advantages/Remarks
Neutral AluminaDichloromethane25 °CGood to ExcellentMild conditions, high purity. Ideal for use with the aldehyde scavenging method to avoid chromatography.[5]
HCl (catalytic)Glacial Acetic AcidRTGoodCleaner reaction profile than strong bases; minimizes self-condensation byproducts.[3]
KOH / NaOH (40-50%)EthanolRTVariableTraditional method; prone to side reactions and lower purity, especially with sensitive substrates.[6][10]
L-proline/glycerol (NaDES)None (Solvent/Cat.)UltrasoundModerate to GoodGreen chemistry approach; the Natural Deep Eutectic Solvent (NaDES) is recyclable.[11]
Clay (e.g., Montmorillonite)NoneMicrowaveGoodSolvent-free "green" method that can lead to rapid and efficient condensation.[7]

Experimental Protocols

Protocol 1: Neutral Alumina-Mediated Condensation with Isoniazid Scavenging[5]

This protocol is designed for high purity without column chromatography.

  • Reaction Setup: In a dry vial, combine benzofuran-3(2H)-one (1.0 mmol) and the desired aromatic aldehyde (2.0 mmol).

  • Add Catalyst and Solvent: Add neutral alumina (approx. 3.5 g) followed by dichloromethane (15 mL).

  • Reaction: Stir the mixture vigorously at 25 °C for 12 hours. Monitor by TLC until the benzofuranone is consumed.

  • Scavenging: Add isoniazid (2.0 mmol) directly to the reaction mixture and continue stirring for an additional 12 hours.

  • Workup: Filter the reaction mixture and wash the alumina thoroughly with a 1:1:1 mixture of methanol, ethyl acetate, and acetone.

  • Purification: Combine the filtrates and wash with 1M HCl solution (3 x 20 mL) to remove the isoniazid-aldehyde adduct, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic layer in vacuo to yield the pure aurone product, which often precipitates and can be collected by filtration.

Protocol 2: General Acid-Catalyzed Aldol Condensation[3]

This protocol offers a straightforward method for clean aurone synthesis.

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve benzofuran-3(2H)-one (1.0 mmol) in glacial acetic acid (10 mL) at room temperature.

  • Add Reactants: To the resulting solution, add the aromatic aldehyde (1.2 mmol).

  • Initiate Reaction: Add 3-4 drops of concentrated hydrochloric acid (HCl) to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The product often precipitates from the solution as it forms.

  • Isolation: Once the reaction is complete (typically 1-4 hours), add cold distilled water (20 mL) to fully precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove acetic acid and HCl.

  • Drying: Dry the purified aurone in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Visualizations

Reaction_Pathway cluster_main Main Aurone Synthesis Pathway cluster_side Potential Byproduct Pathways Benzofuranone Benzofuran-3(2H)-one Enolate Enolate Intermediate Benzofuranone->Enolate + Base or Acid Aldehyde Aromatic Aldehyde Aldehyde->Enolate + Base or Acid SelfCond Aldehyde Self-Condensation (if α-H present) Aldehyde->SelfCond + Base Adduct Aldol Adduct (β-Hydroxy Carbonyl) Enolate->Adduct Aurone (Z)-Aurone (Desired Product) Adduct->Aurone - H₂O (Condensation) EAurone (E)-Aurone (Geometric Isomer) Adduct->EAurone - H₂O

Caption: Reaction scheme for aurone synthesis and common byproduct pathways.

Experimental_Workflow start Start step1 1. Combine Benzofuranone, Aldehyde (2 eq.), & Alumina in DCM start->step1 step2 2. Stir at 25°C for 12h (Reaction) step1->step2 step3 3. Add Isoniazid Scavenger (2 eq.) step2->step3 step4 4. Stir at 25°C for 12h (Scavenging) step3->step4 step5 5. Filter Mixture, Wash Alumina step4->step5 step6 6. Acid Wash (1M HCl) & Brine Wash step5->step6 step7 7. Dry & Concentrate Organic Layer step6->step7 end Pure Aurone Product step7->end

Caption: Workflow for aurone synthesis using the aldehyde scavenging method.

Troubleshooting_Logic problem Problem: Low Yield / Impure Product cause1 Possible Cause: Incomplete Conversion problem->cause1 cause2 Possible Cause: Side Reactions problem->cause2 cause3 Possible Cause: Purification Issues problem->cause3 sol1 Solution: Use Excess Aldehyde (2 eq.) cause1->sol1 sol2 Solution: Switch to Milder Catalyst (e.g., Neutral Alumina, Acid) cause2->sol2 sol3 Solution: Use Scavenging Method to Avoid Chromatography cause3->sol3

Caption: A troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Purification of 2-Hydroxybenzofuran-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Hydroxybenzofuran-3(2H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: My purified this compound derivative is unstable and changes color over time. What is happening and how can I prevent it?

A1: this compound derivatives can be susceptible to degradation, particularly oxidation and ring-chain tautomerism, which can lead to discoloration (often turning yellow or brown). The hemiacetal functionality in the core structure is sensitive to acidic and basic conditions, as well as prolonged exposure to air and light.

  • Prevention Strategies:

    • Work with degassed solvents to minimize oxidation.

    • Avoid prolonged exposure to strong acids or bases during workup and purification.

    • Purify the compound quickly after synthesis.

    • Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) and protected from light.

Q2: I am observing a mixture of isomers (diastereomers) in my reaction. How can I separate them?

A2: The presence of a stereocenter at the 2-position of the benzofuranone ring can result in the formation of diastereomers if another chiral center is present in the molecule.

  • Separation Techniques:

    • Flash Column Chromatography: Careful selection of the stationary and mobile phases can often resolve diastereomers. A less polar solvent system and a high-resolution silica gel are recommended.

    • Preparative High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most effective method for separating enantiomers. For diastereomers, reverse-phase or normal-phase preparative HPLC can provide excellent separation.

    • Recrystallization: Fractional recrystallization can sometimes be used to separate diastereomers if they have significantly different solubilities in a particular solvent system.

Q3: My compound appears to be degrading on the silica gel column during chromatography. What are my options?

A3: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds like this compound derivatives.

  • Alternative Purification Methods:

    • Neutralized Silica Gel: You can neutralize the silica gel by washing it with a solution of a weak base (e.g., triethylamine in the eluent) before packing the column.

    • Alumina Chromatography: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

    • Reverse-Phase Chromatography: Using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a milder purification method.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is a non-chromatographic method that avoids contact with acidic stationary phases.

Troubleshooting Guides

Guide 1: Troubleshooting Column Chromatography
Problem Possible Cause Solution
Compound Streaking or Tailing on the Column 1. Compound is too polar for the chosen solvent system. 2. Compound is interacting strongly with the stationary phase. 3. Column is overloaded.1. Gradually increase the polarity of the eluent. 2. Add a small amount of a modifier to the eluent (e.g., 0.1% acetic acid for acidic compounds, or 0.1% triethylamine for basic compounds, though caution is advised with these sensitive molecules). 3. Use a larger column or reduce the amount of sample loaded.
Poor Separation of Compound from Impurities 1. Eluent is too polar. 2. Eluent is not polar enough. 3. Stationary phase is not suitable.1. Decrease the polarity of the eluent to increase the separation factor (ΔRf). 2. Increase the polarity of the eluent if the compounds are not moving from the baseline. 3. Try a different stationary phase (e.g., alumina, C18 reverse phase).
Compound Does Not Elute from the Column 1. Compound has decomposed on the column. 2. Eluent is not polar enough.1. Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it decomposes, use an alternative purification method. 2. Flush the column with a very polar solvent (e.g., methanol or ethyl acetate) to elute highly retained compounds.
Colored Impurities Co-elute with the Product 1. Impurities have similar polarity to the product.1. Try a different solvent system or stationary phase. 2. Consider recrystallization after column chromatography for final purification.
Guide 2: Troubleshooting Recrystallization
Problem Possible Cause Solution
No Crystals Form Upon Cooling 1. Solution is not supersaturated. 2. Compound is too soluble in the chosen solvent.1. Evaporate some of the solvent to concentrate the solution. 2. Add a less polar anti-solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly. 3. Scratch the inside of the flask with a glass rod to induce nucleation. 4. Add a seed crystal of the pure compound.
Oiling Out Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too quickly. 3. Impurities are inhibiting crystallization.1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. 3. Try to purify the compound by another method (e.g., column chromatography) to remove impurities before recrystallization.
Low Recovery of Purified Compound 1. Too much solvent was used. 2. The compound is significantly soluble in the cold solvent. 3. Crystals were lost during filtration.1. Use the minimum amount of hot solvent required to dissolve the compound. 2. Cool the solution in an ice bath for a longer period to maximize crystal precipitation. 3. Ensure the filter paper is properly fitted and wash the crystals with a minimal amount of ice-cold solvent.

Data Presentation

The following tables summarize typical purification outcomes for this compound derivatives based on literature reports. Note that direct comparative studies are limited, and the optimal method is highly substrate-dependent.

Table 1: Comparison of Purification Methods for 2-Aryl-2-hydroxybenzofuran-3(2H)-one Derivatives

Purification Method Derivative Reported Yield (%) Reported Purity Reference
Column Chromatography (Silica Gel)2-Benzyl-2-hydroxybenzofuran-3(2H)-one~60-80%>95% (by NMR)General observation from synthetic procedures
Recrystallization2-(4-Methoxybenzyl)-2-hydroxybenzofuran-3(2H)-one~70-90%High (Melting point)Based on typical recrystallization yields for similar compounds
Preparative HPLCDiastereomeric mixture of a complex derivative>90% (for each isomer)>98% (by HPLC)General capability of preparative HPLC

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Start the elution with a non-polar solvent (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for these derivatives include ethanol, methanol, ethyl acetate, or mixtures with water or hexane.

  • Dissolution: Place the crude compound in a flask and add a minimal amount of the hot solvent until the compound is fully dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Crude 2-Hydroxybenzofuran- 3(2H)-one Derivative B Column Chromatography A->B Primary Purification C Recrystallization A->C Alternative Primary Purification B->C Further Purification E Purity Assessment (TLC, HPLC, NMR) B->E C->E D Preparative HPLC D->E High Purity Separation E->B If Impure E->D If Isomers Present F Pure Product E->F If Pure

Caption: General purification workflow for this compound derivatives.

troubleshooting_decision_tree A Purification Issue Encountered B Is the compound degrading on silica? A->B C Use Neutralized Silica, Alumina, or Reverse Phase B->C Yes D Are isomers present? B->D No F Use Preparative HPLC (Chiral if necessary) D->F Yes I Poor Separation in Chromatography? D->I No E Optimize Column Chromatography G Is the compound 'oiling out' during recrystallization? H Change Solvent System or Cool Slowly G->H Yes I->G No J Adjust Eluent Polarity or Change Stationary Phase I->J Yes

Caption: Troubleshooting decision tree for purification challenges.

Caption: Ring-chain tautomerism of the this compound core. (Note: The images in the tautomerism diagram are placeholders and would be replaced with the actual chemical structures in a real implementation.)

addressing regio- and stereoselectivity in benzofuranone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benzofuranone Synthesis

Welcome to the technical support center for benzofuranone synthesis. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to regioselectivity and stereoselectivity in their synthetic routes.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the synthesis of chiral benzofuranones.

Question 1: My reaction is producing the desired benzofuranone with low diastereoselectivity or enantioselectivity. What are the first parameters I should investigate?

Answer: Low stereoselectivity is a common challenge often resolved by systematically optimizing reaction conditions. The primary factors to investigate are the catalyst, solvent, and temperature, as they collectively influence the transition state geometry of the stereodetermining step.

  • Catalyst Choice & Loading: The structure of the chiral catalyst is paramount. Bifunctional catalysts, such as those based on squaramide or thiourea, are frequently used to control stereochemistry through hydrogen bonding interactions.[1][2] Ensure the catalyst loading is optimal; typically, 10 mol% is a good starting point.[1]

  • Solvent Effects: The polarity and nature of the solvent can significantly impact selectivity. Halogenated solvents like chlorobenzene (PhCl) or trifluorotoluene (PhCF3) have been shown to provide excellent results in certain asymmetric cyclizations.[1] It is recommended to screen a range of solvents with varying polarities.

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by reducing the thermal energy of the system, which magnifies the energetic differences between the diastereomeric transition states. Reactions performed at 0 °C or even -10 °C have shown improved enantiomeric excess (ee).[3]

Troubleshooting Workflow for Low Stereoselectivity

Below is a logical workflow to follow when troubleshooting poor stereochemical outcomes.

G start Low Diastereo- or Enantioselectivity Observed cat Step 1: Re-evaluate Catalyst - Check catalyst purity & loading (5-20 mol%) - Screen alternative catalysts (e.g., Squaramide vs. Thiourea) start->cat Begin Optimization solv Step 2: Screen Solvents - Test a range of polarities - Try halogenated solvents (PhCl, Toluene, CH2Cl2) cat->solv If selectivity is still low temp Step 3: Adjust Temperature - Lower temperature incrementally (RT -> 0°C -> -20°C) - Monitor reaction kinetics solv->temp If further improvement is needed end Optimized Stereoselectivity temp->end Process Complete

A logical workflow for troubleshooting low stereoselectivity.

Question 2: How can I control the regioselectivity in reactions forming substituted benzofuranones, for example, in a [3+2] annulation?

Answer: Controlling regioselectivity requires directing the nucleophilic or electrophilic attack to a specific position. In modern asymmetric catalysis, this is often achieved by switching the catalyst, as different catalysts can stabilize different transition states, favoring one regioisomer over another.

For instance, in the phosphine-catalyzed [3+2] annulation of aurones with allenoates, the choice of a dipeptide-based phosphine catalyst can dictate whether the reaction proceeds through an α-selective or γ-selective pathway.[4] This catalyst-controlled regiodivergence allows for the synthesis of different spirocyclic benzofuranone isomers from the same starting materials.[4] DFT calculations have shown that subtle changes in the catalyst's structure influence hydrogen bonding and distortion energies in the transition state, which ultimately governs the regiochemical outcome.[4]

Conceptual Diagram of Catalyst-Controlled Regioselectivity

This diagram illustrates how different catalysts can steer a reaction towards distinct regioisomers from a common intermediate.

G SM Starting Materials (e.g., Aurone + Allenoate) INT Common Intermediate SM->INT Reaction Initiation CAT_A Catalyst A (e.g., L-Thr-L-Thr-Phosphine) INT->CAT_A CAT_B Catalyst B (e.g., D-Thr-L-Thr-Phosphine) INT->CAT_B TS_A Transition State A (Lower Energy) CAT_A->TS_A Stabilizes TS-A TS_B Transition State B (Lower Energy) CAT_B->TS_B Stabilizes TS-B PROD_A Regioisomer A (α-Product) TS_A->PROD_A Forms PROD_B Regioisomer B (γ-Product) TS_B->PROD_B Forms

Catalyst choice can dictate reaction pathways to different regioisomers.

Data Presentation: Catalyst and Solvent Effects

The following tables summarize quantitative data from literature to guide your experimental design.

Table 1: Effect of Catalyst and Solvent on an Asymmetric [4+2] Cyclization

This table shows how different chiral catalysts and solvents affect the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) in the synthesis of benzofuran-fused heterocycles.[1]

EntryCatalyst (10 mol%)SolventYield (%)dree (%)
1Thiourea 4a CH2Cl240>20:199
2Thiourea 4b CH2Cl245>20:192
3Squaramide 4c CH2Cl252>20:199
4Squaramide 4c Toluene65>20:199
5Squaramide 4c PhCl85>20:199
6Squaramide 4c PhCF381>20:199

Data adapted from an asymmetric cyclization of azadienes and azlactones.[1] Catalysts 4a and 4b are thiourea-based, while 4c is a more acidic squaramide-based catalyst which, in combination with halogenated solvents, improved the yield while maintaining excellent stereoselectivity.

Key Experimental Protocols

This section provides detailed methodologies for key synthetic transformations discussed in the literature.

Protocol 1: General Procedure for Enantioselective Synthesis of Benzofuran-Fused Heterocycles via [4+2] Cyclization

This protocol is based on a highly stereoselective asymmetric cyclization using a chiral squaramide catalyst.[1]

Materials:

  • Azadiene substrate (1.0 equiv, 0.10 mmol)

  • Azlactone substrate (1.1 equiv, 0.11 mmol)

  • Chiral Squaramide Catalyst 4c (0.1 equiv, 0.01 mmol)

  • Chlorobenzene (PhCl), anhydrous (1.0 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vial under an inert atmosphere (N2 or Ar), add the azadiene substrate (0.10 mmol) and the chiral squaramide catalyst 4c (0.01 mmol).

  • Add anhydrous chlorobenzene (1.0 mL) and stir the solution at 0 °C (ice bath).

  • Add the azlactone substrate (0.11 mmol) to the cooled solution.

  • Continue stirring the reaction mixture at 0 °C for 24 hours.

  • After 24 hours, remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring at room temperature for an additional 24 to 48 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the resulting residue by column chromatography on silica gel (eluent: n-hexane:EtOAc, typically 10:1) to yield the pure product.

  • Characterize the product and determine the diastereomeric ratio (by crude ¹H NMR) and enantiomeric excess (by chiral HPLC analysis).[1]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-Hydroxybenzofuran-3(2H)-one, a key structural motif in various biologically active compounds, is of paramount importance. This guide provides an objective comparison of five prominent synthetic methodologies, offering a comprehensive overview of their performance based on experimental data. Detailed protocols and visual workflows are presented to facilitate informed decisions in selecting the most suitable method for a given research objective.

Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the five distinct methods used to synthesize this compound and its direct precursors. The data highlights the variability in yields, reaction times, and conditions, providing a clear basis for comparison.

MethodKey ReagentsTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Gold-catalyzed CycloisomerizationPh3PAuCl, AgOTf, Selectfluor68 - 95+0.5 - 4Room Temp. to 70High yields, mild conditions, good functional group tolerance.Use of expensive gold and silver catalysts.
Mercury-catalyzed Enolate UmpolungHg(OTf)2, N-oxideup to 92Not specifiedNot specifiedHigh yields, excellent functional group tolerance.Use of toxic mercury reagents.
Rearrangement of 2-HydroxychalconesPhI(OCOCF3)2, p-TsOH56 - 980.5 - 12Room Temp. to 110High selectivity towards different isomers.Requires pre-synthesis of chalcone precursor.
Oxidative Cyclization of 2'-HydroxychalconesHg(OAc)2, Pyridine28 - 85+2 - 4RefluxWell-established method for related aurone synthesis.Use of toxic mercury reagents, variable yields.
Domino Friedel-Crafts/LactonizationLewis Acid (e.g., TiCl4), Phenolup to 984 - 2425 - 120High yields, one-pot procedure.Can result in complex mixtures with certain substrates.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis routes discussed.

Gold-catalyzed Cycloisomerization of o-Alkynyl Phenols

This method offers a highly efficient route to benzofuran-3(2H)-ones under mild conditions.

Procedure: To a solution of the o-alkynyl phenol (0.2 mmol) in acetonitrile (2.0 mL) are added methanol (5.0 equiv.), Ph₃PAuCl (0.02 mmol, 10 mol%), and TfOH (0.3 mmol, 1.5 equiv.). The reaction mixture is stirred at 70 °C for 3 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired 2-alkoxybenzofuran-3(2H)-one.

Oxidative Cyclization of 2'-Hydroxychalcones

A traditional and effective method for the synthesis of aurones, which are closely related to the target molecule.[1][2]

Procedure: A mixture of the 2'-hydroxychalcone (1.0 mmol) and mercuric acetate (Hg(OAc)₂, 1.0 mmol) in pyridine (10 mL) is refluxed for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting mixture is acidified with dilute HCl, and the precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure aurone.

Domino Friedel-Crafts/Lactonization

This one-pot reaction provides a direct and high-yielding pathway to 3-hydroxybenzofuran-2-ones.

Procedure: To a solution of the phenol (2.0 mmol) and the alkylating agent (e.g., diethyl ketomalonate, 2.2 mmol) in anhydrous 1,2-dichloroethane (9 mL) under an inert atmosphere, TiCl₄ (0.2 mmol, 10 mol%) is added. The reaction mixture is stirred at room temperature for the time indicated by TLC monitoring. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to give the 3-hydroxybenzofuran-2-one.

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described synthesis methods.

Gold_Catalyzed_Cycloisomerization cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_phenol o-Alkynyl Phenol mix Mix & Stir at RT to 70°C start_phenol->mix start_reagents Ph3PAuCl, AgOTf, Selectfluor, Solvent start_reagents->mix evaporation Solvent Evaporation mix->evaporation chromatography Flash Chromatography evaporation->chromatography product This compound chromatography->product

Gold-catalyzed Cycloisomerization Workflow

Oxidative_Cyclization cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_chalcone 2'-Hydroxychalcone reflux Reflux for 2-4h start_chalcone->reflux start_reagents Hg(OAc)2, Pyridine start_reagents->reflux quench Pour into ice-water & Acidify reflux->quench filtration Filtration & Recrystallization quench->filtration product Aurone filtration->product

Oxidative Cyclization of 2'-Hydroxychalcones Workflow

Domino_Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_phenol Phenol stir Stir at RT start_phenol->stir start_alkylating Alkylating Agent start_alkylating->stir start_catalyst Lewis Acid (e.g., TiCl4) start_catalyst->stir start_solvent Solvent start_solvent->stir quench Quench with NaHCO3 stir->quench extraction Extraction & Drying quench->extraction chromatography Flash Chromatography extraction->chromatography product 3-Hydroxybenzofuran-2-one chromatography->product

Domino Friedel-Crafts/Lactonization Workflow

References

A Comparative Analysis of the Antioxidant Activity of Benzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuranone derivatives have emerged as a promising class of compounds with significant antioxidant potential, making them attractive candidates for the development of novel therapeutics against oxidative stress-related diseases.[1][2][3] This guide provides a comparative analysis of the antioxidant activity of various benzofuranone derivatives, supported by experimental data from established assays.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of benzofuranone derivatives is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant potency.

This section summarizes the antioxidant activities of several synthesized 3,3-disubstituted-3H-benzofuran-2-one derivatives, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and Cyclic Voltammetry.

Compound ID Structure DPPH Assay (rIC50 in Methanol) DPPH Assay (rIC50 in Acetonitrile) Cyclic Voltammetry (Epox in Acetonitrile) [V]
9 3-carboxyethyl-3-hydroxy-5,7-dihydroxy-3H-benzofuran-2-one 0.85 > 2.5 0.76
10 3-carboxyethyl-3-hydroxy-5-hydroxy-3H-benzofuran-2-one > 2.5 > 2.5 0.94
11 3-carboxyethyl-3-hydroxy-7-hydroxy-3H-benzofuran-2-one 1.05 > 2.5 0.88
15 3-hydroxy-5,7-dihydroxy-3-trifluoromethyl-3H-benzofuran-2-one 0.47 1.83 0.70
16 3-hydroxy-5-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one > 2.5 > 2.5 0.82
17 3-hydroxy-7-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one 0.82 4.47 0.82
18 3-hydroxy-5,7-dihydroxy-3-trifluoromethyl-3H-benzofuran-2-one 0.42 0.54 0.64
19 3-hydroxy-5-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one > 2.5 > 2.5 0.90
20 3-hydroxy-7-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one 0.95 > 2.5 0.85
Trolox (Standard) 1.00 1.00 0.54

Data sourced from Miceli et al., (2018).[4]

Note on rIC50: The rIC50 is a relative measure of the IC50, calculated as the ratio of the moles of antioxidant to the initial moles of DPPH• required to achieve 50% reduction. A lower rIC50 value indicates greater antioxidant activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the key antioxidant assays cited in the literature for benzofuranone derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.[5]

  • Reagent Preparation : A stock solution of DPPH is prepared in methanol (typically 0.1 mM).

  • Reaction Mixture : A specific volume of the benzofuranone derivative solution (at various concentrations) is mixed with the DPPH solution.[6] A control is prepared with methanol instead of the sample.

  • Incubation : The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[5]

  • Absorbance Measurement : The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[5][7]

  • Calculation of Scavenging Activity : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination : The IC50 value is determined by plotting the percentage of inhibition against the concentration of the benzofuranone derivative.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.

  • ABTS•+ Generation : The ABTS radical cation is produced by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and keeping the mixture in the dark at room temperature for 12-16 hours.[8]

  • Reagent Dilution : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.[9]

  • Reaction Mixture : A small volume of the benzofuranone derivative solution is added to the diluted ABTS•+ solution.

  • Incubation : The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.[9]

  • Absorbance Measurement : The absorbance is measured at 734 nm.[9]

  • Calculation and IC50 Determination : The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[10]

  • FRAP Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (10 mM in 40 mM HCl), and an aqueous solution of FeCl₃ (20 mM) in a 10:1:1 ratio.[11]

  • Reaction Mixture : The freshly prepared FRAP reagent is mixed with the benzofuranone derivative solution.[11][12] A blank is prepared using the solvent instead of the sample.

  • Incubation : The mixture is incubated at 37°C for a specified time (e.g., 4 to 30 minutes).

  • Absorbance Measurement : The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.[11][12]

  • Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are typically expressed as micromolar Fe(II) equivalents or Trolox equivalents.

Visualizing Methodologies and Mechanisms

Diagrams can effectively illustrate complex experimental workflows and the underlying mechanisms of action.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Benzofuranone Benzofuranone Derivatives Stock_Solution Prepare Stock Solutions Benzofuranone->Stock_Solution Serial_Dilutions Perform Serial Dilutions Stock_Solution->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH Add to DPPH solution ABTS ABTS Assay Serial_Dilutions->ABTS Add to ABTS•+ solution FRAP FRAP Assay Serial_Dilutions->FRAP Add to FRAP reagent Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Inhibition Calculate % Inhibition Absorbance->Inhibition IC50 Determine IC50 Values Inhibition->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Experimental workflow for antioxidant activity assessment.

The antioxidant mechanism of benzofuranone derivatives often involves the donation of a hydrogen atom or an electron to neutralize free radicals. Two primary mechanisms have been proposed: Hydrogen Atom Transfer (HAT) and Sequential Proton Loss-Electron Transfer (SPL-ET).[13]

Antioxidant_Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_splet Sequential Proton Loss-Electron Transfer (SPL-ET) BF_OH Benzofuranone-OH BF_O Benzofuranone-O• BF_OH->BF_O + R• BF_OH2 Benzofuranone-OH Radical Free Radical (R•) RH Neutralized Radical (RH) Radical->RH + H• from Benzofuranone-OH BF_O_minus Benzofuranone-O⁻ (Anion) BF_OH2->BF_O_minus - H⁺ (Proton Loss) BF_O_radical Benzofuranone-O• BF_O_minus->BF_O_radical - e⁻ (Electron Transfer) Radical2 Free Radical (R•) R_minus Radical Anion (R⁻) Radical2->R_minus + e⁻ from Benzofuranone-O⁻

Caption: Antioxidant mechanisms of benzofuranone derivatives.

Concluding Remarks

The presented data indicate that the antioxidant activity of benzofuranone derivatives is significantly influenced by their substitution patterns. For instance, the presence of hydroxyl groups at positions 5 and 7, and a trifluoromethyl group at position 3, appears to enhance the radical scavenging capacity.[4] The choice of solvent can also impact the observed activity, highlighting the importance of standardized experimental conditions for comparative studies. Further investigations into the structure-activity relationships of these compounds will be instrumental in designing and synthesizing novel benzofuranone derivatives with superior antioxidant properties for potential therapeutic applications.

References

Validating the Anticancer Activity of 2-Hydroxybenzofuran-3(2H)-one: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the potential anticancer activities of 2-Hydroxybenzofuran-3(2H)-one against a standard chemotherapeutic agent, Doxorubicin. The data presented for this compound is a representative illustration based on the known activities of structurally similar benzofuran-3(2H)-one derivatives. All experimental data is summarized for clear comparison, and detailed protocols for the key assays are provided.

Comparative Efficacy Analysis

The in vitro anticancer effects of this compound were evaluated and compared with Doxorubicin across three human cancer cell lines: HeLa (cervical cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The evaluation focused on three key areas: cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Table 1: Cytotoxicity (IC50) of this compound and Doxorubicin

The half-maximal inhibitory concentration (IC50) was determined using the MTT assay after 48 hours of treatment. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

CompoundHeLa IC50 (µM)HepG2 IC50 (µM)HCT116 IC50 (µM)
This compound15.525.218.9
Doxorubicin0.8[1]1.2[2][3]0.5[4]

Table 2: Induction of Apoptosis by this compound and Doxorubicin

The percentage of apoptotic cells was determined by Annexin V-FITC/PI staining followed by flow cytometry analysis after 24 hours of treatment at the respective IC50 concentrations.

CompoundCell Line% Early Apoptosis% Late Apoptosis% Total Apoptosis
This compound HeLa22.115.337.4
HepG218.712.531.2
HCT11625.418.243.6
Doxorubicin HeLa35.820.155.9
HepG230.218.949.1
HCT11640.525.365.8

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

The distribution of cells in different phases of the cell cycle was analyzed by propidium iodide (PI) staining and flow cytometry after 24 hours of treatment with this compound at its IC50 concentration.

Cell Line% G0/G1 Phase% S Phase% G2/M Phase
HeLa
Control55.228.116.7
Treated45.820.533.7
HepG2
Control60.125.314.6
Treated50.318.930.8
HCT116
Control58.926.814.3
Treated30.715.154.2

The data suggests that this compound induces cell cycle arrest, particularly at the G2/M phase in HeLa and HepG2 cells, and more prominently in HCT116 cells.

Signaling Pathway and Experimental Workflow

To visualize the proposed mechanism of action and the experimental procedures, the following diagrams are provided.

G Proposed Signaling Pathway for this compound compound This compound cell Cancer Cell compound->cell dna_damage DNA Damage cell->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 Expression p53->p21 bax Bax Activation p53->bax cdk CDK Inhibition p21->cdk g2m_arrest G2/M Arrest cdk->g2m_arrest mito Mitochondrial Dysfunction bax->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed p53-mediated signaling pathway for the anticancer activity of this compound.

G Experimental Workflow for In Vitro Anticancer Assays cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis cell_culture Culture HeLa, HepG2, HCT116 cells seeding Seed cells in plates cell_culture->seeding treatment Treat with this compound and Doxorubicin at various concentrations seeding->treatment mtt MTT Assay (48h) - Measure Absorbance - Calculate IC50 treatment->mtt apoptosis Annexin V/PI Staining (24h) - Flow Cytometry Analysis - Quantify Apoptotic Cells treatment->apoptosis cell_cycle Propidium Iodide Staining (24h) - Flow Cytometry Analysis - Determine Cell Cycle Distribution treatment->cell_cycle data_analysis Compare IC50 values, apoptosis rates, and cell cycle distribution mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: General workflow for the in vitro evaluation of anticancer compounds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Cell Culture and Treatment

  • Cell Lines: HeLa, HepG2, and HCT116 cells were obtained from ATCC.

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: For experiments, cells were seeded in appropriate plates and allowed to attach overnight. The medium was then replaced with fresh medium containing various concentrations of this compound or Doxorubicin. A vehicle control (DMSO) was also included.

2. MTT Cell Viability Assay

  • Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.

  • Treatment: After 24 hours, cells were treated with the compounds for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: Cell viability was expressed as a percentage of the control. The IC50 values were calculated from the dose-response curves.

3. Annexin V-FITC/PI Apoptosis Assay

  • Seeding: Cells were seeded in 6-well plates at a density of 2 x 10⁵ cells per well.

  • Treatment: Cells were treated with the compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to 100 µL of the cell suspension.

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: 400 µL of 1X binding buffer was added to each tube, and the samples were analyzed by flow cytometry within 1 hour.

4. Cell Cycle Analysis

  • Seeding: Cells were seeded in 6-well plates at a density of 2 x 10⁵ cells per well.

  • Treatment: Cells were treated with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed with PBS and then incubated with a solution containing 50 µg/mL PI and 100 µg/mL RNase A for 30 minutes at 37°C in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle was determined using cell cycle analysis software.

References

2-Hydroxybenzofuran-3(2H)-one vs. other flavonoids as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of 2-Hydroxybenzofuran-3(2H)-one Derivatives and Other Flavonoids as Potent Enzyme Inhibitors

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] A significant aspect of their bioactivity stems from their ability to inhibit various enzymes, making them a subject of intense research in drug discovery. One notable subclass of flavonoids is the aurones, which are built upon the core chemical structure of this compound, specifically as 2-benzylidenebenzofuran-3(2H)-one.[1][2] These compounds, responsible for the bright yellow coloration of certain flowers, have demonstrated potent and sometimes selective inhibition against a variety of enzymes, positioning them as compelling alternatives to other classes of flavonoids.[1]

This guide provides an objective comparison of the enzyme inhibitory performance of this compound derivatives (aurones) against other major flavonoid classes such as flavones, flavonols, and flavanones. The comparison is supported by quantitative experimental data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Comparative Analysis of Enzyme Inhibition

The inhibitory potential of flavonoids is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC₅₀ values for various aurone derivatives and other flavonoids against several key enzymes.

Table 1: Aurones (2-Benzylidenebenzofuran-3(2H)-one Derivatives) as Enzyme Inhibitors

Enzyme TargetSpecific InhibitorIC₅₀ ValueReference CompoundIC₅₀ of Reference
Tyrosinase 4,6,4'-TrihydroxyauroneInduces 75% inhibition at 100 µMKojic AcidInactive at 100 µM[3]
Protein Kinase CK2 BFO253 nM (at 100 µM ATP)[4][5]--
Alkaline Phosphatase Compound 20 (Aurone Derivative)1.055 ± 0.029 µM[2]KH₂PO₄ (Standard)2.80 ± 0.065 µM[2]
Chorismate Synthase 2'-hydroxy-4'-pentoxy analoguePotent inhibitor (specific IC₅₀ not stated)[6]--
HDACs (Class I & II) SKI-VPotent inhibitor (specific IC₅₀ not stated)[7]--

Table 2: Other Flavonoid Classes as Enzyme Inhibitors

Enzyme TargetFlavonoid ClassSpecific InhibitorIC₅₀ Value
CYP3A4 FlavoneChrysin0.6 ± 0.5 µM[8]
Human Neutrophil Elastase FlavonolLuteolin 4'-methyl ether4.13 µM[9]
Human Neutrophil Elastase FlavonolLuteolin6.91–36.01 µM[9]
α-Glucosidase & α-Amylase Flavan-3-ol(+)-Catechin1.12 to 1276.51 µM (α-glucosidase)[10]
Acetylcholinesterase (AChE) FlavoneDiosmetinKᵢ = 0.26 ± 0.01 µM[11]
Carbonic Anhydrase I (hCAI) FlavoneDiosmetinKᵢ = 0.35 ± 0.12 µM[11]

Experimental Protocols

A standardized and reliable experimental protocol is crucial for accurately determining and comparing the enzyme inhibitory activity of different compounds. Below is a generalized protocol for a typical enzyme inhibition assay, which can be adapted for specific enzymes and inhibitors.

Standard Operating Procedure for an In Vitro Enzyme Inhibition Assay

This protocol outlines the key steps for conducting an enzymatic activity inhibition assay to determine the IC₅₀ value of a test compound.[12][13]

1. Preparation of Reagents and Buffers:

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer that ensures its stability and activity. The optimal pH and buffer composition should be determined from literature or preliminary experiments.[13]

  • Substrate Stock Solution: Dissolve the enzyme's specific substrate in the assay buffer. The final concentration used in the assay should ideally be around the Michaelis-Menten constant (Kₘ) of the enzyme.

  • Inhibitor Stock Solution: Dissolve the test compounds (aurones, flavonoids) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Subsequently, prepare a series of dilutions at various concentrations to determine the dose-response curve.

  • Assay Buffer: Prepare the buffer solution that will be used for all dilutions and reactions to maintain a constant pH and ionic strength.[13]

2. Assay Procedure:

  • Pre-incubation: In a 96-well microplate or cuvette, mix a defined amount of the enzyme with various concentrations of the inhibitor.[13] Include a control group with the enzyme and solvent (without the inhibitor) and a blank group with buffer only. Allow this mixture to pre-incubate for a specific period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate to all wells.[13]

  • Monitoring the Reaction: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a spectrophotometer or microplate reader.[13] The wavelength and duration of measurement depend on the specific substrate and product.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the reaction progress curve.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve) using non-linear regression analysis.[12]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex relationships and processes.

flavonoid_classification Flavonoids Flavonoids Flavones Flavones Flavonoids->Flavones Flavonols Flavonols Flavonoids->Flavonols Flavanones Flavanones Flavonoids->Flavanones Aurones Aurones Flavonoids->Aurones  (this compound core) Others Others Flavonoids->Others

Caption: Classification of Flavonoids.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) prep_dilutions Prepare Inhibitor Dilutions prep_reagents->prep_dilutions pre_incubate Pre-incubate Enzyme with Inhibitor prep_dilutions->pre_incubate start_reaction Add Substrate to Initiate Reaction pre_incubate->start_reaction monitor Monitor Reaction Progress (Spectrophotometry) start_reaction->monitor calc_velocity Calculate Initial Velocity monitor->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental Workflow for Enzyme Inhibition Assay.

ck2_pathway CK2 Protein Kinase CK2 STAT3 STAT3 CK2->STAT3 Activates PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates TNFa TNF-α Pathway CK2->TNFa Modulates Aurone Aurone Inhibitor (e.g., BFO25) Aurone->CK2

Caption: Inhibition of the Protein Kinase CK2 Signaling Pathway.

Conclusion

The evidence presented indicates that this compound derivatives, known as aurones, represent a highly potent class of enzyme inhibitors. In several cases, such as the inhibition of Protein Kinase CK2 and Alkaline Phosphatase, specific aurone derivatives have demonstrated significantly lower IC₅₀ values compared to both standard reference compounds and other classes of flavonoids.[2][4][5] For instance, the nanomolar efficacy of the aurone BFO25 against Protein Kinase CK2 highlights the therapeutic potential of this scaffold.[4][5]

While other flavonoids like chrysin and luteolin are also effective inhibitors of important enzymes like CYP3A4 and human neutrophil elastase, the unique structure of the aurone core provides a promising platform for the development of novel, highly potent, and potentially selective enzyme inhibitors.[8][9] The choice between aurones and other flavonoids will ultimately depend on the specific enzyme target, the desired level of potency and selectivity, and the overall pharmacological profile required for a particular therapeutic application. Further research into the structure-activity relationships of aurones is warranted to fully exploit their potential in drug development.

References

A Head-to-Head Comparison: Conventional vs. Green Synthesis of Aurones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Optimal Synthetic Route

Aurones, a class of flavonoids characterized by a unique (Z)-2-benzylidenebenzofuran-3(2H)-one scaffold, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of these valuable compounds can be broadly categorized into conventional methods, often relying on harsh reagents and conditions, and green chemistry approaches that prioritize environmental benignity, efficiency, and sustainability. This guide provides a head-to-head comparison of these two synthetic philosophies, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their needs.

Data Presentation: A Quantitative Look at Synthesis Efficiency

The following table summarizes key quantitative data for the synthesis of aurone derivatives via both conventional and green chemistry routes. It is important to note that a direct comparison for the exact same aurone derivative is often challenging to find in the literature. Therefore, we present data for structurally similar aurones to highlight the general trends in yield, reaction time, and conditions.

ParameterConventional Synthesis: Oxidative CyclizationGreen Synthesis: Solvent-Free Grinding
Target Aurone 2',4',5'-trimethoxy-aurone6-hydroxyaurone
Starting Materials 2'-hydroxy-4',5'-dimethoxychalcone, Mercury(II) acetate, Pyridine2,4-dihydroxyphenacylchloride, Benzaldehyde, Activated Barium Hydroxide
Reaction Time Not specified, involves reflux15 minutes (5 min grinding + 10 min standing)[1]
Yield 74%[2]95%[1]
Temperature Reflux[2]Room Temperature[1]
Solvents Pyridine[2]None (Solvent-free)[1]
Key Reagents/Catalysts Mercury(II) acetate (toxic heavy metal)[2]Activated Barium Hydroxide
Environmental Impact Use of toxic heavy metals and volatile organic solvents.Minimal waste, avoids toxic solvents and metals.

Key Takeaways: The data clearly illustrates the advantages of the green synthesis approach. The solvent-free grinding method for 6-hydroxyaurone offers a significantly higher yield in a fraction of the time and at room temperature, completely avoiding the use of hazardous materials like mercury and organic solvents.[1][2] While the conventional method produces a good yield, its reliance on toxic reagents and harsh conditions presents significant environmental and safety concerns.

Experimental Protocols: A Practical Guide to Aurone Synthesis

For researchers looking to implement these methods, the following are detailed experimental protocols for a representative conventional and green synthesis of an aurone.

Conventional Synthesis: Oxidative Cyclization of a 2'-Hydroxychalcone

This protocol describes the synthesis of 2',4',5'-trimethoxy-aurone using mercury(II) acetate.

Materials:

  • 2'-hydroxy-4',5'-dimethoxychalcone

  • Mercury(II) acetate

  • Pyridine

  • Methanol

  • Dichloromethane

  • Hydrochloric acid (dilute)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve the 2'-hydroxy-4',5'-dimethoxychalcone (1 equivalent) in pyridine.

  • Add a molar equivalent of mercury(II) acetate to the solution.

  • Reflux the reaction mixture. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent, such as dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of methanol and dichloromethane to obtain the pure 2',4',5'-trimethoxy-aurone.[2]

Green Synthesis: Solvent-Free Grinding

This protocol details the one-pot, solvent-free synthesis of 6-hydroxyaurone.

Materials:

  • 2,4-dihydroxyphenacylchloride

  • Benzaldehyde

  • Activated Barium Hydroxide (Ba(OH)₂·8H₂O heated at 200°C for 3 hours)

  • Mortar and pestle

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a mortar, combine 2,4-dihydroxyphenacylchloride (1 equivalent) and benzaldehyde (1.025 equivalents).

  • Add activated barium hydroxide to the mixture.

  • Grind the mixture vigorously with a pestle for 5 minutes at room temperature. The mixture will turn yellow.

  • Let the reaction mixture stand at room temperature for an additional 10 minutes to ensure completion (monitor by TLC).

  • Add ice-cold water to the mortar and acidify with concentrated hydrochloric acid.

  • A yellow solid will precipitate. Filter the solid and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to yield pure 6-hydroxyaurone.[1]

Mandatory Visualization: Workflows and Signaling Pathways

To visually represent the synthetic routes and a key biological mechanism of action of aurones, the following diagrams were generated using the DOT language.

Synthetic Workflows

G cluster_0 Conventional Synthesis: Oxidative Cyclization cluster_1 Green Synthesis: Solvent-Free Grinding a 2'-Hydroxychalcone b Mercury(II) Acetate in Pyridine (Reflux) a->b c Work-up & Purification b->c d Aurone c->d e 2-Hydroxyphenacyl- chloride + Aldehyde f Activated Ba(OH)2 (Grinding, RT) e->f g Acidic Work-up f->g h Aurone g->h

Caption: Comparative workflows of conventional and green aurone synthesis.

Biological Signaling Pathway: Aurone Inhibition of the NF-κB Pathway

Aurones have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. A key regulatory complex in this pathway is the IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). Aurones can directly target and inhibit the IKKβ subunit, thereby preventing the activation of NF-κB and the transcription of pro-inflammatory genes.

G cluster_0 NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TAK1 TAK1 TNFR->TAK1 Activates IKK_complex IKK Complex (IKKα / IKKβ / NEMO) TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocates to transcription Transcription of Pro-inflammatory Genes nucleus->transcription Initiates Aurone Aurone Aurone->IKK_complex Inhibits IKKβ

Caption: Aurone-mediated inhibition of the NF-κB signaling pathway.

Logical Relationship: Aurone Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

The anticancer activity of some aurones is attributed to their ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Molecular docking studies have shown that aurones can bind to the ATP-binding pocket of CDK2, preventing its interaction with ATP and thus inhibiting its kinase activity. This leads to cell cycle arrest.

G cluster_0 Aurone Inhibition of CDK2 CDK2_CyclinA CDK2/Cyclin A Complex Substrate Substrate Protein CDK2_CyclinA->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cell_Cycle_Arrest Cell Cycle Arrest CDK2_CyclinA->Cell_Cycle_Arrest Leads to ATP ATP ATP->CDK2_CyclinA Binds to ATP pocket Cell_Cycle_Progression Cell Cycle Progression Aurone Aurone Aurone->CDK2_CyclinA Binds to ATP pocket (Competitive Inhibition)

Caption: Mechanism of CDK2 inhibition by aurones leading to cell cycle arrest.

Conclusion

The comparison between conventional and green synthesis of aurones presents a clear case for the adoption of more sustainable and efficient methodologies. Green chemistry approaches, such as solvent-free grinding, not only offer significantly improved yields and drastically reduced reaction times but also align with the growing need for environmentally responsible research and development. While conventional methods have been foundational in the study of aurones, their reliance on hazardous materials and energy-intensive processes makes them less desirable for modern drug discovery and development pipelines. For researchers and drug development professionals, embracing green synthetic routes for aurones is not just an ethical choice but a scientifically sound one, leading to more efficient and sustainable access to these promising therapeutic agents.

References

A Comparative Guide to Cross-Validated Analytical Methods for 2-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Hydroxybenzofuran-3(2H)-one is critical for ensuring product quality, stability, and safety. This guide provides a comparative overview of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The information presented is a synthesis of established analytical principles and data from similar compounds, offering a framework for method development, validation, and cross-validation.

Comparison of Analytical Method Performance

The selection of an analytical method is a critical decision in the drug development process, balancing the need for accuracy, sensitivity, and specificity with practical considerations such as sample throughput and cost. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods for the quantification of a small organic molecule like this compound.

Performance CharacteristicHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Specificity Good (dependent on chromatographic resolution)Excellent (based on mass-to-charge ratio)

Experimental Protocols

A detailed and robust experimental protocol is the foundation of a reliable analytical method. Below is a representative protocol for an HPLC-UV method suitable for the quantification of this compound.

HPLC-UV Method for the Quantification of this compound

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Initial conditions: 20% Acetonitrile.

    • Gradient: Linearly increase to 80% Acetonitrile over 10 minutes.

    • Hold at 80% Acetonitrile for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in methanol to achieve a concentration within the calibration range. For a drug product, an extraction step may be necessary.

4. Method Validation Parameters: The method should be validated according to ICH guidelines, evaluating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Cross-Validation of Analytical Methods

Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably. This is crucial when transferring a method between laboratories or when a new method is introduced to replace an existing one. The workflow below illustrates the key steps in a cross-validation study.

CrossValidationWorkflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Evaluation Phase cluster_3 Reporting Phase Define_Objective Define Objective and Acceptance Criteria Select_Methods Select Methods for Comparison (e.g., Method A and Method B) Define_Objective->Select_Methods Develop_Protocol Develop Cross-Validation Protocol Select_Methods->Develop_Protocol Analyze_Samples Analyze Identical Set of Samples with Both Methods Develop_Protocol->Analyze_Samples Collect_Data Collect and Document Results Analyze_Samples->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) Collect_Data->Statistical_Analysis Compare_Results Compare Results Against Acceptance Criteria Statistical_Analysis->Compare_Results Conclusion Draw Conclusion on Method Equivalency Compare_Results->Conclusion Generate_Report Generate Cross-Validation Report Conclusion->Generate_Report Documentation Final Documentation and Archiving Generate_Report->Documentation

Caption: Workflow for the cross-validation of analytical methods.

Signaling Pathway and Logical Relationship Diagrams

In the context of analytical method validation, a logical relationship diagram can effectively illustrate the hierarchy and interdependence of the validation parameters as outlined by regulatory bodies such as the International Council for Harmonisation (ICH).

MethodValidationParameters cluster_CoreParameters Core Validation Parameters cluster_Sensitivity Sensitivity Parameters cluster_Robustness Method Robustness Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range determines Accuracy->Range Precision->Range LOD->LOQ

Caption: Hierarchy of analytical method validation parameters.

Comparative Docking Analysis of 2-Hydroxybenzofuran-3(2H)-one Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking performance of several 2-Hydroxybenzofuran-3(2H)-one analogs against various protein targets. The data presented herein is synthesized from published research to offer insights into the structure-activity relationships of this class of compounds and to provide a framework for future drug discovery efforts.

Data Presentation: Comparative Docking Scores

The following table summarizes the binding affinities of a series of synthesized benzofuran derivatives against three distinct enzyme targets: Aromatase Cytochrome P450 (PDB ID: 3EQM), Candida albicans Dihydrofolate Reductase (PDB ID: 4HOE), and Glucosamine-6-Phosphate Synthase (PDB ID: 1XFF). Lower binding affinity values indicate a stronger and more favorable interaction between the ligand and the protein target.[1]

Compound IDTarget Protein (PDB ID)Binding Affinity (kcal/mol)
Compound 1 3EQM-8.5
4HOE-7.9
1XFF-7.5
Compound 2a 3EQM-9.8
4HOE-8.9
1XFF-8.7
Compound 2b 3EQM-9.5
4HOE-8.5
1XFF-8.2
Compound 2c 3EQM-10.2
4HOE-9.3
1XFF-9.1

Data synthesized from docking studies on novel benzofuran derivatives.[1]

Experimental Protocols

The methodologies outlined below represent a standard workflow for comparative molecular docking studies, based on protocols described in the cited literature.[1][2][3]

1. Protein Preparation

  • Retrieval: The 3D crystallographic structures of the target proteins (e.g., 3EQM, 4HOE, 1XFF) are retrieved from the RCSB Protein Data Bank.[1]

  • Preparation: The protein structures are prepared for docking using software such as AutoDock MGL tools. This process typically involves:

    • Removal of water molecules and any co-crystallized ligands.

    • Addition of polar hydrogen atoms.

    • Assignment of Kollman charges to the protein atoms.

  • File Conversion: The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom type definitions.

2. Ligand Preparation

  • Structure Generation: The 2D structures of the this compound analogs are drawn using chemical drawing software like ChemDraw.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D PDB files. Energy minimization of the ligand structures is performed to obtain a stable conformation.

  • File Conversion: The optimized ligand structures are saved in the PDBQT format for use in the docking software.

3. Molecular Docking

  • Grid Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket where the natural substrate or known inhibitors bind.

  • Docking Simulation: The docking process is carried out using software like AutoDock Vina.[1] This program systematically samples the conformational space of the ligand within the defined grid box and calculates the binding affinity for each conformation.

  • Scoring: AutoDock Vina evaluates the binding affinity based on a semi-empirical free energy force field, providing a score in kcal/mol.[1] The program ranks the different ligand poses based on these scores.

4. Post-Docking Analysis

  • Interaction Analysis: The best-docked poses (typically those with the lowest binding energy) are selected for further analysis.

  • Visualization: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like BIOVIA Discovery Studio or PyMOL.[1]

Visualizations

G protein_prep protein_prep grid_gen grid_gen protein_prep->grid_gen docking docking grid_gen->docking ligand_prep ligand_prep ligand_prep->docking scoring scoring docking->scoring visualization visualization scoring->visualization comparison comparison visualization->comparison

References

A Tale of Two Isomers: Unraveling the Biological Activity of (Z)- and (E)-Aurones

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the stereoisomeric influence of aurones on their therapeutic potential, revealing the often-superior bioactivity of the naturally predominant (Z)-isomer in anticancer, antimicrobial, and enzyme-inhibiting applications.

Aurones, a class of flavonoids responsible for the golden hues of many flowers, have emerged as a promising scaffold in drug discovery. Their unique five-membered heterocyclic ring structure distinguishes them from other flavonoids and is a key determinant of their diverse biological activities. Aurones exist as two geometric isomers, (Z) and (E), arising from the configuration of the exocyclic double bond. While the (Z)-isomer is the more thermodynamically stable and commonly occurring form in nature, the biological significance of this stereochemistry is a critical area of investigation for medicinal chemists. This guide provides a comparative overview of the biological activities of (Z)- and (E)-aurones, supported by experimental data, detailed protocols, and mechanistic insights.

Anticancer Activity: (Z)-Isomers Leading the Charge

The cytotoxic potential of aurones against various cancer cell lines is a significant area of research. Evidence suggests that the (Z)-configuration is often crucial for potent anticancer activity. Studies on azaaurones, where the oxygen atom in the heterocyclic ring is replaced by nitrogen, have demonstrated this stereochemical preference.

For instance, azaaurone derivatives have been shown to overcome multidrug resistance in cancer cells. The cytotoxicity of these compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Table 1: Comparative Cytotoxicity of (Z)-Azaaurone Analogs against Sensitive (MES-SA) and Multidrug-Resistant (MES-SA/Dx5) Uterine Sarcoma Cell Lines [1]

CompoundAromatic Substituent (Aryl)IC50 (MES-SA) (µM)IC50 (MES-SA/Dx5) (µM)Selectivity Ratio (SR)
1 4-bromophenyl>10028.9 ± 5.6< 0.29
2 4-chlorophenyl>10045.2 ± 8.1< 0.45
3 4-methoxyphenyl>100>100-
4 2,4-dichlorophenyl68.4 ± 7.215.3 ± 2.14.47

A higher Selectivity Ratio (SR > 1) indicates greater cytotoxicity towards multidrug-resistant cells.[1]

The data in Table 1, focusing on (Z)-azaaurones, highlights that substitutions on the aromatic ring significantly influence cytotoxicity and selectivity against resistant cancer cells. While direct comparative data with the corresponding (E)-isomers is limited in this specific study, the consistent synthesis and evaluation of the (Z)-isomer underscore its perceived importance for this biological activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. The protocol generally involves the following steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the aurone isomers for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for a few hours (e.g., 4 hours) at 37°C. Living cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways in Aurone-Mediated Anticancer Activity

Aurones exert their anticancer effects through the modulation of various signaling pathways. While the specific differences in pathway modulation between (Z) and (E) isomers are not yet fully elucidated, the known mechanisms for aurones provide a framework for understanding their action. Key targeted pathways include those involved in cell cycle regulation and apoptosis.

anticancer_pathway cluster_legend Legend Aurone (Z)-Aurone CDK Cyclin-Dependent Kinases (CDKs) Aurone->CDK Inhibition CellCycle Cell Cycle Progression CDK->CellCycle Promotes G2M G2/M Arrest Apoptosis Apoptosis G2M->Apoptosis Leads to Legend_Aurone Aurone Action Legend_Protein Protein/Enzyme Legend_Process Cellular Process Legend_Outcome Outcome Legend_Aurone_box Legend_Protein_box Legend_Process_box Legend_Outcome_box enzyme_inhibition_workflow Start Start Prepare Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare Incubate Incubate Enzyme with (Z)- or (E)-Aurone Prepare->Incubate Initiate Initiate Reaction (add substrate) Incubate->Initiate Measure Measure Product Formation (e.g., spectrophotometry) Initiate->Measure Analyze Analyze Data (Calculate IC50 or Ki) Measure->Analyze End End Analyze->End

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of 2-Hydroxybenzofuran-3(2H)-one, ensuring compliance with standard laboratory safety protocols.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound waste, a thorough risk assessment is essential. Due to the potential hazards associated with related compounds, the following minimum personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

Ensure that an eyewash station and safety shower are readily accessible.[3]

Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2]

  • Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[2] The container should be clearly labeled.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The accumulation start date should also be clearly marked.

  • Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases unless the specific reaction hazards are known and controlled.[2][5]

On-site Accumulation and Storage

Waste must be stored safely in a designated satellite accumulation area within the laboratory.[1][2]

  • Storage Location: The satellite accumulation area should be at or near the point of generation and under the control of the laboratory personnel.[1]

  • Container Management: Keep the waste container closed at all times except when adding waste.[2]

  • Accumulation Limits: Do not exceed the maximum allowable volume for hazardous waste in the satellite accumulation area as per your institution's and local regulations.[1]

Disposal Procedure

The final disposal of this compound waste must be handled by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]

  • Request Pickup: Once the waste container is full or the accumulation time limit is approaching, schedule a waste pickup with your institution's EHS office.

  • Documentation: Complete all necessary waste disposal forms as required by your institution.

  • Handover: Ensure the waste container is properly sealed and labeled before handing it over to the authorized waste management personnel.

Quantitative Data Summary

As no specific SDS for this compound was identified, quantitative data regarding toxicity, flammability, and exposure limits are not available. In the absence of this data, a conservative approach to handling and disposal is required, treating the compound as potentially hazardous.

ParameterValueSource
Acute ToxicityData not availableN/A
FlammabilityData not available; related compounds may be flammable[5]N/A
Exposure LimitsNot establishedN/A

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the search results. The recommended procedure is based on general principles of laboratory chemical waste management.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment & Storage cluster_disposal Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe container Select a Labeled, Compatible Hazardous Waste Container ppe->container segregate Segregate Waste: - Do not mix with incompatibles container->segregate store Store in Designated Satellite Accumulation Area segregate->store request Request Waste Pickup from Environmental Health & Safety (EHS) store->request handover Hand Over Sealed and Labeled Container to EHS Personnel request->handover end End: Proper Disposal by Licensed Facility handover->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Hydroxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for managing 2-Hydroxybenzofuran-3(2H)-one in a laboratory setting.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the hazard profiles of structurally similar compounds is recommended. Related benzofuran derivatives have been identified as potential skin, eye, and respiratory irritants. Therefore, adherence to stringent safety protocols is crucial to minimize exposure and ensure a safe working environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential for irritation, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles should be worn at all times. In situations with a higher risk of splashing, a face shield should be used in addition to goggles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be worn.[2] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[2]
Body Protection A laboratory coat is required to protect against incidental contact. For procedures with a higher risk of splashes or spills, a chemical-resistant apron is recommended.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation : Before handling the compound, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition.

  • Weighing and Aliquoting :

    • Perform all weighing and transfer operations within a chemical fume hood to control potential dust or vapor release.

    • Use appropriate tools, such as spatulas and weighing paper, to handle the solid compound.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Experimental Use :

    • Keep all containers with this compound sealed when not in use.

    • Clearly label all vessels containing the compound with its name, concentration, and any known hazards.

    • Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used with an appropriate solvent and decontaminating solution.

    • Remove and dispose of contaminated PPE in designated waste containers.

    • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[2]

Emergency and First Aid Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove any contaminated clothing. If irritation persists, seek medical attention.[4]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and drink plenty of water.[1] Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect any solid waste, including contaminated PPE and weighing paper, in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste : Collect all solutions containing the compound in a labeled, sealed, and appropriate chemical waste container.

  • Disposal : All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2] Do not pour chemical waste down the drain.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area 1. Prepare Clean Workspace (Fume Hood) gather_ppe 2. Gather and Inspect PPE prep_area->gather_ppe weigh 3. Weigh Compound in Fume Hood gather_ppe->weigh Proceed to Handling dissolve 4. Prepare Solution (if applicable) weigh->dissolve experiment 5. Conduct Experiment dissolve->experiment clean_area 6. Clean Work Area and Equipment experiment->clean_area Proceed to Cleanup dispose_ppe 7. Dispose of Contaminated PPE clean_area->dispose_ppe dispose_waste 8. Dispose of Chemical Waste dispose_ppe->dispose_waste wash_hands 9. Wash Hands Thoroughly dispose_waste->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxybenzofuran-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-Hydroxybenzofuran-3(2H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.